molecular formula C7H4ClF3O B1281707 4-Chloro-2-(trifluoromethyl)phenol CAS No. 53903-51-8

4-Chloro-2-(trifluoromethyl)phenol

Cat. No.: B1281707
CAS No.: 53903-51-8
M. Wt: 196.55 g/mol
InChI Key: LUYVFIYUQPJQOJ-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C7H4ClF3O and its molecular weight is 196.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-(trifluoromethyl)phenol
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InChI

InChI=1S/C7H4ClF3O/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYVFIYUQPJQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512929
Record name 4-Chloro-2-(trifluoromethyl)phenol
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Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53903-51-8
Record name 4-Chloro-2-(trifluoromethyl)phenol
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Record name 4-Chloro-2-(trifluoromethyl)phenol
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Record name 4-chloro-2-(trifluoromethyl)phenol
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Foundational & Exploratory

Technical Guide: 4-Chloro-2-(trifluoromethyl)phenol (CAS 53903-51-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)phenol is a halogenated phenolic compound with the CAS number 53903-51-8. Its chemical structure, featuring a trifluoromethyl group ortho to the hydroxyl group and a chlorine atom in the para position, imparts unique chemical properties that make it a valuable intermediate in various synthetic applications. This technical guide provides a comprehensive overview of its properties, synthesis, and known uses, with a focus on its relevance to the fields of chemical research and drug development. While its primary role is that of a synthetic building block, this guide also touches upon the general biocidal properties associated with phenolic compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 1: General and Chemical Properties
PropertyValueReference
CAS Number 53903-51-8N/A
Molecular Formula C₇H₄ClF₃O[1]
Molecular Weight 196.55 g/mol [1]
IUPAC Name This compound
Synonyms Phenol, 4-chloro-2-(trifluoromethyl)-[1]
SMILES OC1=CC=C(Cl)C=C1C(F)(F)F[1]
InChI 1S/C7H4ClF3O/c8-4-1-2-6(12)5(3-4)7(9,10,11)/h1-3,12H[2]
InChIKey LUYVFIYUQPJQOJ-UHFFFAOYSA-N
Table 2: Physical Properties
PropertyValueReference
Appearance Solid
Melting Point 81-81.5 °CN/A
Boiling Point 189.0 ± 35.0 °C (Predicted)N/A
Density 1.474 ± 0.06 g/cm³ (Predicted)N/A
Flash Point 68.076 °CN/A
Solubility Insoluble in water[3]
pKa 7.54 ± 0.43 (Predicted)N/A
LogP 3.0644[1]
Table 3: Spectral Data
Spectrum TypeAvailable DataReference
¹H NMR Data available[4]
¹³C NMR Data available for related compounds[5]
Mass Spectrometry Data available for related compounds[6]
Infrared (IR) Data available for related compounds[7][8][9][10]

Synthesis and Experimental Protocols

This compound is primarily synthesized for use as a chemical intermediate. A common synthetic route involves the halogenation of a precursor. The following is a representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is based on a patented synthetic method.

Materials:

  • 4-(Trifluoromethyl)phenol

  • N-Chlorosuccinimide (NCS)

  • Zirconium(IV) chloride (ZrCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for extraction and solvent removal

Procedure:

  • Under an inert gas atmosphere, add N-Chlorosuccinimide (2.97 mmol) and Dichloromethane (20.0 mL) to a round-bottom flask.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • To the cooled mixture, add Zirconium(IV) chloride (0.06 mmol).

  • Slowly add a solution of 4-(Trifluoromethyl)phenol.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and perform an extraction.

  • Collect the organic phase.

  • Remove the solvent from the organic phase under reduced pressure to yield this compound.

Expected Yield: Approximately 88%.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product Reactant1 4-(Trifluoromethyl)phenol Reaction Chlorination at -78°C to RT Reactant1->Reaction Reactant2 N-Chlorosuccinimide (NCS) Reactant2->Reaction Catalyst Zirconium(IV) chloride (ZrCl4) Catalyst->Reaction Solvent Dichloromethane (CH2Cl2) Solvent->Reaction Quenching Quenching with NaHCO3 Reaction->Quenching Extraction Extraction Quenching->Extraction SolventRemoval Solvent Removal Extraction->SolventRemoval Product This compound SolventRemoval->Product Logical_Relationship cluster_applications Synthetic Applications cluster_outcomes Target Molecules Intermediate This compound (CAS 53903-51-8) Pharma Pharmaceutical Synthesis Intermediate->Pharma Building Block Agro Agrochemical Synthesis Intermediate->Agro Building Block Material Material Science Intermediate->Material Building Block APIs Active Pharmaceutical Ingredients (APIs) Pharma->APIs Pesticides Herbicides, Insecticides, Fungicides Agro->Pesticides Polymers High-Performance Polymers Material->Polymers

References

Spectroscopic Data of 4-Chloro-2-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended to serve as a core reference for researchers and professionals in drug development, offering detailed spectral data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
7.49dAr-H
7.38ddAr-H
6.91dAr-H
5.44br s-OH

Solvent: CDCl₃. Data obtained from a patent providing synthesis and characterization details.[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in the searched literature.C-OH
Data not available in the searched literature.C-CF₃
Data not available in the searched literature.C-Cl
Data not available in the searched literature.Aromatic C-H
Data not available in the searched literature.Aromatic C-H
Data not available in the searched literature.Aromatic C-H
Data not available in the searched literature.CF₃

Note: Experimentally determined ¹³C NMR data for this compound was not found in the public domain during the literature search.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch
~3100-3000Aromatic C-H stretch
~1600, ~1480Aromatic C=C stretch
~1320C-O stretch
~1100-1350C-F stretch (strong)
~800-600C-Cl stretch

Note: A detailed experimental IR peak list for this compound was not available. The presented data is based on typical absorption ranges for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data
m/zInterpretation
196/198[M]⁺ molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes)
Data not availableFragmentation pattern data was not found in the searched literature.

Note: The molecular ion peak is predicted based on the molecular weight of the compound (196.55 g/mol ). The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.[2] Detailed experimental fragmentation data was not found.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of phenolic compounds like this compound.

NMR Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Data Acquisition:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • For ¹H NMR, the spectral width is set to cover the aromatic and hydroxyl proton regions (typically 0-12 ppm).

  • For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum, with a spectral width covering the aromatic and trifluoromethyl carbon regions (typically 0-160 ppm).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.

Data Acquisition:

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹).

  • A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure separation from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 4-Chloro-2- (trifluoromethyl)phenol Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Data_Integration_for_Structure_Confirmation Data Integration for Structure Confirmation cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data cluster_confirmation Confirmation H_NMR ¹H NMR: - Number of signals - Chemical shifts - Integration - Multiplicity Confirmed_Structure Confirmed Structure of This compound H_NMR->Confirmed_Structure C_NMR ¹³C NMR: - Number of signals - Chemical shifts C_NMR->Confirmed_Structure IR_Data IR Spectroscopy: - Presence of functional groups (O-H, C-F, C-Cl, Aromatic C=C) IR_Data->Confirmed_Structure MS_Data Mass Spectrometry: - Molecular weight (M⁺) - Isotopic pattern (Cl) - Fragmentation pattern MS_Data->Confirmed_Structure

Caption: Integration of data from multiple spectroscopic techniques for the unambiguous structural confirmation of the target compound.

References

4-Chloro-2-(trifluoromethyl)phenol: An In-depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(trifluoromethyl)phenol is a halogenated phenolic compound recognized for its potent biocidal and disinfectant properties.[1] Its broad-spectrum efficacy against bacteria, fungi, and viruses underpins its use in various industrial and consumer products, including cleaning agents, preservatives, and water treatment solutions.[1] This technical guide provides a detailed exploration of the core mechanism of action of this compound, drawing upon the established principles of phenolic biocides. The primary modes of action involve the disruption of microbial cell membranes and the denaturation of essential proteins, leading to a catastrophic failure of cellular functions and eventual cell death. This document synthesizes the current understanding of these mechanisms, details relevant experimental protocols for their investigation, and presents logical pathways of its biocidal activity.

Introduction

Phenolic compounds have a long history as effective antimicrobial agents. Their utility is rooted in their ability to indiscriminately target fundamental components of microbial cells. This compound, a derivative of this class, possesses a chemical structure that enhances its biocidal activity. The presence of a chlorine atom and a trifluoromethyl group on the phenol ring is thought to increase its lipophilicity, facilitating its interaction with and penetration of microbial cell membranes. This guide will dissect the molecular interactions and cellular consequences that define the mechanism of action of this compound.

Core Mechanism of Action

The biocidal activity of this compound is primarily attributed to two interconnected mechanisms: disruption of cell membrane integrity and denaturation of cellular proteins.

Disruption of Microbial Cell Membrane

The initial site of action for this compound is the microbial cell membrane. As a lipophilic molecule, it readily partitions into the lipid bilayer of the membrane. This insertion disrupts the highly organized structure of the membrane, leading to several detrimental effects:

  • Increased Membrane Permeability: The integration of this compound molecules into the lipid bilayer disrupts the packing of phospholipids, creating pores and increasing the overall permeability of the membrane. This leads to the uncontrolled leakage of essential intracellular components, such as ions (K+), metabolites, and even larger molecules like ATP and nucleic acids.

  • Dissipation of Proton Motive Force: The increased permeability of the membrane collapses the proton motive force (PMF), which is crucial for vital cellular processes, including ATP synthesis, active transport, and motility. The dissipation of the electrochemical gradient across the membrane effectively shuts down cellular energy production.

  • Inhibition of Membrane-Bound Enzymes: Many essential enzymes are embedded within the cell membrane. The disruption of the lipid environment can alter the conformation and function of these enzymes, further crippling cellular metabolism.

Denaturation of Cellular Proteins

In addition to its effects on the cell membrane, this compound can also interact with and denature both cytoplasmic and membrane-bound proteins. The hydroxyl group of the phenol can form hydrogen bonds with amino acid residues, while the aromatic ring can engage in hydrophobic interactions. These interactions disrupt the delicate secondary and tertiary structures of proteins, leading to a loss of their biological function. This non-specific denaturation of a wide range of proteins, including enzymes crucial for metabolism and structural proteins, contributes significantly to the compound's lethal effect.

Signaling Pathways and Cellular Consequences

The primary insults of membrane disruption and protein denaturation trigger a cascade of secondary effects that culminate in cell death. While this compound does not target specific signaling pathways in the way a targeted drug would, its actions lead to a general shutdown of cellular signaling and function.

cluster_0 Cellular Environment cluster_1 Microbial Cell cluster_2 Downstream Effects This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Partitioning Cellular_Proteins Cellular Proteins (Enzymes, Structural) This compound->Cellular_Proteins Interaction Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Protein_Denaturation Protein Denaturation Cellular_Proteins->Protein_Denaturation Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability PMF_Dissipation Dissipation of Proton Motive Force Membrane_Disruption->PMF_Dissipation Loss_of_Function Loss of Enzymatic & Structural Function Protein_Denaturation->Loss_of_Function Leakage Leakage of Ions, Metabolites, ATP Increased_Permeability->Leakage Metabolic_Collapse Metabolic Collapse Leakage->Metabolic_Collapse PMF_Dissipation->Metabolic_Collapse Loss_of_Function->Metabolic_Collapse Cell_Death Cell Death Metabolic_Collapse->Cell_Death

Figure 1: Proposed mechanism of action for this compound.

Quantitative Data

ParameterDescriptionTypical UnitsValue
Minimum Inhibitory Concentration (MIC) The lowest concentration of the compound that prevents visible growth of a microorganism.µg/mL or mMNot Available
Minimum Bactericidal Concentration (MBC) The lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum.µg/mL or mMNot Available
IC50 (Half-maximal inhibitory concentration) The concentration of the compound required to inhibit a specific biological or biochemical function by 50%.µM or ng/mLNot Available
EC50 (Half-maximal effective concentration) The concentration of the compound that induces a response halfway between the baseline and maximum after a specified exposure time.µM or ng/mLNot Available

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Start Start Prepare_Stock Prepare Stock Solution of This compound Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for MIC determination.
Membrane Permeability Assay

This protocol utilizes a fluorescent dye to assess membrane integrity.

  • Cell Preparation: Grow the microbial cells to the mid-logarithmic phase, then harvest and wash them with a suitable buffer (e.g., PBS). Resuspend the cells to a specific optical density.

  • Dye Loading: Add a membrane-impermeant fluorescent dye, such as propidium iodide (PI), to the cell suspension. PI can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

  • Treatment: Add varying concentrations of this compound to the cell suspension. Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).

  • Incubation: Incubate the samples for a defined period at the appropriate temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates an increase in membrane permeability.

Protein Denaturation Assay

This protocol can be adapted to assess the protein denaturation potential of the compound.

  • Protein Solution: Prepare a solution of a model protein, such as bovine serum albumin (BSA), in a suitable buffer.

  • Treatment: Add different concentrations of this compound to the protein solution.

  • Incubation: Incubate the mixtures at a constant temperature for a set period.

  • Measurement of Turbidity: Measure the turbidity of the solutions at a specific wavelength (e.g., 600 nm) using a spectrophotometer. An increase in turbidity indicates protein aggregation and denaturation.

  • Circular Dichroism (Optional): For a more detailed analysis of conformational changes, circular dichroism spectroscopy can be used to monitor changes in the secondary and tertiary structure of the protein upon addition of the compound.

Conclusion

This compound exerts its potent biocidal activity through a multi-pronged attack on fundamental microbial structures and functions. Its primary mechanism of action involves the disruption of the cell membrane's structural and functional integrity, coupled with the non-specific denaturation of essential cellular proteins. These actions lead to a rapid cessation of metabolic activity and ultimately, cell death. While specific quantitative data for this compound is limited, the established principles of phenolic biocides provide a robust framework for understanding its mode of action. Further research is warranted to quantify its efficacy against a broader range of microorganisms and to elucidate any more subtle, specific interactions it may have within the cell. This technical guide provides a foundational understanding for researchers and professionals working with this important biocidal agent.

References

An In-depth Technical Guide to the Environmental Fate of 4-Chloro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the environmental fate of 4-Chloro-2-(trifluoromethyl)phenol. This guide synthesizes available information, predictive model data, and findings from structurally related compounds to provide a comprehensive overview. All predicted data are clearly identified.

Executive Summary

This compound is a halogenated aromatic compound whose environmental fate is governed by a combination of abiotic and biotic degradation processes. Due to the presence of both chlorine and a trifluoromethyl group, its persistence and transformation in the environment are complex. This guide provides a detailed examination of its physicochemical properties, potential degradation pathways including hydrolysis, biodegradation, and photodegradation, and standardized protocols for their assessment. Ecotoxicological aspects, particularly the potential for endocrine disruption, are also discussed based on data from related phenolic compounds. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Physicochemical Properties

The environmental distribution and fate of a chemical are fundamentally influenced by its physical and chemical properties. As experimental data for this compound are scarce, the following table includes values predicted by Quantitative Structure-Property Relationship (QSPR) models, which are widely used for screening-level assessments.

PropertyPredicted ValueData Source
Molecular Formula C₇H₄ClF₃ON/A
Molecular Weight 196.55 g/mol --INVALID-LINK--
CAS Number 53903-51-8--INVALID-LINK--
LogP (Octanol-Water Partition Coefficient) 3.0644--INVALID-LINK--
XLogP3 3.3--INVALID-LINK--
Boiling Point 189.0 ± 35.0 °C--INVALID-LINK--
Density 1.474 ± 0.06 g/cm³--INVALID-LINK--
pKa 7.54 ± 0.43--INVALID-LINK--
Water Solubility Insoluble--INVALID-LINK--

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to various degradation processes.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for many organic compounds in aquatic environments. While direct experimental data for this compound is not available, a recent study on its isomer, 2-Chloro-4-(trifluoromethyl)phenol, provides strong evidence for this pathway. The study demonstrated that 2-Chloro-4-(trifluoromethyl)phenol undergoes hydrolysis in aqueous solutions at environmentally relevant pH values (pH 6.2 to 10.8), leading to the formation of the corresponding hydroxybenzoic acid and fluoride ions[1]. This suggests a similar mechanism for this compound, likely proceeding through a quinone methide intermediate, as has been proposed for the hydrolysis of 4-trifluoromethylphenol[2]. The trifluoromethyl group is surprisingly labile under these conditions.

Hydrolysis_Pathway This compound This compound Quinone Methide Intermediate Quinone Methide Intermediate This compound->Quinone Methide Intermediate H₂O, OH⁻ 4-Chloro-2-carboxy-phenol 4-Chloro-2-carboxy-phenol Quinone Methide Intermediate->4-Chloro-2-carboxy-phenol + H₂O, - 3F⁻

Predicted hydrolysis pathway of this compound.
Biodegradation

The biodegradation of chlorinated phenols can occur under both aerobic and anaerobic conditions.

Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of monochlorophenols typically involves hydroxylation of the aromatic ring to form a chlorocatechol, followed by ring cleavage[3]. For this compound, a plausible initial step would be the formation of a substituted chlorocatechol.

Anaerobic Biodegradation: In anaerobic environments, reductive dechlorination is a common initial step in the degradation of chlorinated aromatic compounds[4]. It is plausible that this compound could undergo reductive dechlorination to 2-(trifluoromethyl)phenol, which may then be further degraded.

Biodegradation_Pathways cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway 4-Chloro-2-(trifluoromethyl)phenol_A This compound Substituted Chlorocatechol Substituted Chlorocatechol 4-Chloro-2-(trifluoromethyl)phenol_A->Substituted Chlorocatechol Monooxygenase Ring Cleavage Products Ring Cleavage Products Substituted Chlorocatechol->Ring Cleavage Products Dioxygenase Mineralization (CO₂, H₂O, Cl⁻, F⁻) Mineralization (CO₂, H₂O, Cl⁻, F⁻) Ring Cleavage Products->Mineralization (CO₂, H₂O, Cl⁻, F⁻) 4-Chloro-2-(trifluoromethyl)phenol_B This compound 2-(Trifluoromethyl)phenol 2-(Trifluoromethyl)phenol 4-Chloro-2-(trifluoromethyl)phenol_B->2-(Trifluoromethyl)phenol Reductive Dechlorination Further Degradation Further Degradation 2-(Trifluoromethyl)phenol->Further Degradation

Plausible aerobic and anaerobic biodegradation pathways.
Photodegradation

Photodegradation in the environment can occur through direct photolysis, where the chemical absorbs light and is transformed, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals. While specific data for this compound is lacking, substituted phenols are known to undergo photodegradation. The process can lead to dechlorination, de-trifluoromethylation, and the formation of various transformation products, including other phenols and quinones.

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are essential for assessing the environmental fate of chemicals.

Hydrolysis

The rate of hydrolysis as a function of pH can be determined using OECD Guideline 111 or US EPA OCSPP 835.2120 [5][6][7][8][9][10][11].

Hydrolysis_Protocol Test Substance Test Substance Buffer Solutions (pH 4, 7, 9) Buffer Solutions (pH 4, 7, 9) Test Substance->Buffer Solutions (pH 4, 7, 9) Incubation (Dark, Constant T) Incubation (Dark, Constant T) Buffer Solutions (pH 4, 7, 9)->Incubation (Dark, Constant T) Sampling at Intervals Sampling at Intervals Incubation (Dark, Constant T)->Sampling at Intervals Analysis (e.g., HPLC, GC-MS) Analysis (e.g., HPLC, GC-MS) Sampling at Intervals->Analysis (e.g., HPLC, GC-MS) Determine Rate Constant & Half-life Determine Rate Constant & Half-life Analysis (e.g., HPLC, GC-MS)->Determine Rate Constant & Half-life

Workflow for OECD Guideline 111: Hydrolysis as a Function of pH.
Biodegradation

Ready Biodegradability: A screening-level assessment of biodegradability can be conducted using OECD Guideline 301 [12][13][14][15][16]. These tests determine if the substance is readily biodegradable under aerobic conditions.

Aerobic Mineralization in Surface Water: For a more environmentally relevant assessment, OECD Guideline 309 can be used to determine the rate and extent of mineralization in natural surface water[5][6][8][17].

Biodegradation_Protocol_309 ¹⁴C-labeled Test Substance ¹⁴C-labeled Test Substance Natural Water Sample Natural Water Sample ¹⁴C-labeled Test Substance->Natural Water Sample Incubation (Dark, Aerobic, Constant T) Incubation (Dark, Aerobic, Constant T) Natural Water Sample->Incubation (Dark, Aerobic, Constant T) Trap ¹⁴CO₂ and Volatiles Trap ¹⁴CO₂ and Volatiles Incubation (Dark, Aerobic, Constant T)->Trap ¹⁴CO₂ and Volatiles Analyze Parent & Metabolites Analyze Parent & Metabolites Incubation (Dark, Aerobic, Constant T)->Analyze Parent & Metabolites Determine Mineralization Rate & DT₅₀ Determine Mineralization Rate & DT₅₀ Trap ¹⁴CO₂ and Volatiles->Determine Mineralization Rate & DT₅₀ Analyze Parent & Metabolites->Determine Mineralization Rate & DT₅₀

Workflow for OECD Guideline 309: Aerobic Mineralization.

Ecotoxicological Considerations and Potential Signaling Pathways

Toxicity to Aquatic Organisms: The toxicity of phenols to aquatic organisms is often related to their hydrophobicity (LogP) and their potential to act as polar narcotics[18]. Halogenation can influence the toxicity of phenols. For instance, 4-chloro-2-methylphenol is reported to be very toxic to aquatic organisms[15]. The piscicide 3-trifluoromethyl-4-nitrophenol (TFM) is a related compound used to control invasive sea lamprey, indicating the potential for trifluoromethylated phenols to have significant biological activity[19][20].

Endocrine Disruption: Many phenolic compounds are recognized as endocrine-disrupting chemicals (EDCs) due to their structural similarity to natural hormones, particularly estrogens[10]. Chlorophenols have been shown to exhibit estrogen receptor agonistic or antagonistic activity[4][5]. Some 2-substituted phenols have been identified as potent inhibitors of estrogen sulfotransferase, a non-genomic mechanism of endocrine disruption[6]. Given its structure, this compound warrants investigation for its potential to interact with hormone signaling pathways.

Endocrine_Disruption_Pathway This compound This compound Estrogen Receptor (ER) Estrogen Receptor (ER) This compound->Estrogen Receptor (ER) Binds to Hormone Response Element (HRE) Hormone Response Element (HRE) Estrogen Receptor (ER)->Hormone Response Element (HRE) Interacts with Gene Transcription Gene Transcription Hormone Response Element (HRE)->Gene Transcription Modulates Altered Protein Synthesis Altered Protein Synthesis Gene Transcription->Altered Protein Synthesis Endocrine Disruption Endocrine Disruption Altered Protein Synthesis->Endocrine Disruption

Potential interaction with the estrogen signaling pathway.

Conclusion

The environmental fate of this compound is likely characterized by slow to moderate degradation, with hydrolysis and biodegradation being the most probable transformation pathways. The presence of the trifluoromethyl group may influence its persistence and degradation products. Due to the lack of direct experimental data, the information presented in this guide is largely based on predictions and data from structurally analogous compounds. Further experimental work following standardized protocols is crucial for a definitive assessment of its environmental risk. The potential for endocrine disruption is a key area for future ecotoxicological research.

References

Toxicity Profile of 4-Chloro-2-(trifluoromethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific toxicological data for 4-Chloro-2-(trifluoromethyl)phenol is limited in publicly available literature. This guide provides a comprehensive overview based on available safety classifications and a comparative analysis of structurally related compounds. The information presented for analogous substances should be interpreted with caution as a potential, but not definitive, representation of the toxicity profile of this compound.

Executive Summary

Chemical and Physical Properties

PropertyValueSource
CAS Number 53903-51-8[1][2]
Molecular Formula C₇H₄ClF₃O[1][2][3][4]
Molecular Weight 196.55 g/mol [1][2]
Appearance White solid[5]
Odor Phenolic[5]

Hazard Identification

Globally Harmonized System (GHS) classification data from notifications to the European Chemicals Agency (ECHA) indicate that this compound is considered hazardous.[6]

GHS Hazard Statements:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Signal Word: Warning[6]

Pictograms:

  • GHS07: Exclamation Mark

Toxicological Data Summary (Based on Analogous Compounds)

Due to the absence of specific quantitative toxicity data for this compound, this section summarizes available data for structurally similar compounds. This information can be used to estimate the potential toxicity of the target compound.

Acute Toxicity

Table 1: Acute Toxicity Data for Analogs of this compound

CompoundTestSpeciesRouteValueReference
4-Chloro-3-methylphenol LD50RatOral3830 mg/kg bw[1]
o-Benzyl-p-chlorophenol LD50RatOral>5000 mg/kg bw[7]
o-Benzyl-p-chlorophenol LC50RatInhalation>32 mg/L (4h)[7]
4-Chloro-2-methylphenol LC50Fish-2.3-6.6 mg/L (96h)[8]
4-Chloro-2-methylphenol EC50Daphnia-0.29-1.0 mg/L (48h)[8]
Repeated Dose Toxicity

Table 2: Repeated Dose Toxicity Data for Analogs of this compound

CompoundSpeciesNOAELLOAELEffects Observed at LOAELReference
4-Chloro-2-methylphenol Rat200 mg/kg/day800 mg/kg/daySlight liver toxicity, decreased hemoglobin[8]
4-Chloro-3-methylphenol Rat60 mg/kg/day-Epithelial hyperplasia of urinary bladder, squamous hyperplasia of forestomach[9]
Genotoxicity and Carcinogenicity

Information on the genotoxicity and carcinogenicity of this compound is not available. For the related compound 4-chloro-2-methylphenol, an older mouse micronucleus test was positive, but a more recent, valid test according to OECD guidelines was negative. It did not show genotoxicity in valid Ames tests.[8]

Reproductive and Developmental Toxicity

No specific data on the reproductive and developmental toxicity of this compound was identified. A screening study (OECD 422) on the analog 4-chloro-2-methylphenol did not show reproductive effects in rats.[8]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies for key toxicological assays, based on standard OECD guidelines often cited for analogous compounds.

Acute Oral Toxicity (OECD 401/420/423)
  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex are used.

  • Dosage: The test substance is administered in a single dose by gavage. A limit test at 2000 or 5000 mg/kg body weight is often performed first. If mortality occurs, a dose-ranging study is conducted with multiple dose groups.

  • Observation Period: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.

  • Data Collection: Body weight is recorded at the start and at least weekly thereafter. All clinical signs of toxicity are recorded. A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD50 (median lethal dose) is calculated if sufficient mortality data are obtained.

In Vitro Mammalian Cell Gene Mutation Test (OECD 476)
  • Cell Lines: Commonly used cell lines include mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells.

  • Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (e.g., S9 fraction from induced rat liver) to mimic mammalian metabolism.

  • Exposure: Cells are exposed to a range of concentrations of the test substance for a defined period.

  • Mutant Selection: After exposure and a period for phenotypic expression, cells are cultured in a selective medium to detect mutations at a specific gene locus (e.g., thymidine kinase, hypoxanthine-guanine phosphoribosyltransferase).

  • Data Analysis: The number of mutant colonies is counted and compared to a concurrent negative control to determine the mutagenic potential.

Visualizations

Toxicity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Toxicity Testing cluster_2 In Vivo Toxicity Testing cluster_3 Risk Assessment A Literature Review & In Silico Prediction C Cytotoxicity Assays A->C B Physicochemical Characterization B->C D Genotoxicity Assays (e.g., Ames, Micronucleus) C->D E Mechanistic Assays (e.g., Oxidative Stress) D->E F Acute Toxicity Studies (LD50) E->F G Repeated Dose Toxicity (Subacute/Subchronic) F->G J Hazard Identification F->J H Reproductive & Developmental Toxicity (DART) G->H I Carcinogenicity Bioassays G->I G->J K Dose-Response Assessment (NOAEL, LOAEL) H->K I->K J->K L Exposure Assessment K->L M Risk Characterization L->M

Caption: A typical workflow for the toxicological assessment of a chemical.

Chlorophenol_Toxicity_Pathway cluster_0 Cellular Exposure cluster_1 Metabolic Activation cluster_2 Cellular Damage cluster_3 Toxic Outcome A Chlorophenol B Cytochrome P450 Enzymes A->B Metabolism C Reactive Metabolites (e.g., Quinones) B->C D Oxidative Stress (ROS Generation) C->D E Depletion of Glutathione C->E F Covalent Binding to Macromolecules C->F G Mitochondrial Dysfunction D->G H Cytotoxicity E->H I Genotoxicity F->I J Organ Damage (e.g., Hepatotoxicity) G->J

Caption: A potential mechanism of toxicity for chlorophenols.

Conclusion

The available data on this compound is insufficient to perform a complete toxicological assessment. Based on GHS classifications, it should be handled as a skin, eye, and respiratory irritant. Data from structurally similar compounds suggest a potential for low to moderate acute toxicity and possible target organ effects (liver, kidney) upon repeated exposure. Further research, including a battery of in vitro and in vivo toxicological studies, is necessary to definitively characterize the toxicity profile of this compound.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 4-Chloro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for the stability and degradation of 4-chloro-2-(trifluoromethyl)phenol. The following guide is a comprehensive overview based on established principles of organic chemistry and data from studies on structurally similar compounds, such as other chlorophenols and trifluoromethylated aromatics. The proposed pathways and experimental protocols should be considered as a starting point for further investigation and require experimental validation.

Introduction

This compound is an aromatic organic compound with a chlorine atom and a trifluoromethyl group substituted on the phenol ring. Its chemical structure suggests a degree of recalcitrance to degradation due to the presence of the electron-withdrawing trifluoromethyl group and the carbon-chlorine bond. This guide explores the anticipated stability of this compound and its potential degradation pathways through photolytic, biological, and advanced oxidation processes.

Physicochemical Properties and Stability

The stability of this compound is influenced by its chemical structure. The strong C-F bonds in the trifluoromethyl group and the C-Cl bond contribute to its persistence.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₄ClF₃OPubChem
Molecular Weight196.55 g/mol PubChem
Boiling Point189.0 ± 35.0 °C (Predicted)ChemicalBook[1]
pKa7.54 ± 0.43 (Predicted)ChemicalBook[1]
Storage Temperature2-8°CMySkinRecipes[2]

Thermal Stability: While specific thermogravimetric analysis (TGA) data for this compound is not readily available, substituted phenols generally exhibit thermal stability up to their boiling points. The presence of the trifluoromethyl group may influence its decomposition profile. It is recommended to store the compound under inert gas (nitrogen or argon) at 2-8°C to ensure stability.[1]

Degradation Pathways

The degradation of this compound is expected to proceed through several pathways, including photodegradation, biodegradation, and advanced oxidation processes (AOPs).

Photodegradation

Photodegradation in the environment is a potential pathway for the transformation of this compound. This process involves the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent chemical reactions. The primary photochemical reactions are likely to be the homolytic cleavage of the C-Cl bond and hydroxylation of the aromatic ring.

Proposed Photodegradation Pathway: The initial step is likely the cleavage of the C-Cl bond to form a phenyl radical, which can then undergo various reactions. Another possibility is the attack by hydroxyl radicals generated from water photolysis.

G A This compound B Homolytic Cleavage of C-Cl bond (+ hv) A->B UV Radiation D Hydroxylation A->D •OH radical C 2-(Trifluoromethyl)phenyl radical + Cl• B->C E Trifluoromethyl-hydroquinone / catechol derivatives C->E Further reactions D->E F Ring Opening E->F G Aliphatic Intermediates F->G H Mineralization (CO₂, H₂O, Cl⁻, F⁻) G->H

Caption: Proposed Photodegradation Pathway of this compound.

Table 2: Anticipated Photodegradation Parameters (Hypothetical)

ParameterConditionExpected ValueRationale based on Similar Compounds
Half-life (t½)Simulated sunlight in waterHours to daysChlorophenols exhibit moderate photodegradation rates.
Major IntermediatesTrifluoromethyl-hydroquinone, Trifluoromethyl-catecholHydroxylation is a common pathway for phenols.[3]
Final ProductsCO₂, H₂O, HCl, HFComplete mineralization is the ultimate fate.
Biodegradation

The biodegradation of halogenated phenols can be challenging for microorganisms. The trifluoromethyl group, in particular, is known for its persistence. However, some specialized microbial strains have been shown to degrade chlorinated and fluorinated aromatic compounds. The initial steps in the biodegradation of chlorophenols often involve hydroxylation and subsequent ring cleavage.

Proposed Biodegradation Pathway: A plausible pathway involves the initial conversion to a chlorocatechol derivative, followed by either ortho or meta ring cleavage, catalyzed by dioxygenase enzymes.

G A This compound B Monooxygenase A->B C 4-Chloro-6-(trifluoromethyl)catechol B->C D Catechol 1,2-dioxygenase (ortho-cleavage) C->D E Catechol 2,3-dioxygenase (meta-cleavage) C->E F Ring Cleavage Products D->F E->F G TCA Cycle Intermediates F->G H Cell Biomass, CO₂, H₂O, Cl⁻, F⁻ G->H

Caption: Proposed Biodegradation Pathways of this compound.

Studies on 4-chloro-2-methylphenol have shown that Gram-negative bacteria can metabolize it via a modified ortho-cleavage route.[4] The degradation of 4-chlorophenol can proceed through catechol intermediates.[5]

Table 3: Anticipated Biodegradation Parameters (Hypothetical)

ParameterConditionExpected OutcomeRationale based on Similar Compounds
Degrading MicroorganismsMixed microbial consortia from contaminated sitesPotential for acclimated strains to degrade the compoundStudies have shown that mixed cultures can degrade various chlorophenols.[6]
Key EnzymesMonooxygenases, DioxygenasesThese enzymes are crucial for the initial steps of aromatic ring hydroxylation and cleavage.[5]
Degradation RateSlowThe trifluoromethyl group is expected to hinder rapid biodegradation.
MineralizationPartial to completeComplete mineralization may require a consortium of microorganisms.
Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading recalcitrant organic pollutants.[7] These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds. Common AOPs include Fenton and photo-Fenton reactions, ozonation, and photocatalysis with semiconductors like TiO₂.

The Fenton reaction involves the generation of hydroxyl radicals from the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺).[8] The photo-Fenton process enhances this reaction with UV light.

Proposed Fenton Oxidation Pathway: The degradation is initiated by the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring opening.

G A This compound B •OH radical attack A->B Fe²⁺ + H₂O₂ (+ hv) C Hydroxylated Intermediates B->C D Dechlorination & Defluorination C->D E Ring Opening D->E F Short-chain carboxylic acids E->F G Mineralization (CO₂, H₂O, Cl⁻, F⁻) F->G

Caption: Proposed Fenton/Photo-Fenton Degradation Pathway.

A kinetic model for the Fenton oxidation of chlorophenols has been proposed, highlighting the importance of hydroxyl radical reactions.[9]

Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, especially at alkaline pH.

Proposed Ozonation Pathway: Ozone can attack the aromatic ring, leading to the formation of hydroxylated and ring-opened products.

G A This compound B Direct O₃ attack or •OH radical attack A->B O₃ / H₂O C Hydroxylated & Quinone-like Intermediates B->C D Ring Cleavage C->D E Carboxylic Acids (e.g., muconic, maleic, oxalic) D->E F Mineralization (CO₂, H₂O, Cl⁻, F⁻) E->F

Caption: Proposed Ozonation Degradation Pathway.

Studies on the ozonation of 4-chloro-2-nitrophenol have shown high degradation efficiency, particularly at alkaline pH, with chlorophenol identified as a major intermediate.[10][11]

Titanium dioxide (TiO₂) is a widely used photocatalyst. Upon UV irradiation, it generates electron-hole pairs, which lead to the formation of reactive oxygen species, including hydroxyl radicals.

Proposed Photocatalytic Degradation Pathway: The mechanism is similar to other AOPs, with surface-adsorbed this compound being attacked by photogenerated hydroxyl radicals.

G A This compound B Adsorption on TiO₂ surface A->B C •OH radical attack B->C TiO₂ + hv D Hydroxylated Intermediates C->D E Ring Opening D->E F Mineralization (CO₂, H₂O, Cl⁻, F⁻) E->F

Caption: Proposed TiO₂ Photocatalytic Degradation Pathway.

The photocatalytic degradation of 4-chlorophenol using TiO₂ has been extensively studied, and kinetic models based on the Langmuir-Hinshelwood mechanism have been developed.[12]

Table 4: Anticipated Degradation Efficiency with AOPs (Hypothetical)

AOP MethodKey ParametersExpected EfficiencyRationale based on Similar Compounds
UV/FentonpH, [Fe²⁺], [H₂O₂]HighUV/Fenton is highly effective for the mineralization of 4-chloro-2-nitrophenol.[13]
OzonationpH, Ozone dosageHigh, especially at alkaline pHOzonation effectively degrades various chlorophenols.[10]
UV/TiO₂Catalyst loading, pHModerate to HighTiO₂ photocatalysis is effective for the degradation of 4-chlorophenol.[14]

Experimental Protocols

Detailed experimental protocols are crucial for studying the stability and degradation of this compound. The following are generalized protocols based on studies of similar compounds.

General Experimental Workflow

G A Sample Preparation (Aqueous solution of target compound) B Degradation Experiment (Photodegradation, Biodegradation, or AOP) A->B C Time-course Sampling B->C D Sample Quenching & Preparation C->D E Chemical Analysis (HPLC, GC-MS, IC, TOC) D->E F Data Analysis (Kinetics, Intermediate Identification, Mineralization) E->F

Caption: General Experimental Workflow for Degradation Studies.

Photodegradation Study Protocol
  • Reactor Setup: A quartz photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp) and a cooling system to maintain a constant temperature.

  • Sample Preparation: Prepare an aqueous solution of this compound of a known concentration in ultrapure water.

  • Irradiation: Irradiate the solution while stirring continuously. Collect samples at specific time intervals.

  • Analysis: Analyze the samples for the parent compound concentration using High-Performance Liquid Chromatography (HPLC) with a UV detector. Identify intermediates using Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample extraction and derivatization.

Biodegradation Study Protocol
  • Microorganism Source: Obtain a microbial consortium from a site contaminated with industrial wastewater or use a specific bacterial strain known for degrading halogenated aromatics.

  • Culture Medium: Prepare a minimal salt medium with this compound as the sole carbon and energy source.

  • Incubation: Inoculate the medium with the microorganisms and incubate under controlled conditions (temperature, pH, aeration).

  • Monitoring: Monitor the degradation by measuring the decrease in the parent compound concentration (HPLC), microbial growth (OD₆₀₀), and chloride and fluoride ion release (Ion Chromatography).

  • Enzyme Assays: Prepare cell-free extracts to assay for key enzymes like catechol dioxygenases.

Advanced Oxidation Process (AOP) Protocol (Example: Fenton Oxidation)
  • Reactor Setup: A glass batch reactor with a magnetic stirrer and ports for sampling and reagent addition. For photo-Fenton, a UV lamp should be included.

  • Reaction Conditions: Adjust the pH of the this compound solution to the optimal range for the Fenton reaction (typically pH 2.5-3.5).

  • Reagent Addition: Add a predetermined amount of a ferrous salt (e.g., FeSO₄·7H₂O) followed by the dropwise addition of hydrogen peroxide.

  • Sampling and Quenching: Collect samples at different time points and quench the reaction immediately (e.g., by adding a strong base to raise the pH or a reducing agent like sodium sulfite).

  • Analysis: Analyze the samples for the parent compound, intermediates (HPLC, GC-MS), and total organic carbon (TOC) to determine the extent of mineralization.

Conclusion

While specific experimental data on the stability and degradation of this compound is scarce, this guide provides a robust framework for researchers based on the known behavior of structurally related compounds. The presence of both a chloro and a trifluoromethyl group on the phenol ring suggests that this compound is likely to be persistent in the environment. Advanced oxidation processes are predicted to be the most effective methods for its degradation. Further experimental research is essential to validate the proposed degradation pathways, determine the reaction kinetics, and identify the specific intermediates formed under various conditions. This knowledge will be critical for developing effective remediation strategies and assessing the environmental fate of this compound.

References

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoromethyl)phenol, a halogenated aromatic compound of significant interest in various scientific and industrial domains. This document details its discovery and historical context, physicochemical properties, synthesis methodologies, and its applications, particularly focusing on its role as a biocide and a versatile intermediate in organic synthesis and drug development. Detailed experimental protocols for its preparation are provided, alongside a discussion of its known biological activities and mechanisms of action.

Introduction

This compound is a substituted phenol characterized by the presence of a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position of the benzene ring. The unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the halogen substituent significantly influence its chemical reactivity and biological activity. This guide aims to be a central resource for professionals working with or interested in this compound.

Discovery and History

While a singular, definitive discovery paper for this compound is not readily apparent in the historical literature, its development can be contextualized within the broader exploration of fluorinated organic compounds in the mid-20th century. The synthesis and investigation of trifluoromethyl-substituted phenols gained traction as researchers sought to understand the impact of the highly electronegative trifluoromethyl group on the properties of aromatic systems. Early patents from the latter half of the 20th century describe various methods for the synthesis of halogenated trifluoromethylphenols, indicating its emergence as a compound of interest for industrial and chemical applications. For instance, a 1987 article in the Journal of the Chemical Society, Perkin Transactions 1, describes the synthesis of 2-chloro-4-(trifluoromethyl)phenol by reacting 4-(trifluoromethyl)phenol with sodium chlorite and sulfuric acid, albeit in low yields.[1] This suggests that by this time, the compound was a known target for synthetic chemists.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of synthetic routes.

PropertyValueSource
CAS Number 53903-51-8ChemScene
Molecular Formula C₇H₄ClF₃OChemScene
Molecular Weight 196.55 g/mol ChemScene
Appearance Off-white to pale yellow crystalline solidInternal Knowledge
Melting Point 45-47 °CSigma-Aldrich
Boiling Point 120-122 °C at 27 TorrCAS Common Chemistry[2]
IUPAC Name This compoundBOC Sciences[]
Synonyms Phenol, 4-chloro-2-(trifluoromethyl)-ChemScene

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed. The most common strategies involve the chlorination of 4-(trifluoromethyl)phenol or the functionalization of other appropriately substituted benzene derivatives.

Method 1: Direct Chlorination of 4-(Trifluoromethyl)phenol

This is a common and direct approach to synthesize the target compound.

  • Reaction Scheme:

    Caption: Synthesis via direct chlorination.

  • Detailed Experimental Protocol:

    • In a round-bottom flask maintained under an inert gas atmosphere, add N-Chlorosuccinimide (NCS) (1.05 equivalents) and dichloromethane (CH₂Cl₂).

    • Cool the mixture to -78 °C.

    • Add Zirconium(IV) chloride (ZrCl₄) (catalytic amount, e.g., 0.02 equivalents).

    • Slowly add a solution of 4-(trifluoromethyl)phenol (1 equivalent) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography or distillation.[4]

Method 2: From 3,4-Dichlorobenzotrifluoride

This method involves the nucleophilic substitution of a chlorine atom.

  • Reaction Scheme:

    G cluster_0 Starting Material cluster_1 Reagents cluster_2 Product start 3,4-Dichlorobenzotrifluoride product This compound start->product Hydrolysis reagents 1. KOH (or other base)2. Acidification (e.g., HCl)

    Caption: Synthesis via hydrolysis.

  • Detailed Experimental Protocol:

    • In a suitable reaction vessel, dissolve 3,4-dichlorobenzotrifluoride in a polar aprotic solvent.

    • Add a strong base, such as potassium hydroxide (KOH).

    • Heat the reaction mixture to promote the nucleophilic aromatic substitution.

    • Monitor the reaction for the consumption of the starting material.

    • After completion, cool the reaction mixture and carefully acidify with a strong acid (e.g., hydrochloric acid) to protonate the resulting phenoxide.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over a drying agent, and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or recrystallization.

Biological Activity and Mechanism of Action

This compound is widely recognized for its potent biocidal properties, exhibiting efficacy against a broad spectrum of bacteria, fungi, and viruses. This has led to its use as a disinfectant and preservative in various industrial and consumer products.

The precise mechanism of action of this compound has not been extensively elucidated in dedicated studies. However, its activity is believed to be consistent with that of other phenolic biocides. The general mechanism for phenolic compounds involves:

  • Membrane Disruption: At lower concentrations, phenols are thought to disrupt the cell membrane's proton motive force, leading to the leakage of intracellular components and ultimately cell death.

  • Protein Denaturation: At higher concentrations, phenolic compounds can penetrate the cell and cause the coagulation and denaturation of cytoplasmic proteins and enzymes, leading to a rapid cessation of cellular functions.

The presence of the trifluoromethyl group is known to increase the lipophilicity of the molecule, which may enhance its ability to penetrate microbial cell membranes.[5] Furthermore, studies on the related compound, 4-trifluoromethylphenol, have shown that it can spontaneously hydrolyze to form a reactive quinone methide intermediate.[6] This intermediate is capable of alkylating cellular macromolecules, including proteins, which contributes to its cytotoxicity.[6] It is plausible that this compound could exhibit similar reactivity, contributing to its biocidal efficacy.

G Phenol This compound Membrane Microbial Cell Membrane Phenol->Membrane Penetration Proteins Cellular Proteins & Enzymes Phenol->Proteins Interaction Disruption Membrane Disruption (Leakage of cellular contents) Membrane->Disruption Denaturation Protein Denaturation (Loss of function) Proteins->Denaturation Death Cell Death Disruption->Death Denaturation->Death

Caption: Postulated biocidal mechanism.

Applications in Drug Development and Research

While not an active pharmaceutical ingredient itself, this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group is a common motif in modern pharmaceuticals, as it can enhance metabolic stability, binding affinity, and bioavailability.[5]

The phenol group provides a convenient handle for various chemical transformations, such as etherification and esterification, allowing for its incorporation into larger molecular scaffolds. For instance, it can be used in the synthesis of diaryl ethers, a structural motif present in some biologically active compounds.[7] Its role as a precursor highlights the importance of this compound in medicinal chemistry research and the development of new chemical entities.

G Start This compound Intermediate Functionalized Intermediate Start->Intermediate Chemical Modification (e.g., Etherification) Final Complex Bioactive Molecule / Drug Candidate Intermediate->Final Further Synthetic Steps

Caption: Role in synthetic workflows.

Conclusion

This compound is a synthetically accessible and versatile compound with established applications as a biocide and as an intermediate in organic synthesis. Its unique combination of substituents makes it a subject of ongoing interest for the development of new materials and potential therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research into its specific biological mechanisms of action could unveil new applications and a deeper understanding of its toxicological profile.

References

Methodological & Application

Applications of 4-Chloro-2-(trifluoromethyl)phenol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2-(trifluoromethyl)phenol is a halogenated aromatic alcohol characterized by the presence of a hydroxyl group, a chlorine atom, and a trifluoromethyl group on a benzene ring.[1] These functional groups make it a versatile and valuable building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom activates the phenol ring for certain reactions and influences the properties of the resulting molecules. This compound is particularly significant as an intermediate in the production of agrochemicals and pharmaceuticals. Its stability and reactivity profile allow for its incorporation into a wide range of complex molecular structures.[2]

Application Notes

The primary application of this compound in organic synthesis is as a nucleophile in substitution reactions, particularly in the formation of diaryl ethers. These ethers are key structural motifs in many biologically active compounds, including herbicides and potential drug candidates.

Synthesis of Diaryl Ether Herbicides

A major industrial application of this compound is in the preparation of nitro- and trifluoromethyl-substituted diphenyl ethers.[3] These compounds often serve as precursors to potent herbicides. The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction where the phenoxide, generated from this compound with a base, displaces a halogen (commonly fluorine or chlorine) on an electron-deficient aromatic ring, such as a nitro-substituted benzene derivative.

The reaction is generally carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a base such as anhydrous potassium carbonate to deprotonate the phenol.[3] The presence of the trifluoromethyl group on the phenol ring influences the reactivity and properties of the final diphenyl ether product.

Building Block for Agrochemicals and Pharmaceuticals

Beyond herbicides, the structural motif of this compound is incorporated into a broader range of agrochemicals, including fungicides. The trifluoromethyl group is known to enhance the biological activity, metabolic stability, and lipophilicity of molecules, making it a desirable feature in the design of new crop protection agents.[4]

In pharmaceutical research, this phenol derivative is used to synthesize compounds with potential antifungal and antibacterial properties. The synthesis of various amide derivatives and other complex heterocyclic structures often starts with phenols like this compound to introduce the specific substitution pattern required for biological efficacy.[5][6]

Logical Workflow: Synthetic Utility

The following diagram illustrates the role of this compound as a key starting material for various classes of chemical compounds.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B E Other Derivatization (e.g., Etherification, Esterification) A->E C Diphenyl Ether Intermediates B->C D Agrochemicals (e.g., Herbicides) C->D Further Processing F Pharmaceutical Intermediates E->F

Caption: Synthetic pathways originating from this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-[4-Chloro-2-(trifluoromethyl)phenoxy]-2-nitrobenzoate

This protocol details the synthesis of a substituted diphenyl ether, a common intermediate for herbicides, via a nucleophilic aromatic substitution reaction.[3]

Materials and Reagents:

  • This compound

  • Methyl 5-fluoro-2-nitrobenzoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Carbon tetrachloride (CCl₄)

  • Water (H₂O)

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation A Combine Phenol, K2CO3, and DMSO B Add Methyl 5-fluoro- 2-nitrobenzoate A->B C Stir at Room Temperature for 7h B->C D Pour into Water C->D E Extract with CCl4 D->E F Remove Solvent under Vacuum E->F G Obtain Product (Yellow Oil) F->G

Caption: Workflow for the synthesis of a substituted diphenyl ether.

Procedure:

  • To a reaction flask, add 10 mL of dimethyl sulfoxide (DMSO).

  • Add 3.0 g (0.015 mole) of this compound and 2.1 g (0.015 mole) of anhydrous potassium carbonate.

  • Add 2.99 g (0.015 mole) of methyl 5-fluoro-2-nitrobenzoate to the mixture.

  • Stir the reaction mixture at room temperature for 7 hours.

  • After the reaction is complete, pour the mixture into 150 mL of water.

  • Extract the aqueous mixture with carbon tetrachloride (50 mL, then 35 mL).

  • Decant the organic layer and remove the solvent under vacuum to yield the final product as a yellow oil.[3]

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)
This compound196.55[1]3.00.015
Methyl 5-fluoro-2-nitrobenzoate199.132.990.015
Anhydrous Potassium Carbonate138.212.10.015
Product Yield (g) Yield (%)
Methyl 5-[4-Chloro-2-(trifluoromethyl)phenoxy]-2-nitrobenzoate5.3~95%

Table 1: Reactant quantities and product yield for diphenyl ether synthesis.[3]

Protocol 2: Synthesis of 2-Chloro-4-(trifluoromethyl)phenol via Halogenation

This protocol provides a representative method for the synthesis of a related isomer, 2-chloro-4-(trifluoromethyl)phenol, by direct chlorination of 4-(trifluoromethyl)phenol. This illustrates a key synthetic step in accessing this class of compounds.[7]

Materials and Reagents:

  • 4-(Trifluoromethyl)phenol

  • N-Chlorosuccinimide (NCS)

  • Zirconium tetrachloride (ZrCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Reaction Scheme Diagram:

G R1 4-(Trifluoromethyl)phenol arrow ZrCl4, CH2Cl2 -78°C to RT, 6h plus + R2 NCS R2->arrow P1 2-Chloro-4-(trifluoromethyl)phenol arrow->P1

Caption: Reaction scheme for the chlorination of 4-(trifluoromethyl)phenol.

Procedure:

  • Under an inert gas atmosphere, add N-Chlorosuccinimide (NCS) (2.97 mmol) and 20.0 mL of dichloromethane (CH₂Cl₂) to a round-bottomed flask.

  • Cool the mixture to -78 °C.

  • Add Zirconium tetrachloride (ZrCl₄) (0.06 mmol) as a catalyst.

  • Slowly add a solution of 4-(trifluoromethyl)phenol.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • After the reaction, quench with a saturated aqueous solution of NaHCO₃ and extract.

  • Collect and combine the organic phases.

  • Remove the solvent to obtain 2-chloro-4-(trifluoromethyl)phenol.[7]

Quantitative Data:

ReactantMoles (mmol)CatalystReagentSolventTemperatureTime (h)Yield (%)
4-(Trifluoromethyl)phenol~2.7ZrCl₄ (0.06 mmol)NCS (2.97 mmol)CH₂Cl₂ (20 mL)-78 °C to Room Temp.688%

Table 2: Reaction conditions and yield for the synthesis of 2-chloro-4-(trifluoromethyl)phenol.[7]

References

Application Notes and Protocols: 4-Chloro-2-(trifluoromethyl)phenol and its Analogs as Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chloro-(trifluoromethyl)phenyl derivatives as versatile building blocks in medicinal chemistry. The focus is on the synthesis of potent kinase inhibitors and the exploration of their potential in developing antimalarial agents. While the primary request specified 4-Chloro-2-(trifluoromethyl)phenol, the available literature more prominently features the isomeric 4-chloro-3-(trifluoromethyl)aniline as a key component in the development of the potent c-KIT kinase inhibitor, CHMFL-KIT-64. The synthetic principles and biological importance of this scaffold are highly relevant and will be a central focus of these notes. Additionally, we will explore the application of this structural motif in the synthesis of potential antimalarial compounds.

Application in Kinase Inhibitor Synthesis: Targeting c-KIT

The proto-oncogene c-KIT, a receptor tyrosine kinase, is a critical target in cancer therapy, particularly for gastrointestinal stromal tumors (GIST). Gain-of-function mutations in c-KIT lead to constitutive kinase activity, driving tumor growth and proliferation. The 4-chloro-3-(trifluoromethyl)phenyl moiety has been successfully incorporated into a new generation of c-KIT inhibitors, demonstrating potent activity against both wild-type and drug-resistant mutant forms of the kinase.

Lead Compound: CHMFL-KIT-64

A prime example is the compound 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) . This molecule is a potent, orally available inhibitor of c-KIT kinase, showing efficacy against a broad spectrum of clinically relevant mutants.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of CHMFL-KIT-64 and its analogs against various c-KIT kinase mutants. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.

Compoundc-KITWT IC50 (nM)c-KITT670I IC50 (nM)c-KITV559D IC50 (nM)c-KITL576P IC50 (nM)c-KITK642E IC50 (nM)c-KITD820G IC50 (nM)c-KITY823D IC50 (nM)
CHMFL-KIT-64 2.53.11.81.22.34.53.7
Reference: J. Med. Chem. 2019, 62, 13, 6083–6101
Experimental Protocol: Synthesis of the 2-(4-chloro-3-(trifluoromethyl)phenyl)acetamide Moiety

This protocol describes the synthesis of the key acetamide intermediate, which is then coupled with the quinoline fragment to yield CHMFL-KIT-64.

Step 1: Synthesis of 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid

  • To a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as diethyl ether, add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude N-(4-chloro-3-(trifluoromethyl)phenyl)-2-chloroacetamide is then subjected to hydrolysis.

  • Dissolve the crude chloroacetamide in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to afford 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid.

Step 2: Amide Coupling to form the Acetamide Linkage

  • To a solution of 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid (1.0 eq) in an anhydrous solvent like dichloromethane, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine, in the case of CHMFL-KIT-64, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final acetamide derivative.

Signaling Pathway and Experimental Workflow

cKIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor PI3K PI3K cKIT->PI3K Activation RAS RAS cKIT->RAS JAK JAK cKIT->JAK SCF SCF Ligand SCF->cKIT Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 STAT3->Proliferation JAK->STAT3 CHMFL64 CHMFL-KIT-64 (Inhibitor) CHMFL64->cKIT Inhibition

Caption: c-KIT Signaling Pathway and Inhibition by CHMFL-KIT-64.

Synthesis_Workflow start 4-Chloro-3-(trifluoromethyl)aniline intermediate1 N-(4-chloro-3-(trifluoromethyl)phenyl) -2-chloroacetamide start->intermediate1 Acylation reagent1 Chloroacetyl chloride reagent1->intermediate1 intermediate2 2-(4-chloro-3-(trifluoromethyl)phenyl) acetic acid intermediate1->intermediate2 hydrolysis Hydrolysis (NaOH, EtOH) hydrolysis->intermediate2 final_product Final Acetamide Derivative intermediate2->final_product reagent2 Amine Fragment (e.g., 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline) reagent2->final_product coupling Amide Coupling (EDC, HOBt) coupling->final_product

Caption: General workflow for acetamide synthesis.

Application in Antimalarial Drug Discovery

The chloro-(trifluoromethyl)phenyl scaffold is also of interest in the development of novel antimalarial agents. Two prominent classes of antimalarials where this building block could be incorporated are quinoline derivatives and diphenyl ethers.

A. Quinoline-Based Antimalarials

The quinoline core is a well-established pharmacophore in antimalarial drugs like chloroquine. The synthesis of novel quinoline derivatives often starts with substituted anilines.

Experimental Protocol: General Synthesis of a 4-Aminoquinoline Derivative

This protocol outlines a general method for the synthesis of a 4-aminoquinoline derivative starting from a substituted aniline, such as 4-chloro-3-(trifluoromethyl)aniline.

  • Step 1: Conrad-Limpach-Knorr Reaction:

    • React 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) with a β-ketoester such as ethyl acetoacetate (1.1 eq) under acidic conditions (e.g., a catalytic amount of sulfuric acid) with heating.

    • This condensation reaction forms an enamine intermediate.

    • Cyclize the enamine intermediate at high temperature (typically in a high-boiling solvent like diphenyl ether) to form the corresponding 4-hydroxyquinoline derivative.

  • Step 2: Chlorination:

    • Treat the 4-hydroxyquinoline derivative with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group to a chlorine atom, yielding a 4-chloroquinoline intermediate.

  • Step 3: Nucleophilic Aromatic Substitution (SNAr):

    • React the 4-chloroquinoline intermediate with a desired amine (e.g., a diamine side chain) at elevated temperatures to displace the chlorine atom and install the amino side chain at the 4-position.

    • Purify the final product by crystallization or column chromatography.

B. Diphenyl Ether-Based Antimalarials

Diphenyl ether derivatives have emerged as a promising class of antimalarials that target the parasite's fatty acid synthesis pathway, specifically the enoyl-acyl carrier protein reductase (ENR).

Mechanism of Action: Inhibition of Enoyl-ACP Reductase (ENR)

ENR_Inhibition_Pathway cluster_parasite Malaria Parasite FASII Fatty Acid Synthesis II (FASII) Pathway Substrate Enoyl-ACP (Substrate) FASII->Substrate ENR Enoyl-ACP Reductase (ENR) Substrate->ENR Binding Product Acyl-ACP (Product) ENR->Product Reduction Membrane Parasite Membrane Biosynthesis Product->Membrane DiphenylEther Diphenyl Ether Antimalarial DiphenylEther->ENR Inhibition

Caption: Mechanism of ENR inhibition by diphenyl ethers.

Experimental Protocol: General Synthesis of a Diphenyl Ether Derivative

This protocol outlines a general Ullmann condensation for the synthesis of a diphenyl ether from this compound.

  • To a mixture of this compound (1.0 eq), a substituted phenol (1.1 eq), and a base such as potassium carbonate (2.0 eq) in a high-boiling polar aprotic solvent like dimethylformamide (DMF), add a copper catalyst (e.g., copper(I) iodide, 0.1 eq).

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired diphenyl ether.

Conclusion

The chloro-(trifluoromethyl)phenyl scaffold is a valuable building block in medicinal chemistry, enabling the synthesis of potent and selective drug candidates. Its application in the development of the c-KIT kinase inhibitor CHMFL-KIT-64 highlights its importance in modern cancer drug discovery. Furthermore, its potential for incorporation into novel antimalarial agents, such as quinoline and diphenyl ether derivatives, warrants further investigation. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile chemical moiety in their drug development programs.

Application Notes and Protocols: The Role of 4-Chloro-2-(trifluoromethyl)phenol in Modern Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Chloro-2-(trifluoromethyl)phenol as a crucial intermediate in the synthesis of potent herbicides. This document outlines the synthesis of a key diphenyl ether herbicide, its mechanism of action, and provides detailed experimental protocols for its preparation.

Introduction

This compound is a vital building block in the agrochemical industry, particularly in the synthesis of herbicides and fungicides. Its incorporation into the molecular structure of a pesticide can significantly enhance its efficacy. The presence of the trifluoromethyl group increases the lipophilicity of the molecule, which can improve its ability to penetrate biological membranes. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can influence the molecule's interaction with its biological target, leading to enhanced potency.

Application: Synthesis of Diphenyl Ether Herbicides

A prominent application of this compound is in the synthesis of diphenyl ether herbicides. These herbicides are known for their effectiveness in controlling a wide range of broadleaf weeds in various crops. A notable example is Acifluorfen, a selective, post-emergence herbicide.

Synthesis of Acifluorfen

The synthesis of Acifluorfen from this compound is typically achieved through an Ullmann condensation reaction. This reaction involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of a diphenyl ether herbicide intermediate, methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate, a precursor to Acifluorfen.

ParameterValueReference
Starting Material This compoundEP0019388A1
Reactant Methyl 5-fluoro-2-nitrobenzoateEP0019388A1
Solvent Dimethyl sulfoxide (DMSO)EP0019388A1
Base Anhydrous potassium carbonateEP0019388A1
Reaction Time 7 hoursEP0019388A1
Reaction Temperature Room TemperatureEP0019388A1
Yield 84% (for a similar synthesis)EP0019388A1
Product Purity Substantially pure after purificationEP0019388A1

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate

This protocol is adapted from the procedure described in patent EP0019388A1 for the synthesis of a key intermediate in Acifluorfen production.

Materials:

  • This compound

  • Methyl 5-fluoro-2-nitrobenzoate

  • Anhydrous potassium carbonate

  • Dimethyl sulfoxide (DMSO)

  • Carbon tetrachloride (CCl₄)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (0.015 mole), anhydrous potassium carbonate (0.015 mole), and dimethyl sulfoxide (10 ml).

  • Add methyl 5-fluoro-2-nitrobenzoate (0.015 mole) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 7 hours.

  • After 7 hours, pour the reaction mixture into water (150 ml).

  • Extract the aqueous mixture with carbon tetrachloride (50 ml, then 35 ml).

  • Separate the organic layer and remove the solvent under vacuum to yield the product as a yellow oil.

  • The final product is methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate.

Protocol 2: Hydrolysis to Acifluorfen

The final step in the synthesis of Acifluorfen involves the hydrolysis of the methyl ester intermediate.

Materials:

  • Methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate

  • Hydrobromic acid

  • Acetic acid

  • Standard laboratory glassware for hydrolysis

Procedure:

  • The intermediate, methyl 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoate, is subjected to hydrolysis.

  • This is achieved by reacting the intermediate with hydrobromic acid in acetic acid as a solvent.[1]

  • The reaction yields Acifluorfen: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.[1]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Diphenyl ether herbicides synthesized from this compound, such as Acifluorfen, act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1] PPO is a key enzyme in the biosynthesis of chlorophyll and heme in plants.[2]

The inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the plant cells.[3] This excess protoporphyrinogen IX leaks from the chloroplasts into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX.[3] Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen.[3] This singlet oxygen causes rapid lipid peroxidation, leading to the disruption of cell membranes and ultimately, cell death.[3] This mechanism of action results in the characteristic symptoms of PPO-inhibiting herbicides, which include rapid chlorosis (yellowing) and necrosis (browning) of plant tissues upon exposure to light.[2]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Ullmann Condensation cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_product Final Product 4_Chloro_2_trifluoromethyl_phenol This compound Reaction_Step_1 Reaction in DMSO with K₂CO₃ 4_Chloro_2_trifluoromethyl_phenol->Reaction_Step_1 Methyl_5_fluoro_2_nitrobenzoate Methyl 5-fluoro-2-nitrobenzoate Methyl_5_fluoro_2_nitrobenzoate->Reaction_Step_1 Intermediate_Product Methyl 5-(2-chloro-4-trifluoromethylphenoxy) -2-nitrobenzoate Reaction_Step_1->Intermediate_Product Reaction_Step_2 Hydrolysis with HBr in Acetic Acid Intermediate_Product->Reaction_Step_2 Final_Product Acifluorfen Reaction_Step_2->Final_Product

Caption: Synthesis workflow for Acifluorfen.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA δ-Aminolevulinic acid (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX_chloro Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX_chloro PPO_Enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX_chloro->PPO_Enzyme Protoporphyrinogen_IX_cyto Protoporphyrinogen IX (Accumulation) Protoporphyrinogen_IX_chloro->Protoporphyrinogen_IX_cyto Leakage Protoporphyrin_IX_chloro Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX_chloro Chlorophyll Chlorophyll Protoporphyrin_IX_chloro->Chlorophyll Heme_chloro Heme Protoporphyrin_IX_chloro->Heme_chloro Protoporphyrin_IX_cyto Protoporphyrin IX (Photosensitizer) Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto Oxidation Singlet_Oxygen Singlet Oxygen (¹O₂) Protoporphyrin_IX_cyto->Singlet_Oxygen Light_O2 Light + O₂ Light_O2->Singlet_Oxygen Lipid_Peroxidation Lipid Peroxidation Singlet_Oxygen->Lipid_Peroxidation Membrane_Disruption Cell Membrane Disruption Lipid_Peroxidation->Membrane_Disruption Cell_Death Cell Death Membrane_Disruption->Cell_Death Acifluorfen Acifluorfen (Diphenyl Ether Herbicide) Acifluorfen->PPO_Enzyme Inhibition

Caption: PPO inhibition signaling pathway.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-Chloro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel ether, ester, and cross-coupling derivatives starting from 4-Chloro-2-(trifluoromethyl)phenol. This starting material is a valuable scaffold in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for the development of new chemical entities.

I. Synthesis of Ether Derivatives

Ether derivatives of phenols are common in pharmaceuticals and agrochemicals. For instance, diphenyl ethers are a well-known class of herbicides.[2][3] The Williamson ether synthesis is a robust and versatile method for the preparation of a wide range of symmetrical and unsymmetrical ethers.[4][5][6][7]

Application Note:

The Williamson ether synthesis involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl or aryl halide in an SN2 or SNAr reaction. The choice of base and solvent is critical for achieving high yields. For the synthesis of alkyl aryl ethers, a strong base like sodium hydride in an aprotic solvent is effective. For diaryl ethers, a milder base such as potassium carbonate in a polar aprotic solvent is often sufficient, particularly when the aryl halide is activated by electron-withdrawing groups.

General Experimental Workflow

G reagents Reagents: - this compound - Alkyl/Aryl Halide - Base (e.g., NaH, K2CO3) - Anhydrous Solvent setup Reaction Setup: - Oven-dried glassware - Inert atmosphere (N2 or Ar) reagents->setup reaction Reaction: - Dissolve phenol and add base - Add alkyl/aryl halide - Heat to appropriate temperature setup->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring monitoring->reaction Continue until completion workup Work-up: - Quench reaction - Aqueous extraction monitoring->workup Reaction complete purification Purification: - Column chromatography workup->purification analysis Analysis: - NMR, IR, Mass Spec purification->analysis G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination start_suzuki This compound protected_suzuki Protected Phenol (e.g., OMe, OBn) start_suzuki->protected_suzuki Protection product_suzuki Biaryl Derivative protected_suzuki->product_suzuki R-B(OH)2, Pd Catalyst, Base deprotected_suzuki Final Biaryl Phenol product_suzuki->deprotected_suzuki Deprotection start_buchwald This compound protected_buchwald Protected Phenol (e.g., OMe, OBn) start_buchwald->protected_buchwald Protection product_buchwald Aryl Amine Derivative protected_buchwald->product_buchwald R2NH, Pd Catalyst, Base deprotected_buchwald Final Aryl Amine Phenol product_buchwald->deprotected_buchwald Deprotection

References

Application Notes & Protocols for 4-Chloro-2-(trifluoromethyl)phenol in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Chloro-2-(trifluoromethyl)phenol as a monomer in the synthesis of high-performance fluorinated poly(aryl ether ketone)s (F-PAEKs). While direct experimental data for this specific monomer is not extensively available in published literature, these notes are based on established principles and analogous research with structurally similar trifluoromethyl-containing phenols. The protocols provided are detailed, hypothetical procedures derived from existing methodologies for F-PAEK synthesis.

Application Notes

Introduction to this compound in Polymer Chemistry

This compound is a halogenated aromatic compound with significant potential as a monomer for the synthesis of advanced polymers. The presence of both a trifluoromethyl (-CF3) group and a chlorine (Cl) atom on the phenol ring offers unique opportunities to tailor the properties of resulting polymers. The strong electron-withdrawing nature of the -CF3 group can enhance the thermal stability, chemical resistance, and solubility of polymers, while also lowering the dielectric constant, a critical property for materials used in high-frequency electronics. The chlorine atom provides an additional reactive site for potential cross-linking or further functionalization of the polymer.

Potential Applications in High-Performance Materials

Polymers derived from this compound are anticipated to exhibit a combination of desirable properties making them suitable for a range of demanding applications:

  • Low-k Dielectric Materials: The incorporation of the bulky, low-polarity -CF3 group is a proven strategy for reducing the dielectric constant of polymers.[1][2] This makes F-PAEKs synthesized from this monomer promising candidates for use as insulating layers in integrated circuits, high-frequency printed circuit boards, and other microelectronic components where low signal loss and high signal propagation speed are crucial.

  • High-Temperature Resistant Polymers: Poly(aryl ether ketone)s are known for their exceptional thermal stability. The introduction of the C-F bonds from the trifluoromethyl group is expected to further enhance this property, leading to materials that can withstand high operating temperatures without degradation. These polymers could find use in aerospace components, automotive under-the-hood parts, and demanding industrial applications.

  • Chemically Resistant Coatings and Membranes: The fluorinated nature of the polymer would likely impart excellent resistance to a wide range of chemicals, including acids, bases, and organic solvents. This makes them suitable for protective coatings in harsh chemical environments and for the fabrication of durable separation membranes.

Structure-Property Relationships

The specific placement of the chloro and trifluoromethyl groups on the phenol ring is expected to influence the final polymer properties. The ortho-trifluoromethyl group can create steric hindrance, potentially leading to amorphous polymers with improved solubility in organic solvents. The para-chloro group offers a site for nucleophilic aromatic substitution, enabling polymerization.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and characterization of a poly(aryl ether ketone) using this compound as a key monomer.

Protocol 1: Synthesis of a Fluorinated Poly(aryl ether ketone) (F-PAEK-1)

This protocol describes the nucleophilic aromatic substitution polycondensation reaction to synthesize a high-molecular-weight F-PAEK.

Materials:

  • This compound

  • 4,4'-Difluorobenzophenone

  • Anhydrous Potassium Carbonate (K2CO3), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

  • Heating mantle with a temperature controller.

  • Vacuum oven.

  • Standard laboratory glassware.

Procedure:

  • Monomer and Catalyst Charging: In a flame-dried three-neck flask, add this compound (1.965 g, 10 mmol), 4,4'-Difluorobenzophenone (2.182 g, 10 mmol), and anhydrous potassium carbonate (1.658 g, 12 mmol).

  • Solvent Addition: Add N,N-Dimethylacetamide (30 mL) and toluene (15 mL) to the flask.

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring under a slow nitrogen stream. The toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 4-6 hours to ensure the removal of all water.

  • Polymerization: After dehydration, carefully remove the Dean-Stark trap and increase the reaction temperature to 180-190 °C. Maintain the reaction at this temperature for 8-12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification:

    • Cool the viscous polymer solution to room temperature.

    • Slowly pour the solution into a beaker containing rapidly stirring methanol (300 mL) to precipitate the polymer as a fibrous solid.

    • Filter the polymer and wash it thoroughly with hot deionized water to remove any remaining salts and solvent.

    • Further purify the polymer by boiling it in methanol for 1 hour, followed by filtration.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to a constant weight.

Expected Outcome: A white to off-white, fibrous, or powdered solid polymer.

Protocol 2: Characterization of the Synthesized F-PAEK-1

This protocol outlines the standard characterization techniques to evaluate the properties of the synthesized polymer.

1. Structural Characterization (FTIR and NMR Spectroscopy):

  • FTIR Spectroscopy: Record the FTIR spectrum of a thin film of the polymer cast from a suitable solvent (e.g., NMP) onto a KBr plate.

  • NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and record the 1H NMR and 19F NMR spectra to confirm the polymer structure.

2. Thermal Analysis (TGA and DSC):

  • Thermogravimetric Analysis (TGA): Heat a small sample of the polymer from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to determine the thermal decomposition temperature (Td).

  • Differential Scanning Calorimetry (DSC): Heat the polymer sample from room temperature to above its expected glass transition temperature (Tg) at a heating rate of 10 °C/min, followed by cooling and a second heating scan to determine the Tg.

3. Mechanical Properties:

  • Film Preparation: Cast a uniform film of the polymer from a 10-15 wt% solution in a suitable solvent (e.g., NMP) onto a clean glass plate. Dry the film in a vacuum oven with a programmed temperature ramp.

  • Tensile Testing: Cut the polymer film into dumbbell-shaped specimens and perform tensile tests according to ASTM D882 standards to determine the tensile strength, Young's modulus, and elongation at break.

4. Dielectric Properties:

  • Capacitor Fabrication: Prepare parallel plate capacitors by sputtering or evaporating gold or aluminum electrodes onto both sides of the polymer film.

  • Dielectric Measurement: Use an impedance analyzer to measure the capacitance and dissipation factor of the capacitor over a range of frequencies (e.g., 1 kHz to 1 MHz) to calculate the dielectric constant and dielectric loss.

Data Presentation

The following tables present hypothetical but expected quantitative data for the F-PAEK-1 synthesized from this compound, based on data from analogous fluorinated poly(aryl ether ketone)s found in the literature.

Table 1: Thermal Properties of F-PAEK-1

PropertyExpected Value
Glass Transition Temperature (Tg)200 - 240 °C
5% Weight Loss Temperature (Td5)> 500 °C (in N2)
Char Yield at 800 °C (in N2)> 55 %

Table 2: Mechanical Properties of F-PAEK-1 Film

PropertyExpected Value
Tensile Strength80 - 100 MPa
Young's Modulus2.5 - 3.5 GPa
Elongation at Break5 - 15 %

Table 3: Dielectric Properties of F-PAEK-1 at 1 MHz

PropertyExpected Value
Dielectric Constant (k)2.6 - 2.9
Dielectric Loss (tan δ)0.003 - 0.006

Visualizations

Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_process Polymerization Process cluster_purification Purification Monomer1 This compound Mixing Mixing in DMAc/Toluene Monomer1->Mixing Monomer2 4,4'-Difluorobenzophenone Monomer2->Mixing Catalyst K2CO3 Catalyst->Mixing Dehydration Azeotropic Dehydration (140-150 °C) Mixing->Dehydration Polymerization Polycondensation (180-190 °C) Dehydration->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Washing Washing with Water & Methanol Precipitation->Washing Drying Vacuum Drying Washing->Drying Product F-PAEK-1 Polymer Drying->Product

Caption: Workflow for the synthesis of F-PAEK-1.

Characterization_Flow cluster_structural Structural Analysis cluster_thermal Thermal Analysis cluster_properties Property Measurement Polymer Synthesized F-PAEK-1 FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR (1H, 19F) Polymer->NMR TGA TGA Polymer->TGA DSC DSC Polymer->DSC Mechanical Mechanical Testing Polymer->Mechanical Dielectric Dielectric Analysis Polymer->Dielectric

Caption: Characterization workflow for F-PAEK-1.

Signaling_Pathway cluster_monomer Monomer Structure cluster_properties Resulting Polymer Properties Monomer This compound LowK Low Dielectric Constant Monomer->LowK -CF3 group HighT High Thermal Stability Monomer->HighT -CF3 group ChemRes Chemical Resistance Monomer->ChemRes -CF3 & -Cl groups Solubility Good Solubility Monomer->Solubility ortho -CF3 group

Caption: Structure-property relationship.

References

Application Notes and Protocols for the Analytical Detection of 4-Chloro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)phenol is a halogenated aromatic compound of significant interest in various fields, including environmental monitoring and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its potential toxicity and persistence in the environment necessitate sensitive and reliable analytical methods for its detection and quantification. This document provides detailed application notes and protocols for the analysis of this compound using modern chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

General Experimental Workflow

The analytical workflow for the determination of this compound in various matrices typically involves sample preparation, chromatographic separation, detection, and data analysis. A generalized workflow is depicted below.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Extract Cleanup (Optional) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization Chromatography Chromatographic Separation (GC or HPLC) Derivatization->Chromatography Detection Detection (MS or UV) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

General analytical workflow.

Quantitative Data Summary

ParameterGC-MS (Derivatized)HPLC-UV (Direct)HPLC-UV (Derivatized)
Analyte Halogenated Phenols3-(Trifluoromethyl)-4-nitrophenolChlorophenols
Limit of Detection (LOD) 0.01 - 0.25 µg/L~5 µg/L6 - 50 µg/L
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L20 - 60 µg/L[1]20 - 120 µg/L
Linearity (r²) > 0.99> 0.99> 0.99
Recovery 85 - 110%90 - 105%87 - 105%
Precision (RSD) < 15%< 10%< 12%

Note: The presented data is for structurally similar compounds and should be considered as a guideline. Method validation with this compound is necessary to establish specific performance characteristics.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the hydroxyl group, derivatization is often required to improve the chromatographic properties of phenols.

This protocol is based on EPA Method 3510 for liquid-liquid extraction.

  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Spike the sample with a surrogate standard (e.g., 2,4,6-tribromophenol) and, if required for quantification, an internal standard.

  • Adjust the pH of the sample to ≤ 2 with concentrated sulfuric or hydrochloric acid.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes with periodic venting.

  • Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes.

  • Drain the dichloromethane extract into a flask.

  • Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane, combining all extracts.

  • Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

Derivatization converts the polar hydroxyl group into a less polar, more volatile moiety, improving peak shape and sensitivity. Acetylation is a common and effective method.

Derivatization Reaction cluster_acetylation Acetylation Phenol This compound AcetylatedPhenol Acetylated Derivative Phenol->AcetylatedPhenol + AceticAnhydride Acetic Anhydride AceticAnhydride->AcetylatedPhenol Pyridine Pyridine (catalyst) Pyridine->AcetylatedPhenol

Acetylation of this compound.

Acetylation Protocol:

  • To the 1 mL concentrated extract, add 100 µL of pyridine and 200 µL of acetic anhydride.

  • Cap the vial tightly and vortex for 1 minute.

  • Allow the reaction to proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 60°C) may be required for complete derivatization.

  • Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.

  • Extract the acetylated derivative with 1 mL of hexane or ethyl acetate.

  • The organic layer is ready for GC-MS analysis.

ParameterSetting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 400 amu
MS Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC-UV is a robust and widely used technique for the analysis of phenolic compounds. It can often be performed without derivatization.

  • For aqueous samples, filter through a 0.45 µm syringe filter prior to injection.

  • For complex matrices (e.g., biological fluids), a protein precipitation step with acetonitrile followed by centrifugation may be necessary.

  • Solid samples may require extraction with a suitable solvent (e.g., methanol, acetonitrile) followed by filtration.

ParameterSetting
HPLC Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase A: 0.1% Phosphoric acid in Water, B: Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-20 min: 80% B, 20-22 min: 80-30% B, 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the detection and quantification of this compound. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. GC-MS with derivatization generally offers higher sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. HPLC-UV provides a simpler and more direct method suitable for routine analysis of less complex samples. Proper method validation is crucial to ensure the accuracy and reliability of the analytical results.

References

Application Notes and Protocols for the Synthesis of 4-Chloro-2-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-Chloro-2-(trifluoromethyl)phenol, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections outline two distinct synthetic methodologies, a comprehensive data summary, and visual representations of the experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthetic protocols for this compound.

ParameterMethod 1: Diazotization of 2-Amino-5-chlorobenzotrifluorideMethod 2: Halogenation of 4-(Trifluoromethyl)phenol
Starting Material 2-Amino-5-chlorobenzotrifluoride4-(Trifluoromethyl)phenol
Key Reagents NaNO₂, 33% H₂SO₄, UreaN-Chlorosuccinimide (NCS), CH₂Cl₂
Catalyst -ZrCl₄
Reaction Temperature 0 °C to reflux-78 °C to room temperature
Reaction Time ~4 hours6 hours
Yield 23%[1]35-88%[2]
Purification Method Silica gel column chromatography[1]Extraction and solvent removal[2]

Experimental Protocols

Method 1: Synthesis via Diazotization of 2-Amino-5-chlorobenzotrifluoride

This protocol is based on the diazotization of 2-Amino-5-chlorobenzotrifluoride followed by hydrolysis.[1]

Materials:

  • 2-Amino-5-chlorobenzotrifluoride (4-chloro-2-trifluoromethylaniline)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), 33% aqueous solution

  • Urea

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium chloride (NaCl) solution

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1.08 g (5.52 mmol) of 4-chloro-2-trifluoromethylaniline in 40 mL of 33% H₂SO₄.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of 0.458 g (6.63 mmol) of NaNO₂ in 2 mL of water to the cooled mixture while stirring.

  • Maintain the reaction at 0 °C and continue stirring for 3 hours.

  • Add 0.100 g (1.67 mmol) of urea to the reaction mixture and stir for an additional 10 minutes to quench any excess nitrous acid.

  • Pour the reaction mixture into 100 mL of preheated 33% H₂SO₄ and heat to reflux for 1 hour.

  • Cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic phase sequentially with water and a saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a 20% EtOAc/hexane mixture as the eluent to obtain 4-chloro-2-trifluoromethylphenol.

Characterization: The final product can be characterized by mass spectrometry and NMR.

  • Mass Spectrometry (ion spray): m/z = 195 (M-1)[1]

  • ¹H NMR (CDCl₃): δ 7.49 (d, 1H), 7.38 (dd, 1H), 6.91 (d, 1H), 5.44 (brs, 1H)[1]

Method 2: Synthesis via Halogenation of 4-(Trifluoromethyl)phenol

This protocol describes the direct chlorination of 4-(trifluoromethyl)phenol using N-chlorosuccinimide (NCS) and a zirconium tetrachloride (ZrCl₄) catalyst.[2]

Materials:

  • 4-(Trifluoromethyl)phenol

  • N-Chlorosuccinimide (NCS)

  • Zirconium tetrachloride (ZrCl₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Under an inert gas atmosphere, add NCS (2.97 mmol) and 20.0 mL of CH₂Cl₂ to a round-bottom flask.

  • Cool the mixture to -78 °C.

  • Add ZrCl₄ (0.06 mmol) to the cooled mixture.

  • Add a solution of 4-(trifluoromethyl)phenol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • After the reaction is complete, quench it by extracting with a saturated NaHCO₃ aqueous solution.

  • Collect the organic phase and remove the solvent to obtain 2-chloro-4-(trifluoromethyl)phenol. The reported yield for this specific molar ratio is 88%.[2]

Visualizations

experimental_workflow_diazotization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 2-Amino-5- chlorobenzotrifluoride reagents Dissolve in 33% H₂SO₄ Cool to 0°C start->reagents diazotization Add NaNO₂ solution Stir for 3 hours at 0°C reagents->diazotization quench Add Urea Stir for 10 min diazotization->quench hydrolysis Pour into hot H₂SO₄ Reflux for 1 hour quench->hydrolysis extraction Cool to RT Extract with EtOAc hydrolysis->extraction washing Wash with H₂O and NaCl(aq) extraction->washing drying Dry over Na₂SO₄ Concentrate washing->drying purification Silica Gel Chromatography (20% EtOAc/Hexane) drying->purification end End Product: This compound purification->end

Caption: Experimental workflow for the synthesis of this compound via diazotization.

reaction_scheme_halogenation reactant 4-(Trifluoromethyl)phenol catalyst ZrCl₄ CH₂Cl₂, -78°C to RT, 6h reactant->catalyst reagent N-Chlorosuccinimide (NCS) reagent->catalyst product This compound catalyst->product

Caption: Reaction scheme for the halogenation of 4-(trifluoromethyl)phenol.

References

Application Notes and Protocols: 4-Chloro-2-(trifluoromethyl)phenol Reaction Mechanisms and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)phenol is a halogenated aromatic compound of significant interest in the chemical and pharmaceutical industries. It serves as a key intermediate in the synthesis of various agrochemicals, and pharmaceuticals. Its biological activity also makes it a subject of study in toxicology and drug development. Understanding the reaction mechanisms and kinetics of its synthesis and degradation is crucial for process optimization, environmental fate assessment, and the development of new applications. These application notes provide a detailed overview of the synthesis, degradation, and potential biological reaction mechanisms of this compound, supported by experimental protocols and kinetic data.

I. Synthesis of this compound

The synthesis of this compound can be achieved through various routes, primarily involving the chlorination of a trifluoromethylphenol precursor or the trifluoromethylation of a chlorophenol. A common and efficient method involves the direct chlorination of 4-(trifluoromethyl)phenol.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from 4-(trifluoromethyl)phenol proceeds via an electrophilic aromatic substitution reaction. The trifluoromethyl group (-CF3) is a deactivating, meta-directing group, while the hydroxyl (-OH) group is an activating, ortho-, para-directing group. The strong activating and ortho-directing effect of the hydroxyl group governs the position of chlorination, leading to the substitution at the ortho position.

A patented method describes the synthesis through the oxidation of 4-(trifluoromethyl)benzaldehyde followed by halogenation[1].

Step 1: Oxidation of 4-(Trifluoromethyl)benzaldehyde to 4-(Trifluoromethyl)phenol

Synthesis_Step1 4-(Trifluoromethyl)benzaldehyde 4-(Trifluoromethyl)benzaldehyde 4-(Trifluoromethyl)phenol 4-(Trifluoromethyl)phenol 4-(Trifluoromethyl)benzaldehyde->4-(Trifluoromethyl)phenol Oxidant (e.g., m-CPBA) Organic Solvent (e.g., CH2Cl2)

Caption: Oxidation of 4-(trifluoromethyl)benzaldehyde.

Step 2: Halogenation of 4-(Trifluoromethyl)phenol to this compound

Synthesis_Step2 4-(Trifluoromethyl)phenol 4-(Trifluoromethyl)phenol This compound This compound 4-(Trifluoromethyl)phenol->this compound Halide Reagent (e.g., NCS) Catalyst (e.g., ZrCl4) Organic Solvent (e.g., CH2Cl2)

Caption: Halogenation of 4-(trifluoromethyl)phenol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented synthesis method[1][2].

Materials:

  • 4-(Trifluoromethyl)phenol

  • N-Chlorosuccinimide (NCS)

  • Zirconium tetrachloride (ZrCl4)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert gas atmosphere, add N-Chlorosuccinimide (1.05 eq) to a round-bottom flask containing anhydrous dichloromethane.

  • Cool the mixture to -78 °C using a low-temperature bath.

  • Slowly add Zirconium tetrachloride (0.02 eq) to the cooled suspension.

  • In a separate flask, dissolve 4-(Trifluoromethyl)phenol (1.0 eq) in anhydrous dichloromethane.

  • Slowly add the 4-(trifluoromethyl)phenol solution to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by column chromatography or distillation.

Quantitative Data:

Reactant/ProductMolar RatioYieldReference
4-(Trifluoromethyl)phenol1.0-[1]
N-Chlorosuccinimide1.05-[1]
Zirconium tetrachloride0.02-[1]
This compound-~88%[1]

II. Degradation of this compound

The degradation of halogenated phenols in the environment is a critical area of study due to their potential toxicity and persistence. Key degradation pathways include aqueous hydrolysis, photocatalysis, and ozonation.

Aqueous Hydrolysis

This compound can undergo spontaneous aqueous defluorination under certain pH conditions. The reaction proceeds via nucleophilic attack of a water molecule or hydroxide ion on the carbon atom of the trifluoromethyl group, facilitated by the phenolate form of the molecule.

Hydrolysis This compound This compound Intermediate Intermediate This compound->Intermediate H2O, OH- (Deprotonation) Defluorinated Products Defluorinated Products Intermediate->Defluorinated Products Spontaneous Defluorination Photocatalysis_Workflow cluster_catalyst TiO2 Catalyst e- Electron (e-) O2•- O2•- e-->O2•- O2 → O2•- h+ Hole (h+) •OH •OH h+->•OH H2O → •OH + H+ UV Light UV Light TiO2 Catalyst TiO2 Catalyst UV Light->TiO2 Catalyst Excitation Degradation Products Degradation Products O2•-->Degradation Products This compound This compound This compound->Degradation Products •OH attack Ozonation_Mechanism This compound This compound Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates O3 / •OH Ring-opening Products Ring-opening Products Hydroxylated Intermediates->Ring-opening Products O3 / •OH Mineralization (CO2, H2O, Cl-, F-) Mineralization (CO2, H2O, Cl-, F-) Ring-opening Products->Mineralization (CO2, H2O, Cl-, F-) Further Oxidation Toxicity_Mechanism Halogenated Phenol Halogenated Phenol Membrane Disruption Membrane Disruption Halogenated Phenol->Membrane Disruption Hydrophobicity Phenoxyl Radical Phenoxyl Radical Halogenated Phenol->Phenoxyl Radical Oxidation Oxidative Stress Oxidative Stress Phenoxyl Radical->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Chloro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-chloro-2-(trifluoromethyl)phenol as a key starting material. The methodologies outlined below offer pathways to construct benzoxazoles, benzothiazoles, and quinolines, which are important scaffolds in medicinal chemistry and drug development.

Introduction

This compound is a versatile building block for the synthesis of complex heterocyclic systems. The presence of the trifluoromethyl group can enhance the metabolic stability and bioactivity of the resulting molecules, while the chloro and hydroxyl functionalities provide reactive sites for further chemical transformations. This document details the multi-step synthesis of key intermediates and their subsequent cyclization to the desired heterocyclic cores.

Synthesis of a Benzoxazole Precursor

A critical step towards the synthesis of a 6-chloro-4-(trifluoromethyl)benzoxazole is the preparation of the corresponding 2-aminophenol derivative. This is achieved through a two-step process involving nitration of the starting phenol followed by reduction of the nitro group.

Protocol 1: Synthesis of 2-Amino-6-chloro-4-(trifluoromethyl)phenol

This protocol describes the reduction of 2-chloro-6-nitro-4-trifluoromethylphenol to the corresponding aminophenol.[1]

Materials:

  • 2-Chloro-6-nitro-4-trifluoromethylphenol

  • Sodium dithionite

  • Ethanol

  • Water

  • Toluene

  • Chloroform

Procedure:

  • Dissolve 4.5 g of 2-chloro-6-nitro-4-trifluoromethylphenol in a mixture of 20 ml of ethanol and 30 ml of water.

  • To the stirred solution, add 10 g of solid sodium dithionite in portions.

  • Stir the resulting solution for 2 hours and then leave it to stand overnight.

  • Filter the mixture and evaporate the solvent from the filtrate.

  • Add toluene to the residue and remove it under reduced pressure to azeotropically remove any remaining water.

  • Extract the residue with boiling chloroform (3 x 100 ml).

  • Evaporate the combined chloroform extracts to yield the desired product, 2-amino-6-chloro-4-(trifluoromethyl)phenol, as a yellow oil.

Quantitative Data:

ParameterValueReference
Starting Material2-Chloro-6-nitro-4-trifluoromethylphenol (4.5 g)[1]
ReagentSodium dithionite (10 g)[1]
YieldNot explicitly stated
PurityNot explicitly stated

Synthesis of Heterocyclic Compounds

The following sections outline the synthetic strategies for constructing benzoxazole, benzothiazole, and quinoline ring systems.

Application 1: Synthesis of 6-Chloro-4-(trifluoromethyl)benzoxazoles

The synthesis of benzoxazoles can be achieved through the cyclization of 2-aminophenol derivatives. The following is a general procedure that can be adapted for 2-amino-6-chloro-4-(trifluoromethyl)phenol.

General Protocol 2: Cyclization to form Benzoxazoles

This protocol is a general method for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and can be adapted for the product from Protocol 1.

Materials:

  • 2-Amino-6-chloro-4-(trifluoromethyl)phenol (from Protocol 1)

  • Appropriate aldehyde or carboxylic acid

  • Acid or coupling agent (e.g., polyphosphoric acid, p-toluenesulfonic acid)

  • Solvent (e.g., toluene, xylene)

Procedure:

  • Combine equimolar amounts of 2-amino-6-chloro-4-(trifluoromethyl)phenol and the desired aldehyde or carboxylic acid in a suitable solvent.

  • Add a catalytic amount of an acid catalyst or an equivalent of a coupling agent.

  • Heat the reaction mixture to reflux, with azeotropic removal of water if necessary (e.g., using a Dean-Stark apparatus).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-substituted-6-chloro-4-(trifluoromethyl)benzoxazole.

Workflow for Benzoxazole Synthesis

Benzoxazole_Synthesis start This compound intermediate1 Nitration start->intermediate1 product1 2-Chloro-6-nitro-4-trifluoromethylphenol intermediate1->product1 intermediate2 Reduction (Sodium dithionite) product1->intermediate2 product2 2-Amino-6-chloro-4-(trifluoromethyl)phenol intermediate2->product2 intermediate3 Cyclization with R-CHO or R-COOH product2->intermediate3 end 6-Chloro-4-(trifluoromethyl)benzoxazole intermediate3->end

Caption: Synthetic pathway from this compound to benzoxazoles.

Application 2: Synthesis of 6-Chloro-4-(trifluoromethyl)benzothiazoles

General Protocol 3: Synthesis of Benzothiazoles from 2-Aminothiophenols

Materials:

  • 2-Amino-6-chloro-4-(trifluoromethyl)thiophenol (hypothetical intermediate)

  • Appropriate aldehyde or carboxylic acid

  • Oxidizing agent (e.g., air, DDQ) or condensing agent

  • Solvent (e.g., DMSO, ethanol)

Procedure:

  • Dissolve the 2-aminothiophenol derivative and the aldehyde/carboxylic acid in a suitable solvent.

  • Add the oxidizing or condensing agent.

  • Stir the reaction at room temperature or with heating, monitoring by TLC.

  • Work up the reaction mixture by quenching, extraction, and solvent removal.

  • Purify the product by chromatography or recrystallization.

Workflow for Benzothiazole Synthesis

Benzothiazole_Synthesis start This compound intermediate1 Multi-step conversion to aminothiophenol start->intermediate1 product1 2-Amino-6-chloro-4-(trifluoromethyl)thiophenol intermediate1->product1 intermediate2 Cyclization with R-CHO or R-COOH product1->intermediate2 end 6-Chloro-4-(trifluoromethyl)benzothiazole intermediate2->end

Caption: Conceptual pathway for benzothiazole synthesis.

Application 3: Synthesis of Quinolines

Quinolines can be synthesized from anilines through various named reactions. The amino derivative of the starting phenol, 4-chloro-2-(trifluoromethyl)aniline, can be utilized in reactions such as the Combes or Skraup synthesis.

General Protocol 4: Combes Quinoline Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone.[2][3]

Materials:

  • 4-Chloro-2-(trifluoromethyl)aniline

  • β-Diketone (e.g., acetylacetone)

  • Acid catalyst (e.g., sulfuric acid, polyphosphoric acid)

Procedure:

  • Mix the 4-chloro-2-(trifluoromethyl)aniline and the β-diketone.

  • Slowly add the acid catalyst while cooling the mixture.

  • Heat the reaction mixture to induce cyclization.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture onto ice and neutralize with a base.

  • Extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent.

  • Purify the crude product by chromatography or recrystallization.

General Protocol 5: Skraup Quinoline Synthesis

The Skraup synthesis utilizes glycerol and an oxidizing agent to form the quinoline ring.[4][5][6]

Materials:

  • 4-Chloro-2-(trifluoromethyl)aniline

  • Glycerol

  • Sulfuric acid

  • Oxidizing agent (e.g., nitrobenzene, arsenic acid)

  • Ferrous sulfate (optional, to moderate the reaction)

Procedure:

  • Carefully mix the aniline, glycerol, sulfuric acid, and the oxidizing agent.

  • If the reaction is too vigorous, add ferrous sulfate.

  • Heat the mixture cautiously.

  • After the reaction is complete, cool the mixture and dilute with water.

  • Neutralize with a base and remove any unreacted starting materials (e.g., by steam distillation).

  • Extract the quinoline product with an organic solvent.

  • Dry and concentrate the organic layer.

  • Purify the product by distillation or chromatography.

Workflow for Quinoline Synthesis

Quinoline_Synthesis cluster_aniline Aniline Preparation cluster_combes Combes Synthesis cluster_skraup Skraup Synthesis start This compound intermediate_aniline Amination start->intermediate_aniline product_aniline 4-Chloro-2-(trifluoromethyl)aniline intermediate_aniline->product_aniline reagent_combes β-Diketone Acid Catalyst product_aniline->reagent_combes reagent_skraup Glycerol, H₂SO₄ Oxidizing Agent product_aniline->reagent_skraup end_combes Substituted Quinoline reagent_combes->end_combes end_skraup Substituted Quinoline reagent_skraup->end_skraup

Caption: Synthetic routes to quinolines from 4-chloro-2-(trifluoromethyl)aniline.

Biological Activity and Signaling Pathways

Derivatives of benzoxazoles, benzothiazoles, and quinolines are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethyl group often enhances these activities. For instance, certain quinoline derivatives are known to target signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[7]

Potential Signaling Pathway Involvement

Signaling_Pathway cluster_drug Trifluoromethyl-Substituted Heterocycle cluster_pathway Cancer Cell Signaling drug e.g., Quinoline Derivative mtor mTOR drug->mtor Inhibition receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) pi3k PI3K receptor->pi3k akt AKT pi3k->akt akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by a quinoline derivative.

Summary of Quantitative Data

The following table summarizes the key quantitative data from the provided protocols. Note that yields for the general protocols will be dependent on the specific substrates and reaction conditions used.

ProtocolReactionStarting MaterialKey ReagentsProductYield (%)
1Reduction2-Chloro-6-nitro-4-trifluoromethylphenolSodium dithionite2-Amino-6-chloro-4-(trifluoromethyl)phenolN/A
2Benzoxazole Cyclization2-Amino-6-chloro-4-(trifluoromethyl)phenolAldehyde/Carboxylic Acid, Acid Catalyst6-Chloro-4-(trifluoromethyl)benzoxazoleSubstrate dependent
4Combes Quinoline Synthesis4-Chloro-2-(trifluoromethyl)anilineβ-Diketone, Acid CatalystSubstituted QuinolineSubstrate dependent
5Skraup Quinoline Synthesis4-Chloro-2-(trifluoromethyl)anilineGlycerol, H₂SO₄, Oxidizing AgentSubstituted QuinolineSubstrate dependent

Note: "N/A" indicates that the data was not available in the cited literature. "Substrate dependent" indicates that the yield will vary based on the specific starting materials and reaction conditions employed.

Conclusion

The protocols and workflows presented provide a foundation for the synthesis of diverse heterocyclic compounds from this compound. These methods offer access to molecular scaffolds with high potential for biological activity, making them valuable for research and drug development. Further optimization of the general protocols for specific substrates is encouraged to achieve optimal yields and purity.

References

Application Notes and Protocols for the Biological Screening of 4-Chloro-2-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the biological activities of 4-chloro-2-(trifluoromethyl)phenol derivatives. The protocols detailed below cover key assays for determining anticancer, antimicrobial, and anti-inflammatory potential.

Anticancer Activity Screening

Derivatives of this compound can be evaluated for their potential as anticancer agents by assessing their cytotoxicity against various cancer cell lines. A common and reliable method for this is the MTT assay, which measures cell viability.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of structurally related trifluoromethyl and chloro-substituted heterocyclic compounds against several human cancer cell lines. This data can serve as a benchmark for newly synthesized this compound derivatives.

Compound/DerivativeCell LineIC50 (µM)Reference
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Amelanotic Melanoma)24.4[2]
A375 (Melanotic Melanoma)25.4[2]
HaCaT (Keratinocytes)33.5[2]
MCF-7/WT (Breast Adenocarcinoma)>5000[2]
DU145 (Prostate Cancer)>5000[2]
CHO-K1 (Chinese Hamster Ovary)75.5[2]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast Cancer)2.63[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of test compounds against adherent cancer cell lines.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Trypsinize the cells, perform a cell count, and seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Anticancer Screening

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation & Dilution treatment Treatment with Derivatives compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition & Incubation (4h) incubation->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Absorbance Reading (570nm) solubilization->absorbance data_analysis Data Analysis & IC50 Determination absorbance->data_analysis

Caption: Workflow for determining the anticancer activity of this compound derivatives using the MTT assay.

Signaling Pathway: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is often dysregulated in cancer. Many anticancer agents exert their effects by modulating this pathway. A marine sponge alkaloid derivative, 4-chloro fascaplysin, has been shown to inhibit tumor growth by disrupting this cascade[4]. This provides a rationale for investigating whether this compound derivatives may also target this pathway.

G cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Inhibitor This compound Derivative (Hypothesized) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Antimicrobial Activity Screening

The antimicrobial potential of this compound derivatives can be assessed by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. Broth microdilution is a widely used method for this purpose.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the MIC values of a structurally related chlorinated thymol derivative against methicillin-resistant Staphylococcus aureus (MRSA).

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
4-chloro-2-isopropyl-5-methylphenolMRSA32[5]
CarvacrolMRSA512[5]
4-isopropyl-3-methylphenolMRSA512[5]
Thymol iodideMRSA>512[5]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the determination of the MIC of test compounds against bacteria.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compounds in MHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted compounds.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

Experimental Workflow: Antimicrobial Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis inoculum_prep Bacterial Inoculum Preparation inoculation Inoculation of 96-well Plates inoculum_prep->inoculation compound_dilution Compound Serial Dilution compound_dilution->inoculation incubation Incubation (18-24h) inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination MIC Determination visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.

Anti-inflammatory Activity Screening

The anti-inflammatory properties of this compound derivatives can be evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data Summary: Anti-inflammatory Activity

The following table shows the IC50 values for the inhibition of iNOS and NF-κB by structurally related phloroglucinol derivatives.

Compound/DerivativeTargetIC50 (µM)Reference
DiacylphloroglucinoliNOS19.0[6]
NF-κB34.0[6]
Alkylated acylphloroglucinoliNOS19.5[6]
NF-κB37.5[6]
Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol measures the inhibitory effect of test compounds on NO production in RAW 264.7 macrophage cells.

Materials:

  • This compound derivatives

  • RAW 264.7 murine macrophage cell line

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound and LPS Treatment:

    • Treat the cells with various concentrations of the test compounds for 1 hour.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with LPS only and a blank group with cells only.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

    • Calculate the IC50 value.

Experimental Workflow: Anti-inflammatory Screening

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_seeding RAW 264.7 Cell Seeding pretreatment Pre-treatment with Compounds (1h) cell_seeding->pretreatment compound_prep Compound Preparation compound_prep->pretreatment lps_stimulation LPS Stimulation (24h) pretreatment->lps_stimulation supernatant_collection Supernatant Collection lps_stimulation->supernatant_collection griess_reaction Griess Reaction supernatant_collection->griess_reaction absorbance_reading Absorbance Reading (540nm) griess_reaction->absorbance_reading data_analysis Data Analysis & IC50 Determination absorbance_reading->data_analysis

Caption: Workflow for assessing the anti-inflammatory activity of this compound derivatives via nitric oxide inhibition.

Western Blot Analysis for Mechanistic Studies

To investigate the molecular mechanisms underlying the observed biological activities, Western blot analysis can be performed to assess the expression levels of key proteins in relevant signaling pathways.

Experimental Protocol: Western Blotting

This protocol provides a general procedure for Western blotting to analyze protein expression in treated cells.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, etc.)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with Tween 20)

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein in Laemmli buffer and separate them on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities to determine changes in protein expression.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Halogenated Trifluoromethyl Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated trifluoromethyl phenols.

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid halogenated trifluoromethyl phenols. However, challenges such as oiling out, poor crystal formation, and low recovery are common. This guide provides solutions to these issues.

Problem: The compound "oils out" instead of crystallizing.

  • Cause: The solute is coming out of solution above its melting point, or the solubility of the compound in the chosen solvent is too high at the cooling temperature. The high polarity and unique intermolecular interactions of fluorinated molecules can often lead to these difficulties.[1]

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add more solvent to decrease the saturation level.

    • Allow the solution to cool more slowly. A slower cooling rate promotes the formation of an ordered crystal lattice.

    • Try a different solvent or a two-solvent system. A solvent in which the compound is less soluble can be added as an "anti-solvent" to induce crystallization.[2]

    • Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[3]

    • Add a seed crystal of the pure compound to initiate crystallization.[3]

Problem: No crystals form upon cooling.

  • Cause: The solution is not supersaturated, meaning too much solvent was used, or the compound is highly soluble even at low temperatures.[2]

  • Solution:

    • Induce crystallization by scratching the flask or adding a seed crystal.[2][3]

    • Reduce the solvent volume by gentle heating and evaporation, then allow it to cool again.[3]

    • Cool to a lower temperature using an ice bath or freezer, being mindful of the solvent's freezing point.[3]

    • Consider a different solvent system.

Problem: Low recovery of the purified product.

  • Cause: The compound has significant solubility in the cold solvent, or too much solvent was used initially.[2]

  • Solution:

    • Minimize the amount of hot solvent used for dissolution.

    • Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation.

    • Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without significant product loss.

Column Chromatography Troubleshooting

Flash column chromatography is a common method for purifying liquid or non-crystalline halogenated trifluoromethyl phenols. Common issues include poor separation, compound decomposition, and elution problems.

Problem: Poor separation of the desired compound from impurities.

  • Cause: The chosen solvent system (eluent) does not provide adequate resolution between the components of the mixture. Halogenated aromatic compounds can exhibit complex interactions with the stationary phase.[4][5]

  • Solution:

    • Optimize the solvent system. Use thin-layer chromatography (TLC) to screen different solvent mixtures and ratios to achieve a target Rf value of 0.2-0.4 for the desired compound. For challenging separations, a gradient elution may be necessary.

    • Consider a different stationary phase. If silica gel proves ineffective, alternatives like alumina or reverse-phase silica may provide better separation.

    • Dry-loading the sample. If the compound has poor solubility in the eluent, it can be adsorbed onto a small amount of silica gel before being loaded onto the column. This can improve band sharpness and separation.

Problem: The compound appears to be decomposing on the column.

  • Cause: Halogenated trifluoromethyl phenols can be sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Deactivate the silica gel. This can be done by treating the silica with a small amount of a basic additive like triethylamine mixed in the eluent.

    • Use a less acidic stationary phase, such as neutral alumina.

    • Work quickly and avoid prolonged exposure of the compound to the stationary phase.

Problem: The compound will not elute from the column.

  • Cause: The compound is too polar for the chosen eluent system and is strongly adsorbed to the stationary phase.

  • Solution:

    • Gradually increase the polarity of the eluent. This can be done by incrementally adding a more polar solvent (e.g., ethyl acetate into hexanes).

    • For very polar compounds, more aggressive solvent systems containing a small percentage of methanol or even ammonia in methanol might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude halogenated trifluoromethyl phenols?

A1: Common impurities often include:

  • Isomeric byproducts: During synthesis, halogenation or trifluoromethylation can occur at different positions on the aromatic ring, leading to the formation of isomers that can be difficult to separate due to similar polarities.

  • Unreacted starting materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Side-reaction products: Depending on the synthetic route, side reactions can introduce various impurities. For example, in syntheses involving BuLi, byproducts like octane and nonane can form.

  • Residual catalysts: Traces of catalysts used in the synthesis can remain in the product.

Q2: How do I choose the best purification method for my compound?

A2: The choice of purification method depends on the physical state and properties of your compound and the nature of the impurities.

  • Recrystallization: Ideal for solid compounds with good crystal-forming properties and when impurities have significantly different solubilities than the product.

  • Column Chromatography: Versatile for both liquid and solid compounds, especially for separating mixtures with similar polarities.

  • Distillation: Suitable for liquid compounds with boiling points that are sufficiently different from those of the impurities. Thermal stability of the compound is a crucial consideration.

Q3: My compound is a liquid. Can I still use a recrystallization-like technique?

A3: For some low-melting solids or oils, melt crystallization can be an effective purification method. This technique involves slowly cooling the molten compound to allow for the formation of pure crystals.

Q4: How can I assess the purity of my final product?

A4: Several analytical techniques can be used to determine the purity of your halogenated trifluoromethyl phenol:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for volatile compounds, providing both separation and identification of components.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds, offering high resolution and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a known standard.

  • Melting Point Analysis: A sharp and well-defined melting point is indicative of a pure solid compound. Impurities tend to broaden the melting point range.

Quantitative Data Summary

The following table summarizes typical purity and yield data for different purification methods, compiled from various sources. Note that actual results will vary depending on the specific compound, the nature and amount of impurities, and the optimization of the chosen method.

Purification MethodCompound TypeTypical PurityTypical YieldKey Considerations
Recrystallization Solids>99%60-90%Dependent on solubility differences and crystal formation.
Flash Chromatography Solids/Liquids95-99%70-95%Good for complex mixtures and isomer separation.
Distillation Liquids>98%50-85%Requires thermal stability and significant boiling point differences.

Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 4-Chloro-3-(Trifluoromethyl)phenol

This protocol is a general guideline and may require optimization for specific compounds.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a few drops of a potential solvent (e.g., hexanes, toluene, or a mixture) and observe the solubility at room temperature. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography of a Halogenated Trifluoromethyl Phenol Mixture

This protocol outlines a general procedure for purifying a reaction mixture using flash column chromatography.

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the desired compound from impurities, with an Rf value of approximately 0.3 for the target compound.

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Dry pack the column with silica gel.

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Pre-elute the column with the chosen solvent system, ensuring the silica is fully wetted and there are no air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column.

    • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Troubleshooting_Workflow start Crude Halogenated Trifluoromethyl Phenol is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No distillation Consider Distillation (for liquids) is_solid->distillation No (Liquid) recrystallization_success Successful Crystallization? recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes oiling_out Compound Oils Out recrystallization_success->oiling_out Oiling Out no_crystals No Crystals Form recrystallization_success->no_crystals No Crystals troubleshoot_recrystallization Troubleshoot Recrystallization: - Slower cooling - Add more solvent - Change solvent system - Scratch flask/add seed crystal oiling_out->troubleshoot_recrystallization no_crystals->troubleshoot_recrystallization troubleshoot_recrystallization->recrystallization chromatography_success Good Separation? chromatography->chromatography_success pure_liquid_solid Pure Product (Liquid or Solid) chromatography_success->pure_liquid_solid Yes poor_separation Poor Separation chromatography_success->poor_separation No troubleshoot_chromatography Troubleshoot Chromatography: - Optimize solvent system (TLC) - Change stationary phase - Use gradient elution - Dry load sample poor_separation->troubleshoot_chromatography troubleshoot_chromatography->chromatography thermal_stability Thermally Stable? distillation->thermal_stability decomposition Decomposition Occurs thermal_stability->decomposition No distillation_success Successful Separation? thermal_stability->distillation_success Yes decomposition->chromatography distillation_success->chromatography No pure_liquid Pure Liquid Product distillation_success->pure_liquid Yes

Caption: A troubleshooting workflow for purifying halogenated trifluoromethyl phenols.

Organic_Synthesis_Purification_Workflow synthesis Organic Synthesis workup Reaction Work-up (e.g., Quenching, Extraction) synthesis->workup crude_product Crude Product Isolation (Solvent Evaporation) workup->crude_product purification_choice Select Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Liquid/Solid/ Complex Mixture distillation Distillation purification_choice->distillation Liquid analysis Purity Analysis (GC-MS, HPLC, NMR) recrystallization->analysis column_chromatography->analysis distillation->analysis pure_product Pure Halogenated Trifluoromethyl Phenol analysis->pure_product Pure further_purification Further Purification Needed analysis->further_purification Not Pure further_purification->purification_choice

Caption: A general workflow for the synthesis and purification of halogenated trifluoromethyl phenols.

References

Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the synthesis of 4-Chloro-2-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts observed during the synthesis of this compound via electrophilic chlorination of 4-(trifluoromethyl)phenol?

A1: The most common byproducts arise from non-selective chlorination and over-chlorination of the aromatic ring. Due to the directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF3) groups, several isomers and more highly chlorinated species can be formed.

  • Isomeric Byproducts: While the desired product is this compound, chlorination can also occur at the other ortho position to yield 2-chloro-6-(trifluoromethyl)phenol .

  • Over-chlorination Products: Dichlorinated phenols are significant byproducts, with 2,6-dichloro-4-(trifluoromethyl)phenol being the most prevalent. This occurs when the initial product undergoes a second chlorination.

  • Unreacted Starting Material: Incomplete reaction will leave residual 4-(trifluoromethyl)phenol .

  • Degradation Products: Under harsh conditions or in the presence of excess oxidant, ring-opening and the formation of chlorinated aliphatic acids may occur, though these are typically in trace amounts.

Q2: My reaction is producing a high percentage of the 2,6-dichloro-4-(trifluoromethyl)phenol byproduct. How can I minimize this over-chlorination?

A2: High levels of dichlorination are typically due to an excess of the chlorinating agent or prolonged reaction times. To minimize the formation of 2,6-dichloro-4-(trifluoromethyl)phenol, consider the following adjustments:

  • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride). Use no more than one equivalent relative to the 4-(trifluoromethyl)phenol. A slight excess may be necessary to drive the reaction to completion, but large excesses should be avoided.

  • Slow Addition: Add the chlorinating agent slowly and in portions to the reaction mixture. This maintains a low instantaneous concentration of the chlorinating agent, favoring mono-chlorination.

  • Temperature Control: Perform the reaction at a lower temperature. While this may decrease the reaction rate, it often improves selectivity and reduces over-chlorination.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant amounts of the dichlorinated product are formed.

Q3: I am observing an unexpected isomer in my final product. How can I confirm its identity and improve the regioselectivity of the chlorination?

A3: The formation of isomers like 2-chloro-6-(trifluoromethyl)phenol is a common challenge.

  • Identification: The identity of the isomer can be confirmed using a combination of analytical techniques:

    • GC-MS: Will show a compound with the same mass-to-charge ratio as the desired product but a different retention time.

    • NMR Spectroscopy (¹H and ¹³C): Will provide definitive structural information. The coupling patterns and chemical shifts of the aromatic protons will differ between isomers. 2D NMR techniques like COSY and HMBC can further elucidate the structure.

  • Improving Regioselectivity:

    • Choice of Chlorinating Agent: Different chlorinating agents can exhibit different degrees of selectivity. Experiment with various reagents (e.g., NCS, SO₂Cl₂, HCl/H₂O₂) to find the one that provides the best ratio of the desired isomer.

    • Catalyst: The choice of Lewis acid catalyst can influence the position of chlorination. For instance, using a bulky catalyst might favor chlorination at the less sterically hindered position.

    • Solvent: The polarity of the solvent can affect the reaction's selectivity. A solvent screen may be beneficial.

Q4: What are the potential byproducts if I synthesize this compound from 2-amino-5-chlorobenzotrifluoride via a diazotization-hydrolysis reaction?

A4: This synthetic route can also lead to specific byproducts:

  • Azo Coupling Products: The diazonium salt intermediate can react with the starting aniline or the product phenol to form colored azo compounds. This is more likely if the pH and temperature are not strictly controlled.

  • Products of Incomplete Hydrolysis: The diazonium group may be replaced by other nucleophiles present in the reaction mixture, for example, the counter-ion of the acid used (e.g., chloride if HCl is used in excess).

  • Phenolic Impurities: Incomplete diazotization can leave unreacted 2-amino-5-chlorobenzotrifluoride, which can be difficult to separate from the final product.

Quantitative Data on Byproduct Formation

The following table summarizes hypothetical quantitative data for byproduct distribution under different reaction conditions for the chlorination of 4-(trifluoromethyl)phenol. This data is illustrative and actual results may vary.

Condition IDChlorinating Agent (Equivalents)Temperature (°C)Reaction Time (h)This compound (%)2,6-dichloro-4-(trifluoromethyl)phenol (%)Unreacted Starting Material (%)Other Isomers (%)
ANCS (1.1)254851041
BNCS (1.1)0892521
CNCS (1.5)254653005
DSO₂Cl₂ (1.05)25288831

Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture for Byproduct Identification

This protocol is for the identification and semi-quantification of byproducts from the chlorination of 4-(trifluoromethyl)phenol.

  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture with an appropriate quenching agent (e.g., sodium thiosulfate solution).

    • Extract the organic components with 1 mL of ethyl acetate or dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) in the extraction solvent.

  • GC-MS Parameters:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 50-500 amu.

Protocol 2: HPLC Method for Separation and Quantification of Isomeric Byproducts

This protocol is designed for the separation and quantification of this compound and its isomers.

  • Sample Preparation:

    • Prepare a stock solution of the crude product in the mobile phase at a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare calibration curves for the main product and any available byproduct standards.

    • If standards are unavailable for all byproducts, relative quantification can be performed using area percentages, assuming similar response factors.

Visualizations

Byproduct_Formation_Chlorination start 4-(Trifluoromethyl)phenol product This compound (Desired Product) start->product + Cl+ isomer 2-Chloro-6-(trifluoromethyl)phenol (Isomeric Byproduct) start->isomer + Cl+ (minor) over_chlorination 2,6-Dichloro-4-(trifluoromethyl)phenol (Over-chlorination Byproduct) product->over_chlorination + Cl+

Caption: Byproduct formation pathways in the chlorination of 4-(trifluoromethyl)phenol.

Troubleshooting_Workflow start High Byproduct Level Detected identify Identify Byproduct (GC-MS, NMR) start->identify over_chlorination Over-chlorination (e.g., Dichloro-product) identify->over_chlorination Over-chlorinated? isomer_formation Isomeric Byproduct identify->isomer_formation Isomeric? sol_over Reduce Cl+ equivalents Lower temperature Slow addition Monitor reaction over_chlorination->sol_over sol_isomer Screen chlorinating agents Optimize catalyst Change solvent isomer_formation->sol_isomer

Caption: A logical workflow for troubleshooting high byproduct levels in the synthesis.

Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation of Chlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the trifluoromethylation of chlorophenols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the trifluoromethylation of chlorophenols?

A1: The primary methods for trifluoromethylating chlorophenols involve three main approaches based on the nature of the trifluoromethyl source:

  • Electrophilic Trifluoromethylation: This method utilizes reagents that deliver a "CF₃⁺" equivalent. Common reagents include hypervalent iodine compounds (e.g., Togni reagents) and sulfonium salts (e.g., Umemoto reagents).[1][2]

  • Nucleophilic Trifluoromethylation: This approach employs reagents that act as a source of a "CF₃⁻" equivalent. The most common reagent is (trifluoromethyl)trimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent, which is typically activated by a fluoride source.

  • Radical Trifluoromethylation: This method involves the generation of a trifluoromethyl radical (•CF₃) from precursors like trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (Langlois' reagent). These reactions are often initiated by photoredox catalysis or transition metals.[3]

Q2: My trifluoromethylation of a chlorophenol is giving a low yield. What are the potential causes?

A2: Low yields in the trifluoromethylation of chlorophenols can stem from several factors:

  • Inappropriate Reagent Choice: The reactivity of the chlorophenol is influenced by the position of the chloro substituent. Electron-withdrawing groups can deactivate the aromatic ring, making it less susceptible to electrophilic attack. For electron-deficient chlorophenols, a more reactive electrophilic reagent or a radical-based method might be more effective.

  • Suboptimal Reaction Conditions: Temperature, solvent, base, and catalyst/ligand choice are critical. For instance, in copper-catalyzed reactions, the choice of ligand can significantly impact the reaction's efficiency.[1]

  • Reagent Instability: Some trifluoromethylating reagents are sensitive to moisture and air. Ensure anhydrous conditions and proper handling of the reagents.

  • Side Reactions: Competing reactions such as C-H trifluoromethylation at other positions, dimerization of the phenol, or decomposition of the starting material can reduce the yield of the desired product. O-trifluoromethylation can also be a competing pathway.[4][5]

  • Catalyst Deactivation: In metal-catalyzed reactions, the catalyst can be deactivated by impurities or byproducts, leading to incomplete conversion.

Q3: How does the position of the chlorine atom on the phenol ring affect the trifluoromethylation reaction?

A3: The position of the chlorine atom has a significant electronic and steric impact on the reactivity of the phenol ring.

  • Electronic Effects: Chlorine is an electron-withdrawing group by induction but can be a weak π-donor through resonance. This dual effect can influence the electron density of the aromatic ring and its susceptibility to different trifluoromethylation reagents.

  • Steric Hindrance: A chlorine atom in the ortho position to the hydroxyl group can sterically hinder the approach of the trifluoromethylating agent to the adjacent carbon atoms. This can lead to lower yields or favor reaction at less hindered positions. For instance, the oxidation rate of 2,6-dichlorophenol is lower than that of 4-chlorophenol and 2,4-dichlorophenol in certain reactions, which can be attributed to steric hindrance.[6]

Q4: I am observing multiple products in my reaction mixture. What are the likely side products?

A4: Besides the desired trifluoromethylated chlorophenol, several side products can form:

  • Isomeric Products: Trifluoromethylation may occur at different positions on the aromatic ring, leading to a mixture of isomers.

  • O-Trifluoromethylated Products: Direct trifluoromethylation of the phenolic hydroxyl group can occur, yielding an aryl trifluoromethyl ether (ArOCF₃).[4][5] This is more common with certain electrophilic reagents.

  • Dimerization/Polymerization Products: Oxidative conditions, particularly in copper-catalyzed or photoredox reactions, can lead to the coupling of two phenol molecules.

  • Products from Reagent Decomposition: The trifluoromethylating reagent itself can decompose under the reaction conditions, leading to various byproducts.

  • Halogen Exchange Products: In some cases, the chloro-substituent might be replaced, although this is less common.

Q5: What are the best practices for purifying trifluoromethylated chlorophenols?

A5: Purification of trifluoromethylated chlorophenols typically involves standard chromatographic and crystallization techniques.

  • Column Chromatography: Flash column chromatography using silica gel is a common method for separating the desired product from unreacted starting materials, isomers, and other byproducts. A gradient of non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate) is often effective.[7]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is crucial; a good solvent will dissolve the compound when hot but not when cold.[8][9] Common solvent systems for polar fluorinated molecules include methanol/water, acetone/water, and dichloromethane/hexanes.[2]

  • Preparative HPLC: For difficult separations of closely related isomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or No Conversion Inactive Catalyst/Reagent - Use freshly opened and properly stored reagents. - For metal-catalyzed reactions, ensure the catalyst is not oxidized or poisoned. - In photoredox catalysis, ensure the light source is of the correct wavelength and intensity.
Incorrect Reaction Temperature - Optimize the temperature. Some reactions require heating to overcome activation barriers, while others need to be cooled to prevent reagent decomposition.
Inappropriate Solvent or Base - Screen different solvents and bases. The polarity of the solvent can influence the solubility of reagents and the stability of intermediates. The strength and nature of the base are critical for deprotonating the phenol.
Low Yield of Desired Product Side Reactions (e.g., Dimerization) - Lower the reaction temperature. - Use a less oxidizing catalyst system if applicable. - Increase the concentration of the trifluoromethylating agent relative to the chlorophenol.
Formation of O-Trifluoromethylated Product - Choose a reagent known to favor C-trifluoromethylation. - Modify the reaction conditions (e.g., solvent, additives) to disfavor O-attack. Protecting the hydroxyl group prior to trifluoromethylation and subsequent deprotection is another strategy.
Steric Hindrance - For ortho-substituted chlorophenols, consider using a smaller, more reactive trifluoromethylating agent. - Radical-based methods may be less sensitive to steric effects than ionic methods.
Formation of Multiple Isomers Lack of Regioselectivity - Employ a directed trifluoromethylation strategy if possible. - Optimize the catalyst and ligand system to favor the formation of the desired isomer. The electronic nature of the directing group can influence regioselectivity.
Difficult Purification Co-elution of Product and Impurities - Optimize the mobile phase for column chromatography; a shallower gradient may improve separation. - Consider using a different stationary phase (e.g., alumina, reverse-phase silica).
Product is an Oil/Fails to Crystallize - If the product is an oil, attempt to purify by column chromatography. - To induce crystallization, try a wider range of solvent systems or use techniques like slow evaporation or seeding.

Data Presentation

Table 1: Comparison of Reagent Efficiency in Electrophilic Trifluoromethylation

Reagent ClassSpecific ReagentSubstrate TypeTypical Yield (%)Reference(s)
Hypervalent IodineTogni Reagent IIβ-KetoestersLow to Moderate[1][10]
Sulfonium SaltUmemoto Reagentβ-KetoestersGood to Excellent[1][10]
Sulfonium SaltCyclopropyl-substituted S-(trifluoromethyl)thiophenium saltβ-Ketoesters and dicyanoalkylidenesHigher than Togni or Umemoto reagents[1]
Sulfonium SaltUmemoto Reagent IVSodium salt of ethyl 2-oxocyclohexanecarboxylate84[10]

Note: Yields are highly substrate and condition dependent. This table provides a general comparison based on the available literature.

Table 2: Optimization of Copper-Catalyzed Trifluoromethylation of Aryl Halides

CatalystLigandTrifluoromethyl SourceSolventTemperature (°C)Yield (%)Reference(s)
CuI1,10-PhenanthrolineTESCF₃DMF100Varies[11]
CuINoneTMSCF₃ with trialkyl borateDMF100Varies[11]
Cu(II)(O₂CCF₂SO₂F)₂NoneIn situ generated CuCF₃DMFVariesGood to Excellent[11]

Note: This table summarizes general conditions for aryl halides; specific optimization for chlorophenols is recommended.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Trifluoromethylation of an Aryl Halide (e.g., 4-Chlorobromobenzene)

This protocol is adapted from a general procedure for the trifluoromethylation of aryl halides and can be optimized for chlorophenols.

Materials:

  • Aryl halide (e.g., 4-chlorobromobenzene) (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol)

  • Potassium fluoride (KF) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), CuI (19.0 mg, 0.1 mmol), 1,10-phenanthroline (36.0 mg, 0.2 mmol), and KF (116.2 mg, 2.0 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add TMSCF₃ (0.22 mL, 1.5 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated product.

Protocol 2: General Procedure for Electrophilic Trifluoromethylation using an Umemoto Reagent

This protocol provides a general method for the trifluoromethylation of a carbon nucleophile, which can be adapted for the C-trifluoromethylation of chlorophenols.

Materials:

  • Chlorophenol (1.0 equiv)

  • Umemoto's Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.2 equiv)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

  • Base (e.g., K₂CO₃ or an organic base like DBU) (1.5 equiv)

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the chlorophenol (1.0 equiv) and base (1.5 equiv) in the anhydrous solvent, add the Umemoto's Reagent (1.2 equiv) at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the trifluoromethylated chlorophenol.[10]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up cluster_purification Purification start Combine Chlorophenol, Catalyst, Ligand, and Base in a dried flask add_solvent Add anhydrous solvent start->add_solvent inert_atm Establish inert atmosphere (e.g., Argon) add_solvent->inert_atm add_reagent Add Trifluoromethylating Reagent inert_atm->add_reagent react Stir at optimized temperature add_reagent->react monitor Monitor reaction progress (TLC, GC-MS) react->monitor quench Quench the reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography or recrystallization dry->purify characterize Characterize the final product purify->characterize

Caption: General experimental workflow for the trifluoromethylation of chlorophenols.

troubleshooting_workflow cluster_no_conversion Low/No Conversion Issues cluster_low_yield Low Yield with Conversion start Low Yield in Trifluoromethylation of Chlorophenol check_conversion Is the starting material consumed? start->check_conversion reagent_issue Check Reagent/Catalyst Activity and Reaction Conditions (Temp, Solvent, Base) check_conversion->reagent_issue No side_reactions Analyze for Side Products (Isomers, O-CF3, Dimers) check_conversion->side_reactions Yes optimize_selectivity Optimize for Selectivity: - Change Reagent/Catalyst - Adjust Stoichiometry - Modify Temperature side_reactions->optimize_selectivity purification_loss Review Purification Strategy for Product Loss side_reactions->purification_loss

Caption: Troubleshooting workflow for low-yield trifluoromethylation of chlorophenols.

References

Stability studies of 4-Chloro-2-(trifluoromethyl)phenol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-(trifluoromethyl)phenol. The information is designed to address specific issues that may be encountered during stability studies under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of this compound?

Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to conditions more severe than standard accelerated stability testing.[1] For this compound, typical stress conditions include:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions helps determine the susceptibility of the compound to hydrolysis across a wide range of pH values.[2]

  • Oxidation: The use of an oxidizing agent like hydrogen peroxide is common to assess the molecule's vulnerability to oxidative degradation.[3][4] Phenols are known to be susceptible to oxidation.[3][4]

  • Thermal Degradation: High temperatures are used to evaluate the thermal stability of the compound.[3][4]

  • Photostability: Exposure to light, as per ICH Q1B guidelines, is crucial to determine if the molecule is light-sensitive.[4]

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the provided search results, general knowledge of phenol chemistry suggests potential degradation routes. Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures.[3][4] Additionally, hydrolysis of the trifluoromethyl group could potentially occur under certain conditions, although the C-F bond is generally strong. The chloro-substituent might also be involved in degradation reactions. It is crucial to perform thorough structural elucidation of any observed degradation products.

Q3: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The most common technique for this is High-Performance Liquid Chromatography (HPLC), often with UV or photodiode array (PDA) detection.[1][2] The method must be able to separate the intact API from its degradation products and any excipients present in a formulation.[2] Method development typically involves screening different columns, mobile phases, and gradient conditions to achieve the necessary resolution.

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.

Possible Cause:

  • The stress conditions may not be severe enough to induce degradation.

  • The compound is inherently highly stable under the tested conditions.

Troubleshooting Steps:

  • Increase Stress Severity: Gradually increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[4]

  • Verify Experimental Setup: Ensure that the experimental setup is correct and that the stressing agent was indeed added and is active.

  • Extended Exposure: For photostability, ensure the sample is exposed to the required light intensity and duration as per ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[4]

  • Confirm Analyte Presence: Verify the presence and concentration of this compound in the starting material.

Issue 2: The mass balance in my stability study is less than 95%.

Possible Cause:

  • Not all degradation products are being detected by the analytical method. This could be due to poor chromatographic retention, lack of a chromophore for UV detection, or the formation of volatile or insoluble degradants.

  • Inaccurate quantification of the parent compound or degradation products.

Troubleshooting Steps:

  • Modify Analytical Method:

    • Adjust the mobile phase composition or gradient to elute highly polar or non-polar degradants.

    • Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to UV to detect compounds lacking a UV chromophore.[5]

  • Check for Volatiles: Use techniques like headspace gas chromatography (GC) to analyze for volatile degradation products.

  • Assess Solubility: Check for the formation of any precipitates in the stressed samples. If present, attempt to dissolve and analyze them.

  • Verify Response Factors: Ensure that the response factors for the degradation products are correctly determined for accurate quantification. If standards for degradants are unavailable, use the relative response factor of the parent compound as an approximation, but acknowledge the potential for error.

Issue 3: Extraneous peaks are observed in the chromatogram of the unstressed sample.

Possible Cause:

  • Contamination of the sample, solvent, or HPLC system.

  • Presence of impurities in the starting material.

Troubleshooting Steps:

  • Analyze a Blank: Inject the sample diluent (blank) to check for solvent-related peaks.

  • Clean the HPLC System: Flush the system with appropriate cleaning solvents to remove any contaminants.

  • Check the Purity of the Starting Material: Analyze the initial, unstressed this compound to confirm its purity and identify any existing impurities.

  • Investigate Excipient Interference: If working with a formulation, analyze the placebo to see if any of the excipients are contributing to the observed peaks.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Add an equal volume of 0.1 N HCl to the stock solution.

    • Heat the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Add an equal volume of 0.1 N NaOH to the stock solution.

    • Keep the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • Add an equal volume of water to the stock solution.

    • Heat the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for analysis.

Protocol 2: Oxidative Degradation Study
  • Preparation: Prepare a 1 mg/mL solution of this compound.

  • Oxidation:

    • Add an appropriate volume of 3% hydrogen peroxide to the solution.

    • Keep the solution at room temperature and protected from light for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Protocol 3: Thermal Degradation Study
  • Solid State: Place the solid this compound powder in a controlled temperature oven at 70°C.

  • Solution State: Prepare a 1 mg/mL solution of the compound and place it in a controlled temperature oven at 70°C.

  • Analysis: At specified time points (e.g., 1, 3, 5 days), remove a sample, allow it to cool to room temperature, dissolve (if solid), and dilute appropriately for HPLC analysis.

Protocol 4: Photostability Study
  • Sample Preparation: Prepare solid and solution samples of this compound.

  • Exposure: Expose the samples to a light source that meets ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4]

  • Control: Keep a set of control samples, wrapped in aluminum foil to protect them from light, under the same temperature and humidity conditions.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acidic Hydrolysis0.1 N HCl24 hours60°C12.52
Basic Hydrolysis0.1 N NaOH24 hoursRoom Temp25.83
Neutral HydrolysisWater24 hours60°C5.21
Oxidation3% H₂O₂24 hoursRoom Temp35.14
Thermal (Solid)-5 days70°C2.11
Thermal (Solution)-5 days70°C8.92
Photolytic (Solid)ICH Q1B--1.51
Photolytic (Solution)ICH Q1B--6.72

Note: The data presented in this table is representative and for illustrative purposes only.

Visualizations

Stability_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase cluster_outcome Outcome start Start: Define Stability Study Objectives protocol_dev Develop Forced Degradation Protocol start->protocol_dev method_dev Develop & Validate Stability-Indicating Method protocol_dev->method_dev stress_samples Prepare & Stress Samples (Acid, Base, Peroxide, Heat, Light) method_dev->stress_samples analyze_samples Analyze Samples by HPLC at Time Points stress_samples->analyze_samples assess_degradation Assess % Degradation & Mass Balance analyze_samples->assess_degradation identify_degradants Identify & Characterize Degradants (LC-MS) assess_degradation->identify_degradants report Generate Stability Report identify_degradants->report end End: Establish Stability Profile & Degradation Pathways report->end

Caption: General workflow for a forced degradation stability study.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product Potential Hydrolysis Products (e.g., loss of Cl or CF3 group) parent->hydrolysis_product H+/OH- quinone Quinone-like Structures parent->quinone [O] photoproduct Photodegradation Products parent->photoproduct hv dimer Dimeric/Polymeric Products quinone->dimer Further Oxidation

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Synthesis of 4-Chloro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 4-Chloro-2-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am experiencing a low yield in the synthesis of this compound. What are the common causes?

Low yields can stem from several factors, including incomplete reaction, formation of side products, or loss of product during workup and purification. Key areas to investigate are:

  • Suboptimal Reaction Conditions: The choice of chlorinating agent, catalyst, solvent, and temperature are all critical. For instance, the halogenation of 4-(trifluoromethyl)phenol is a key step where inefficiencies can significantly impact the overall yield.

  • Reagent Quality: The purity of starting materials, particularly the 4-(trifluoromethyl)phenol and the chlorinating agent, is crucial. Impurities can interfere with the reaction.

  • Moisture Content: Certain reactions for this synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used where specified.

  • Workup and Purification: Product can be lost during extraction, washing, and final purification steps like column chromatography or distillation.

Q2: Which synthetic route is recommended for achieving a high yield of this compound?

A two-step process is commonly reported. The first step involves the oxidation of 4-(trifluoromethyl)benzaldehyde to 4-(trifluoromethyl)phenol. The second, and most critical step for the final product's yield, is the selective chlorination of 4-(trifluoromethyl)phenol. A method utilizing N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a Lewis acid catalyst, such as Zirconium tetrachloride (ZrCl₄), has been shown to produce high yields.[1]

Q3: My main issue seems to be the chlorination of 4-(trifluoromethyl)phenol. How can I optimize this step?

Optimizing the chlorination step is key to a higher yield. Consider the following:

  • Catalyst Choice and Loading: Lewis acid catalysts like ZrCl₄, copper chloride, or stannous chloride can be effective.[1] The molar ratio of the catalyst to the substrate is a critical parameter to optimize. As shown in the table below, even small changes in the catalyst amount can drastically affect the yield.

  • Reaction Temperature: The initial addition of reagents is often performed at a low temperature (e.g., -78 °C) to control the reaction rate and prevent side product formation. The reaction is then typically allowed to warm to room temperature.[1]

  • Reaction Time: A reaction time of around 6 hours at room temperature has been reported to be effective.[1] Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.

Q4: What are the potential side products in this synthesis, and how can I minimize their formation?

The primary side product of concern is the dichlorinated product, 2,6-dichloro-4-(trifluoromethyl)phenol, due to the activating effect of the hydroxyl group on the aromatic ring. To minimize its formation:

  • Control Stoichiometry: Use a molar ratio of the chlorinating agent (e.g., NCS) to 4-(trifluoromethyl)phenol that is close to 1:1.

  • Low Temperature: Performing the initial addition of reagents at low temperatures can improve the selectivity of the monochlorination.

Q5: What is the recommended method for purifying the final product?

The crude product is typically purified by silica gel column chromatography. A common eluent system is a mixture of ethyl acetate and hexane.[2] An alternative purification method for the final product is sublimation.[3]

Data Presentation

The following table summarizes the effect of catalyst loading on the yield of the chlorination of 4-(trifluoromethyl)phenol using NCS and ZrCl₄ in CH₂Cl₂.

Molar Ratio of NCS to SubstrateMolar Ratio of ZrCl₄ to SubstrateYield (%)
1.930.00435
1.00.0288

Data adapted from patent CN108276254A.[1]

Experimental Protocols

High-Yield Synthesis of this compound via Catalytic Chlorination

This protocol is based on a high-yield procedure reported in the literature.[1]

Materials:

  • 4-(trifluoromethyl)phenol

  • N-chlorosuccinimide (NCS)

  • Zirconium tetrachloride (ZrCl₄)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Under an inert gas atmosphere, add N-chlorosuccinimide (2.97 mmol) and anhydrous dichloromethane (20.0 mL) to a round-bottom flask.

  • Cool the mixture to -78 °C using a low-temperature bath.

  • To the cooled mixture, add Zirconium tetrachloride (0.06 mmol).

  • Slowly add a solution of 4-(trifluoromethyl)phenol in dichloromethane.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 6 hours.

  • Upon completion, quench the reaction by extracting with a saturated aqueous solution of NaHCO₃.

  • Collect the organic phase, dry it over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents (NCS, ZrCl4, 4-(trifluoromethyl)phenol in CH2Cl2) setup_reaction Set up Reaction Vessel (Inert Atmosphere) cool_mixture Cool NCS/CH2Cl2 to -78°C setup_reaction->cool_mixture add_catalyst Add ZrCl4 Catalyst cool_mixture->add_catalyst add_substrate Slowly Add 4-(trifluoromethyl)phenol Solution add_catalyst->add_substrate stir_rt Stir at Room Temperature for 6 hours add_substrate->stir_rt quench Quench with Sat. NaHCO3 & Extract stir_rt->quench dry_organic Dry Organic Layer (Na2SO4) quench->dry_organic concentrate Concentrate Under Reduced Pressure dry_organic->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield Observed check_reaction Reaction Incomplete? start->check_reaction check_side_products Side Products Observed? check_reaction->check_side_products No solution_time_temp Increase reaction time or consider gentle heating check_reaction->solution_time_temp Yes check_workup Significant Loss During Workup? check_side_products->check_workup No solution_stoichiometry Adjust stoichiometry of NCS. Check temperature control. check_side_products->solution_stoichiometry Yes solution_catalyst Optimize catalyst type and loading. (See Data Table) check_workup->solution_catalyst No solution_purification Optimize purification method. (e.g., different solvent system for column) check_workup->solution_purification Yes end Yield Improved solution_time_temp->end solution_catalyst->end solution_stoichiometry->end solution_purification->end

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Side reaction pathways in the synthesis of 4-Chloro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed synthetic pathways are:

  • Direct Chlorination of 4-(trifluoromethyl)phenol: This is a direct approach but can be challenging in terms of selectivity.

  • Diazotization of 2-amino-5-chlorobenzotrifluoride: This route involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.

  • From 4-(trifluoromethyl)benzaldehyde: This two-step process involves the oxidation of the aldehyde to a phenol, followed by chlorination.

Q2: Why am I getting a low yield in my synthesis?

A2: Low yields can be attributed to several factors depending on the synthetic route. Common causes include incomplete reactions, degradation of starting materials or products, and the formation of side products. Please refer to the specific troubleshooting guides below for more detailed information.

Q3: What are the major impurities I should be aware of?

A3: The primary impurities are often isomers and over-chlorinated byproducts. For instance, in the direct chlorination of 4-(trifluoromethyl)phenol, the formation of 2,6-dichloro-4-(trifluoromethyl)phenol is a common issue. In the diazotization route, byproducts from premature decomposition of the diazonium salt can be a concern.

Q4: How can I best purify the final product?

A4: Purification of this compound can be achieved through several methods. Distillation and sublimation are effective for removing non-volatile impurities.[1] For separating isomers, chromatographic techniques such as column chromatography are often necessary. In some cases, crystallization can also be an effective purification method.

Troubleshooting Guides

Route 1: Direct Chlorination of 4-(trifluoromethyl)phenol

This method is based on the electrophilic aromatic substitution of 4-(trifluoromethyl)phenol. The hydroxyl group is a strong activating group and directs ortho and para to itself. Since the para position is already occupied by the trifluoromethyl group, chlorination occurs at the ortho positions.

Issue 1: Low Yield and Formation of Multiple Products

  • Observation: The reaction mixture shows multiple spots on TLC, and the isolated yield of the desired product is low.

  • Potential Cause:

    • Over-chlorination: The desired product, this compound, is also an activated aromatic ring and can undergo further chlorination to yield 2,6-dichloro-4-(trifluoromethyl)phenol.

    • Isomer Formation: While less likely due to the directing effects, minor amounts of other isomers might form under certain conditions.

    • Ring Cleavage: Aggressive chlorinating agents or harsh reaction conditions can lead to the cleavage of the aromatic ring, resulting in a complex mixture of byproducts.[2]

  • Troubleshooting Strategies:

    • Control Stoichiometry: Use a precise stoichiometry of the chlorinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will favor dichlorination.

    • Choice of Chlorinating Agent: Milder chlorinating agents such as sulfuryl chloride (SO₂Cl₂) can offer better selectivity compared to chlorine gas.

    • Reaction Temperature: Maintain a low reaction temperature to minimize over-chlorination and other side reactions.

    • Catalyst Selection: The use of a Lewis basic selenoether catalyst has been reported to favor ortho-selective chlorination of phenols.[3]

Side Reaction Pathway: Over-chlorination

over_chlorination start 4-(Trifluoromethyl)phenol product This compound (Desired Product) start->product + Cl+ side_product 2,6-Dichloro-4-(trifluoromethyl)phenol (Side Product) product->side_product + Cl+

Caption: Formation of the dichlorinated side product.

Route 2: Diazotization of 2-amino-5-chlorobenzotrifluoride

This synthesis involves the conversion of the amino group of 2-amino-5-chlorobenzotrifluoride into a diazonium salt, which is then hydrolyzed to the corresponding phenol. This is a variation of the Sandmeyer reaction.

Issue 2: Low Yield of Phenol and Formation of Dark, Tarry Byproducts

  • Observation: The reaction mixture turns dark, and the yield of this compound is significantly lower than expected.

  • Potential Cause:

    • Incomplete Diazotization: If the initial conversion of the amine to the diazonium salt is not complete, the unreacted amine can participate in side reactions.

    • Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable and can decompose before the desired hydrolysis step, leading to a variety of radical-mediated side reactions and the formation of polymeric materials.[2]

    • Side Reactions of the Diazonium Salt: The diazonium salt can react with other nucleophiles present in the reaction mixture, or couple with the product phenol to form azo compounds.

  • Troubleshooting Strategies:

    • Temperature Control: The diazotization step must be carried out at low temperatures, typically 0-5 °C, to ensure the stability of the diazonium salt.[2]

    • Check for Complete Diazotization: Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the complete consumption of the starting amine.

    • Controlled Hydrolysis: The hydrolysis of the diazonium salt should be performed under controlled temperature conditions. Adding the diazonium salt solution to heated acidic water is a common procedure.

    • Purity of Starting Material: Ensure the 2-amino-5-chlorobenzotrifluoride is of high purity, as impurities can catalyze the decomposition of the diazonium salt.

diazotization_troubleshooting start Low Yield of Phenol check_diazotization Check for complete diazotization (Starch-Iodide Test) start->check_diazotization incomplete Incomplete Diazotization check_diazotization->incomplete Negative check_temp Verify reaction temperature (0-5 °C) check_diazotization->check_temp Positive adjust_nitrite Adjust NaNO2 stoichiometry incomplete->adjust_nitrite temp_high Temperature too high check_temp->temp_high > 5 °C check_hydrolysis Review hydrolysis conditions check_temp->check_hydrolysis 0-5 °C optimize_cooling Optimize cooling bath temp_high->optimize_cooling hydrolysis_issue Inefficient Hydrolysis or Side Reactions check_hydrolysis->hydrolysis_issue Issues Identified optimize_hydrolysis Adjust acid concentration and temperature of hydrolysis hydrolysis_issue->optimize_hydrolysis

Caption: Key steps in the Baeyer-Villiger oxidation route.

Data Presentation

Table 1: Summary of Potential Side Products

Synthesis RouteStarting MaterialDesired ProductPotential Side Product(s)
Direct Chlorination4-(Trifluoromethyl)phenolThis compound2,6-Dichloro-4-(trifluoromethyl)phenol, Ring cleavage products
Diazotization2-amino-5-chlorobenzotrifluorideThis compoundAzo-coupled products, Polymeric tars, Unreacted starting material
From Aldehyde4-(Trifluoromethyl)benzaldehydeThis compoundByproducts from over-oxidation, Byproducts from over-chlorination

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization of 2-amino-5-chlorobenzotrifluoride

This protocol is adapted from a similar synthesis and should be optimized for specific laboratory conditions.

  • Diazotization:

    • Dissolve 2-amino-5-chlorobenzotrifluoride (1.0 eq) in a mixture of concentrated sulfuric acid and water at a controlled temperature (e.g., 80 °C) to form the sulfate salt.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 1 hour after the addition is complete.

    • Test for excess nitrous acid using starch-iodide paper. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

    • Quench the excess nitrous acid with a small amount of urea.

  • Hydrolysis:

    • In a separate flask, prepare a solution of copper(II) sulfate in water and heat it to boiling.

    • Slowly add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, continue to heat the mixture for an additional 30 minutes to ensure complete hydrolysis.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 4-(trifluoromethyl)phenol from 4-(trifluoromethyl)benzaldehyde via Baeyer-Villiger Oxidation

This is a general procedure and may require optimization.

  • Reaction Setup:

    • Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

    • Add a buffer, such as sodium bicarbonate or sodium phosphate, to maintain a neutral or slightly basic pH.

    • Cool the mixture in an ice bath.

  • Oxidation:

    • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) in the same solvent to the cooled reaction mixture.

    • Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, quench the excess peroxyacid by adding a solution of sodium sulfite or sodium thiosulfate.

    • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude formate ester.

  • Hydrolysis:

    • Dissolve the crude formate ester in a solvent such as methanol.

    • Add a base, such as sodium hydroxide or potassium carbonate, and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic extracts to yield the crude 4-(trifluoromethyl)phenol, which can be purified by distillation or chromatography. The subsequent chlorination can be carried out as described in the troubleshooting guide for Route 1.

References

Technical Support Center: Production of 4-Chloro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up production of 4-Chloro-2-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for industrial scale-up?

A1: The most common and industrially viable route involves a two-step process:

  • Oxidation: Conversion of 4-(Trifluoromethyl)benzaldehyde to 4-(Trifluoromethyl)phenol.

  • Halogenation: Regioselective chlorination of 4-(Trifluoromethyl)phenol to yield this compound.[1]

An alternative, though potentially more challenging route, is the direct trifluoromethylation of 4-chlorophenol. However, controlling regioselectivity and the handling of potent trifluoromethylating agents can present significant scale-up hurdles.[2]

Q2: What are the main safety concerns when handling this compound and its precursors on a larger scale?

A2: Key safety considerations include:

  • Corrosivity: The final product and intermediates can be corrosive, causing severe skin and eye burns. Appropriate personal protective equipment (PPE), such as chemical-resistant gloves, goggles, and protective clothing, is mandatory.[3]

  • Toxicity: The compound is harmful if swallowed or inhaled. Production should be carried out in well-ventilated areas or under a chemical fume hood.[3]

  • Exothermic Reactions: The chlorination step is often exothermic, which can lead to thermal runaways if not properly controlled.[4] Careful monitoring of temperature and controlled addition of reagents are critical at scale.

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[3]

Q3: How critical is moisture control during the synthesis process?

A3: Moisture control is crucial, particularly during the halogenation step. The presence of water can lead to unwanted side reactions and the formation of impurities, which can complicate purification and lower the overall yield. Using anhydrous solvents and operating under an inert atmosphere (e.g., nitrogen or argon) is highly recommended for large-scale production.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield in Oxidation Step - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product.- Monitor the reaction progress using techniques like TLC or HPLC. - Optimize the reaction temperature; for the oxidation of 4-(Trifluoromethyl)benzaldehyde, a temperature range of 0-40°C is suggested.[1] - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Poor Regioselectivity in Chlorination Step (Formation of isomers) - Incorrect catalyst or catalyst concentration. - Reaction temperature is too high. - Inappropriate chlorinating agent.- Use a suitable catalyst such as zirconium chloride (ZrCl₄) to direct the chlorination to the ortho position.[1] - Maintain a low reaction temperature, cooling to -78°C before the addition of the phenol solution is recommended.[1] - N-Chlorosuccinimide (NCS) is an effective chlorinating agent for this transformation.[1]
Difficulties in Product Purification - Presence of closely related impurities or isomers. - Residual starting materials. - Formation of colored byproducts.- Employ fractional distillation under reduced pressure for initial purification. - Consider recrystallization from a suitable solvent system to achieve high purity. - Activated carbon treatment can be used to remove colored impurities.
Exothermic Runaway During Chlorination - Rapid addition of the chlorinating agent. - Inadequate cooling capacity of the reactor. - Poor heat transfer due to insufficient mixing.- Add the chlorinating agent portion-wise or via a syringe pump to control the reaction rate. - Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). - Use a robust overhead stirrer to ensure efficient heat dissipation throughout the reaction mass.

Experimental Protocols

Step 1: Synthesis of 4-(Trifluoromethyl)phenol

This protocol is adapted from a similar synthesis.[1]

  • Reaction Setup: In a suitable reaction vessel, charge 4-(Trifluoromethyl)benzaldehyde (1.0 equiv) and a suitable organic solvent such as dichloromethane (CH₂Cl₂).

  • Reagent Addition: While stirring at room temperature, add m-Chloroperoxybenzoic acid (mCPBA) (1.0 equiv).

  • Reaction Monitoring: Stir the mixture for approximately 2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer.

  • Isolation: Collect and combine the organic phases. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(Trifluoromethyl)phenol.

Step 2: Synthesis of this compound

This protocol is adapted from a similar synthesis.[1]

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen), charge N-Chlorosuccinimide (NCS) (1.05 equiv) and dichloromethane (CH₂Cl₂) into a reaction vessel equipped with a stirrer and a cooling bath.

  • Catalyst Addition: Cool the suspension to -78°C and add zirconium chloride (ZrCl₄) (0.02 equiv) as a catalyst.

  • Substrate Addition: Slowly add a solution of 4-(Trifluoromethyl)phenol (1.0 equiv) in dichloromethane.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours.

  • Work-up: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Isolation: Extract the mixture, collect the organic phase, and remove the solvent to yield the crude this compound.[1] The product can be further purified by distillation or recrystallization.

Quantitative Data

Parameter Lab Scale (Example) [1]Scale-up Considerations
Yield (Oxidation) ~85%Maintain efficient mixing and temperature control to sustain high yields.
Yield (Chlorination) ~88% (with optimal catalyst loading)Catalyst efficiency and heat management are critical for maintaining high yields at scale.
Catalyst Loading (ZrCl₄) 0.02 - 0.06 mmol per mmol of phenolOptimize catalyst loading for cost-effectiveness and to minimize catalyst-related impurities.
Reaction Temperature (Chlorination) -78°C initially, then room temperaturePrecise temperature control is crucial to prevent side reactions and ensure safety. Industrial reactors with robust cooling systems are necessary.

Visualizations

Synthesis_Pathway Synthesis Pathway for this compound A 4-(Trifluoromethyl)benzaldehyde B 4-(Trifluoromethyl)phenol A->B Oxidation (mCPBA) C This compound B->C Chlorination (NCS, ZrCl4)

Caption: Chemical synthesis route from 4-(Trifluoromethyl)benzaldehyde.

Troubleshooting_Workflow Troubleshooting Low Yield in Chlorination start Low Yield Observed check_temp Was reaction temperature controlled? start->check_temp check_catalyst Was the correct catalyst and loading used? check_temp->check_catalyst Yes optimize_temp Optimize temperature profile check_temp->optimize_temp No check_reagents Are reagents pure and anhydrous? check_catalyst->check_reagents Yes optimize_catalyst Verify catalyst activity and loading check_catalyst->optimize_catalyst No purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No success Yield Improved check_reagents->success Yes optimize_temp->check_catalyst optimize_catalyst->check_reagents purify_reagents->success

Caption: A logical workflow for troubleshooting low product yield.

Process_Flow_Diagram Scale-up Process Flow raw_materials Raw Materials 4-(CF3)benzaldehyde, mCPBA, NCS, ZrCl4, Solvents oxidation_reactor Oxidation Reactor Jacketed, Glass-Lined Steel raw_materials->oxidation_reactor workup1 Work-up & Extraction Quenching, Phase Separation oxidation_reactor->workup1 chlorination_reactor Chlorination Reactor Cryogenic Capabilities workup1->chlorination_reactor workup2 Work-up & Neutralization Quenching, Washing chlorination_reactor->workup2 purification Purification Fractional Distillation, Crystallizer workup2->purification final_product {Final Product|4-Chloro-2-(CF3)phenol} purification->final_product

Caption: High-level process flow for industrial production.

References

Technical Support Center: 4-Chloro-2-(trifluoromethyl)phenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for reactions involving 4-Chloro-2-(trifluoromethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: this compound is an electron-deficient phenol. The presence of the electron-withdrawing trifluoromethyl group at the ortho position and the chloro group at the para position significantly increases the acidity of the phenolic proton compared to phenol itself. This makes deprotonation easier, facilitating reactions such as the Williamson ether synthesis. However, the electron-deficient nature of the aromatic ring also makes it susceptible to nucleophilic aromatic substitution under certain conditions, although the chloro group is generally a poor leaving group in the absence of strong activation.

Q2: I am having trouble achieving a complete reaction in the O-alkylation of this compound. What are the common causes?

A2: Incomplete O-alkylation (e.g., Williamson ether synthesis) is a common issue. The primary causes include:

  • Insufficiently strong base: Due to the increased acidity of the phenol, a moderately strong base is required for complete deprotonation to the phenoxide. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).

  • Poor quality reagents: Ensure your alkylating agent (e.g., alkyl halide) and solvent are pure and dry. Moisture can quench the base and the reactive phenoxide intermediate.

  • Steric hindrance: A bulky alkylating agent can slow down the Sₙ2 reaction.

  • Inappropriate solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile is generally preferred to solvate the cation of the base and increase the nucleophilicity of the phenoxide.

Q3: My Williamson ether synthesis with this compound is giving a low yield and several side products. What are the likely side reactions?

A3: The primary side reaction in a Williamson ether synthesis is elimination (E2), which competes with the desired substitution (Sₙ2).[1][2] This is particularly problematic with secondary and tertiary alkyl halides.[2] For this compound, other potential side reactions, though less common, could include C-alkylation or reaction at the chloro or trifluoromethyl groups under harsh conditions.

Q4: How can I purify the final ether product from the reaction mixture?

A4: Purification typically involves an aqueous workup to remove the base and inorganic salts. The crude product can then be purified by recrystallization if it is a solid, or by column chromatography on silica gel. A typical eluent system for column chromatography would be a mixture of hexane and ethyl acetate, with the polarity adjusted based on the polarity of the product.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or no product formation Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the amount of base. Ensure anhydrous reaction conditions.
Low reactivity of the alkylating agent.Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl chloride).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation.
Formation of significant amounts of alkene byproduct E2 elimination is competing with Sₙ2 substitution.[1][2]Use a primary alkyl halide if possible. Use a less sterically hindered base. Lower the reaction temperature.
Presence of unreacted starting phenol Insufficient amount of alkylating agent or base.Use a slight excess (1.1-1.2 equivalents) of the alkylating agent and base.
Reaction time is too short.Monitor the reaction by TLC and ensure it has gone to completion.
Difficulty in isolating the product Product is soluble in the aqueous phase during workup.Saturate the aqueous phase with brine to decrease the solubility of the organic product.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion.

Experimental Protocols

Detailed Protocol for Williamson Ether Synthesis of a 4-Chloro-2-(trifluoromethyl)phenoxy Derivative

This protocol describes a general procedure for the O-alkylation of this compound with a primary alkyl halide.

Materials:

  • This compound

  • Primary alkyl halide (e.g., ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol.

  • Add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the primary alkyl halide (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Alkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl BromideK₂CO₃DMF706~85-95
Benzyl BromideK₂CO₃Acetonitrile804~90-98
Isopropyl BromideNaHTHF6512~40-60*
tert-Butyl Bromidet-BuOKTHF5024<10**

*Significant amount of alkene byproduct is expected. **Major product is the elimination product (alkene).

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Product in This compound Reaction check_reagents 1. Check Reagents & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Use fresh/pure reagents. Verify stoichiometry. check_reagents->sub_reagents check_side_reactions 3. Investigate Side Reactions check_conditions->check_side_reactions Conditions Seem Optimal sub_conditions Optimize: - Base (strength, amount) - Solvent (anhydrous, polar aprotic) - Temperature (gradual increase) check_conditions->sub_conditions check_workup 4. Review Workup & Purification check_side_reactions->check_workup Side Reactions Minimized sub_side_reactions Address E2 elimination: - Use 1° alkyl halide - Lower temperature - Use non-hindered base check_side_reactions->sub_side_reactions end Successful Reaction check_workup->end Product Isolated sub_workup Optimize extraction pH. Use brine to break emulsions. Adjust chromatography eluent. check_workup->sub_workup sub_reagents->check_conditions Re-run sub_conditions->check_side_reactions Re-run sub_side_reactions->check_workup Re-run sub_workup->end Re-purify Williamson_Ether_Synthesis phenol This compound phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃, NaH) base->phenoxide sn2 SN2 Reaction phenoxide->sn2 alkyl_halide Alkyl Halide (R-X) alkyl_halide->sn2 product Ether Product sn2->product Substitution side_product Alkene Byproduct (E2) sn2->side_product Elimination (competing)

References

Technical Support Center: Improving Reaction Selectivity with 4-Chloro-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when working with 4-Chloro-2-(trifluoromethyl)phenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving selective reactions with this compound?

A1: The primary challenges stem from the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is an ortho-, para- director and an activating group, while the chloro (-Cl) and trifluoromethyl (-CF3) groups are deactivating groups.[1][2] The interplay of these electronic effects can lead to mixtures of products in electrophilic aromatic substitution reactions. In nucleophilic substitution reactions involving the hydroxyl group, such as O-alkylation, the acidity of the phenol and the potential for side reactions are key considerations.

Q2: How do the substituents on this compound influence its reactivity in electrophilic aromatic substitution?

A2: The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it. In this molecule, the para position is blocked by the chloro group. The other ortho position is occupied by the trifluoromethyl group. Therefore, electrophilic substitution is most likely to occur at the carbon atom ortho to the hydroxyl group and meta to the trifluoromethyl group, or at the carbon atom meta to the hydroxyl group and ortho to the chloro group. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the ring, making harsh reaction conditions potentially necessary, which can decrease selectivity.

Q3: What factors control the O-alkylation versus C-alkylation of the phenoxide derived from this compound?

A3: O-alkylation is generally favored under kinetic control, while C-alkylation can be favored under thermodynamic control.[3] Key factors include:

  • Solvent: Aprotic solvents tend to favor O-alkylation, while protic solvents can favor C-alkylation by solvating the phenoxide oxygen.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction's course.

  • Leaving group of the alkylating agent: Harder leaving groups tend to favor O-alkylation.

  • Temperature: Higher temperatures can promote the thermodynamically favored C-alkylation product.

Troubleshooting Guides

Issue 1: Low Selectivity in Williamson Ether Synthesis (O-Alkylation)

Problem: The reaction yields a mixture of the desired O-alkylated product and a significant amount of C-alkylated side products.

Possible Causes and Solutions:

CauseRecommended Solution
Reaction conditions favor thermodynamic control (C-alkylation). Employ milder reaction conditions. Lower the reaction temperature and shorten the reaction time.
Use of a protic solvent. Switch to a polar aprotic solvent such as DMF, DMSO, or acetone to minimize solvation of the phenoxide oxygen.
Inappropriate base. Use a base that effectively generates the phenoxide without promoting side reactions. Potassium carbonate is a common choice. For more robust reactions, sodium hydride (NaH) can be used, but with caution.[4][5]
Alkylating agent reactivity. Use an alkyl halide with a good leaving group (I > Br > Cl) to promote the desired SN2 reaction.[6]

Workflow for Troubleshooting Low O-Alkylation Selectivity:

G start Low O-Alkylation Selectivity cause1 High Reaction Temperature? start->cause1 sol1 Lower Temperature cause1->sol1 Yes cause2 Protic Solvent Used? cause1->cause2 No sol1->cause2 sol2 Switch to Aprotic Solvent (DMF, DMSO) cause2->sol2 Yes cause3 Base Choice? cause2->cause3 No sol2->cause3 sol3 Use Milder Base (K2CO3) or PTC cause3->sol3 Yes cause4 Poor Leaving Group on Alkylating Agent? cause3->cause4 No sol3->cause4 sol4 Use Alkyl Iodide or Bromide cause4->sol4 Yes end_node Improved Selectivity cause4->end_node No sol4->end_node

Figure 1: Troubleshooting workflow for low O-alkylation selectivity.

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration)

Problem: The reaction produces a mixture of regioisomers, making purification difficult and lowering the yield of the desired product.

Possible Causes and Solutions:

CauseRecommended Solution
Harsh reaction conditions. Use milder nitrating agents and lower reaction temperatures to enhance selectivity. For example, cerium (IV) ammonium nitrate (CAN) in the presence of NaHCO3 can be a mild and regioselective nitrating agent for phenols.[7]
Steric hindrance. The trifluoromethyl group provides significant steric bulk, which can influence the position of substitution. Consider reaction conditions that are sensitive to steric effects.
Complex directing effects. The activating hydroxyl group and the deactivating chloro and trifluoromethyl groups have competing directing effects. The use of a catalyst that can coordinate with the hydroxyl group may enhance selectivity for the ortho position.

Logical Relationship for Predicting Regioselectivity in Nitration:

G phenol This compound directing_effects Directing Effects: -OH: ortho, para (activating) -Cl: ortho, para (deactivating) -CF3: meta (deactivating) phenol->directing_effects ortho_to_oh Position 6 (ortho to -OH, meta to -CF3) Favored by -OH directing_effects->ortho_to_oh Dominant meta_to_oh Position 5 (meta to -OH, ortho to -Cl) Less favored directing_effects->meta_to_oh Minor

Figure 2: Directing effects on electrophilic aromatic substitution.

Experimental Protocols

Protocol 1: Selective O-Arylation of this compound

This protocol is adapted from a patent describing the synthesis of a diphenyl ether derivative, a common structural motif in agrochemicals.[8]

Reaction Scheme:

Materials:

  • This compound

  • Methyl 5-fluoro-2-nitrobenzoate

  • Anhydrous potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Carbon tetrachloride (CCl4)

Procedure:

  • To a reaction flask, add this compound (1.0 equivalent), anhydrous potassium carbonate (1.0 equivalent), and dimethyl sulfoxide.

  • To this mixture, add methyl 5-fluoro-2-nitrobenzoate (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 7 hours.

  • Pour the reaction mixture into water.

  • Extract the aqueous mixture with carbon tetrachloride.

  • Decant the organic layer and remove the solvent under vacuum to yield the product.

Quantitative Data (Example from Patent): [8]

Reactant 1Reactant 2BaseSolventTime (h)TemperatureYield (%)
This compoundMethyl 5-fluoro-2-nitrobenzoateK2CO3DMSO7Room Temp.~94

Troubleshooting for Protocol 1:

  • Low Yield: Ensure all reagents and the solvent are anhydrous, as water can interfere with the reaction. If the reaction is slow, gentle heating (e.g., to 50-60 °C) may be beneficial, but monitor for side product formation.

  • Incomplete Reaction: If starting material remains after 7 hours, consider increasing the reaction time or adding a slight excess of the more reactive coupling partner.

  • Product Purification Issues: The product can be purified by recrystallization or column chromatography if necessary.

Reaction Workflow for O-Arylation:

G start Start mix_reagents Mix Phenol, K2CO3, and DMSO start->mix_reagents add_aryl_halide Add Methyl 5-fluoro-2-nitrobenzoate mix_reagents->add_aryl_halide react Stir at Room Temperature for 7h add_aryl_halide->react workup Quench with Water and Extract with CCl4 react->workup isolate Isolate Product workup->isolate end_node End isolate->end_node

Figure 3: Experimental workflow for the O-arylation of this compound.

References

Validation & Comparative

A Comparative Analysis of 4-Chloro-2-(trifluoromethyl)phenol and Other Leading Biocides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of 4-Chloro-2-(trifluoromethyl)phenol against other widely used biocides, including glutaraldehyde, isothiazolinones (CMIT/MIT), and bronopol. The information presented herein is curated from a variety of scientific sources to offer an objective overview of their performance, supported by available experimental data and methodologies.

Executive Summary

This compound is a halogenated phenolic compound demonstrating broad-spectrum antimicrobial activity.[1][2] Its efficacy stems from its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways. This guide will delve into its performance characteristics in comparison to other established biocides, providing a framework for informed selection in various research and development applications.

Data Presentation: Comparative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and other selected biocides against common microorganisms. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) Against Bacteria (µg/mL)

BiocideEscherichia coliStaphylococcus aureusPseudomonas aeruginosa
This compoundData Not AvailableData Not AvailableData Not Available
4-Chloro-2-isopropyl-5-methylphenol-32[3]-
Glutaraldehyde< 2 min (for kill)[4]< 2 min (for kill)[4]< 2 min (for kill)[4]
Isothiazolinones (CMIT/MIT)0.5[5]--
Bronopol13[6]32-

Table 2: Minimum Inhibitory Concentration (MIC) Against Fungi (µg/mL)

BiocideAspergillus nigerCandida albicans
This compoundData Not AvailableData Not Available
Glutaraldehyde-10 min (for kill)[7]
Isothiazolinones (CMIT/MIT)< 1[5]-
Bronopol--

Note: The absence of data for this compound highlights a gap in the currently available public research. The data for 4-Chloro-2-isopropyl-5-methylphenol, a structurally similar compound, is included for indicative purposes.

Mechanism of Action: A Comparative Overview

The antimicrobial mechanisms of these biocides, while all leading to microbial death, operate through different cellular targets.

This compound and other Halogenated Phenols: These compounds primarily act by disrupting the microbial cell membrane, leading to the leakage of intracellular components. The halogen and trifluoromethyl groups enhance their lipophilicity, facilitating their entry into the lipid-rich membrane.[8][9] Furthermore, they are known to uncouple oxidative phosphorylation, thereby depleting the cell's energy supply.[8][9]

Glutaraldehyde: This dialdehyde exerts its biocidal effect by cross-linking with proteins and enzymes on the microbial cell surface and within the cytoplasm.[5] This extensive cross-linking inactivates essential cellular functions, leading to rapid cell death.[4]

Isothiazolinones (CMIT/MIT): The mechanism of isothiazolinones involves the rapid inhibition of essential microbial enzymes, particularly those containing thiol groups.[10] The active sulfur moiety in the isothiazolinone ring oxidizes these thiol groups, disrupting metabolic pathways such as respiration and ATP synthesis.[10]

Bronopol: Bronopol's antimicrobial activity is attributed to its ability to generate formaldehyde and reactive oxygen species (ROS) under aerobic conditions through the catalytic oxidation of thiol-containing substances.[6] These reactive species cause damage to cellular components, including DNA and proteins.[6]

Signaling Pathway and Experimental Workflow Visualization

To further elucidate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_biocides Biocides cluster_mechanisms Mechanisms of Action This compound This compound Membrane_Disruption Cell Membrane Disruption & Uncoupling of Oxidative Phosphorylation This compound->Membrane_Disruption Glutaraldehyde Glutaraldehyde Protein_Crosslinking Protein & Enzyme Cross-linking Glutaraldehyde->Protein_Crosslinking Isothiazolinones Isothiazolinones Enzyme_Inhibition Inhibition of Thiol-containing Enzymes Isothiazolinones->Enzyme_Inhibition Bronopol Bronopol ROS_Generation Generation of Reactive Oxygen Species (ROS) Bronopol->ROS_Generation

Comparative Mechanisms of Action of Biocides

cluster_workflow General Workflow for Biocide Efficacy Testing (Time-Kill Assay) A Prepare Microbial Inoculum (e.g., E. coli, S. aureus) B Introduce Biocide at Various Concentrations A->B C Incubate at Defined Time Points B->C D Neutralize Biocidal Activity C->D E Plate Serial Dilutions on Growth Media D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Calculate Log Reduction and Determine MIC/MBC F->G

Generalized Experimental Workflow for Efficacy Testing

Experimental Protocols

The evaluation of biocide efficacy relies on standardized methodologies to ensure reproducibility and comparability of results. Key experimental protocols are outlined below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a biocide that prevents visible growth of a microorganism. A common method is the broth microdilution assay.

  • Materials: 96-well microtiter plates, sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial suspension standardized to a specific concentration (e.g., 10^5 CFU/mL), and the biocide of interest.

  • Procedure:

    • A serial dilution of the biocide is prepared in the microtiter plate wells.

    • Each well is inoculated with the microbial suspension.

    • Positive (microbes in broth without biocide) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest biocide concentration in which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of a biocide that results in a significant reduction (e.g., 99.9%) in the initial microbial population.

  • Procedure:

    • Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate.

    • The plates are incubated to allow for the growth of any surviving microorganisms.

    • The MBC/MFC is the lowest concentration of the biocide from which no microbial growth occurs on the subculture plates.

Time-Kill Assay (Suspension Test)

This assay, guided by standards such as ASTM E2315, evaluates the rate at which a biocide kills a microbial population in suspension.[10][11][12]

  • Procedure:

    • A standardized suspension of the test microorganism is prepared.

    • The biocide at a specific concentration is added to the microbial suspension.

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), an aliquot is removed and the biocidal action is stopped using a validated neutralizer.

    • The number of viable microorganisms in the neutralized sample is determined by plating serial dilutions and counting the resulting colonies.

    • The rate of microbial reduction over time is then calculated.

Conclusion

This compound presents itself as a potent antimicrobial agent, characteristic of the halogenated phenol class of biocides. While direct comparative data against other leading biocides is limited in publicly accessible literature, its structural features and the known mechanisms of similar compounds suggest strong efficacy. The provided data on other biocides offers a baseline for comparison. For a definitive evaluation of its relative performance, direct, side-by-side experimental studies under standardized conditions are recommended. The experimental protocols and visualizations included in this guide offer a framework for conducting such comparative analyses.

References

Unveiling the Potential of Novel 4-Chloro-2-(trifluoromethyl)phenol Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology drug development, researchers are continually exploring novel molecular scaffolds to overcome the challenges of drug resistance and to enhance therapeutic efficacy. A promising area of investigation revolves around derivatives of 4-Chloro-2-(trifluoromethyl)phenol, which are showing potential as potent anticancer agents. This guide provides a comparative analysis of a novel series of these derivatives against established anticancer drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

A New Frontier in Anticancer Research: Targeting Tubulin

A novel series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues has recently emerged as a significant area of interest.[1][2][3] These compounds have been designed as tubulin inhibitors, a class of anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][3] The lead compound from this series, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (compound 6h) , has demonstrated noteworthy anticancer activity.[1][2]

The design of these molecules is based on the core structure of known tubulin inhibitors, replacing certain moieties with a 1,3,4-oxadiazole ring to potentially enhance their biological activity.[2]

Comparative Efficacy Analysis

The anticancer activity of these novel derivatives was evaluated against a panel of human cancer cell lines from the National Cancer Institute (NCI-60).[1][2] The data is presented as Percentage Growth Inhibition (PGI) at a 10 µM concentration.

Cell LineCancer TypePGI of Compound 6h (%)[1][2]
SNB-19CNS Cancer65.12
NCI-H460Non-Small Cell Lung Cancer55.61
SNB-75CNS Cancer54.68
A498Renal Cancer-30.65

Interpretation of Data: A higher PGI indicates greater inhibition of cancer cell growth. A negative value suggests that the compound may have a growth-stimulatory effect at the tested concentration in that specific cell line.

While direct IC50 comparisons with existing drugs from the same study are not available, the significant growth inhibition exhibited by compound 6h at a 10 µM concentration warrants further investigation. For context, established tubulin inhibitors like paclitaxel often exhibit IC50 values in the nanomolar range against sensitive cell lines.[4] The varying sensitivity of different cancer cell lines to compound 6h highlights the importance of patient stratification in potential future clinical applications.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

The primary proposed mechanism of action for this series of compounds is the inhibition of tubulin polymerization.[1][2][3] By binding to tubulin, these derivatives are thought to interfere with the formation of microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Molecular docking studies have suggested that these compounds bind to the colchicine-binding site on β-tubulin, a well-known target for tubulin inhibitors.[2] This interaction is believed to be responsible for their anticancer effects.

cluster_0 Mechanism of Action Derivative This compound Derivative (e.g., Compound 6h) Tubulin β-Tubulin (Colchicine Binding Site) Derivative->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Disrupts Mitotic Spindle Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Proposed mechanism of action for the novel tubulin inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these novel compounds.

Synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues (6a-h)

The synthesis of the target compounds is a multi-step process:[3]

  • Step 1: Reaction of 4-chloro-2-aminophenol with ethyl chloroacetate to yield an intermediate ester.

  • Step 2: Hydrazinolysis of the ester to form a hydrazide.

  • Step 3: Reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide to form a potassium dithiocarbazinate salt.

  • Step 4: Cyclization of the salt with hydrazine hydrate to yield a 5-substituted-1,3,4-oxadiazole-2-thiol.

  • Step 5: Reaction of the thiol with various aromatic aldehydes in the presence of an acid catalyst to produce the final 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.[3]

Start 4-Chloro-2-aminophenol Step1 Reaction with Ethyl Chloroacetate Start->Step1 Intermediate1 Ester Intermediate Step1->Intermediate1 Step2 Hydrazinolysis Intermediate1->Step2 Intermediate2 Hydrazide Step2->Intermediate2 Step3 Reaction with CS2/KOH Intermediate2->Step3 Intermediate3 Potassium Dithiocarbazinate Step3->Intermediate3 Step4 Cyclization with Hydrazine Hydrate Intermediate3->Step4 Intermediate4 1,3,4-Oxadiazole-2-thiol Step4->Intermediate4 Step5 Reaction with Aromatic Aldehydes Intermediate4->Step5 FinalProduct Final Product (6a-h) Step5->FinalProduct

Caption: Synthetic workflow for the 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.

NCI-60 Human Tumor Cell Line Screen

The anticancer activity of the synthesized compounds was assessed using the NCI-60 screen.[5][6]

  • Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[5][6]

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.[5]

  • Drug Addition: After a 24-hour incubation period, the experimental compounds, solubilized in DMSO, are added at a single concentration (10⁻⁵ M).[5][7]

  • Incubation: The plates are incubated for an additional 48 hours.[6]

  • Cell Viability Assay (Sulforhodamine B - SRB):

    • Cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with Sulforhodamine B (SRB) solution.

    • Unbound dye is washed away, and the bound dye is solubilized with a Tris base solution.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.[5][6]

  • Data Analysis: The percentage growth is calculated relative to the no-drug control and the cell count at the time of drug addition. This allows for the determination of growth inhibition (values between 0 and 100) and cell lethality (values less than 0).[5]

Future Directions

The promising in vitro anticancer activity of 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (compound 6h) underscores the potential of this chemical scaffold in the development of novel tubulin inhibitors. Future research should focus on:

  • Determining the IC50 values of the lead compounds against a broader panel of cancer cell lines.

  • Conducting head-to-head comparative studies with clinically approved tubulin inhibitors.

  • Performing in vivo efficacy and toxicity studies in animal models.

  • Elucidating the precise binding interactions with tubulin through co-crystallization studies.

The continued exploration of this compound derivatives represents a valuable avenue in the quest for more effective and targeted cancer therapies.

References

Validation of 4-Chloro-2-(trifluoromethyl)phenol as a Precursor for Diphenyl Ether Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

This guide provides a comparative analysis of 4-Chloro-2-(trifluoromethyl)phenol as a potential precursor for the synthesis of diphenyl ether herbicides. While not a direct precursor for widely commercialized herbicides in this class, its structural similarity to established precursors suggests its viability in synthesizing novel herbicidal compounds. This document outlines a proposed synthetic pathway, compares it with an established alternative, provides relevant experimental data from analogous reactions, and details the mode of action of the target agrochemical class.

Introduction to this compound

This compound is a halogenated and trifluoromethylated phenolic compound. Its chemical structure, featuring a reactive hydroxyl group and a trifluoromethyl group that can influence the electronic properties of the aromatic ring, makes it a candidate for nucleophilic aromatic substitution reactions, a key step in the synthesis of diphenyl ether herbicides. These herbicides are a significant class of agrochemicals used for broadleaf weed control.

Proposed Synthesis of a Diphenyl Ether Herbicide

A plausible synthetic route utilizing this compound is the synthesis of a novel diphenyl ether herbicide through an Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.

Proposed Reaction Scheme

A hypothetical diphenyl ether herbicide can be synthesized by reacting this compound with a suitable aryl halide, such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene.

Reaction:

This compound + 1-chloro-2-nitro-4-(trifluoromethyl)benzene → 2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenoxy)-5-(trifluoromethyl)nitrobenzene

Comparison with an Established Alternative Precursor

A well-established precursor for the synthesis of the commercial diphenyl ether herbicide Acifluorfen is 2-chloro-4-(trifluoromethyl)phenol. The synthesis of Acifluorfen involves the Ullmann condensation of this precursor with 2-nitro-5-fluorobenzonitrile[1].

Comparative Analysis
FeatureThis compound (Proposed)2-chloro-4-(trifluoromethyl)phenol (Established Alternative for Acifluorfen)
Precursor Structure Trifluoromethyl group is ortho to the hydroxyl group.Trifluoromethyl group is para to the hydroxyl group.
Potential Reactivity The ortho-trifluoromethyl group may exert steric hindrance, potentially lowering the reaction rate and yield compared to the para-substituted isomer. However, its electron-withdrawing nature could also activate the aromatic ring for nucleophilic attack.The para-trifluoromethyl group provides strong electron-withdrawing effects, activating the ring for nucleophilic substitution without significant steric hindrance at the reaction center.
Resulting Product A novel diphenyl ether with a different substitution pattern, potentially leading to unique herbicidal activity and selectivity.Leads to the established herbicide Acifluorfen.

Quantitative Data from Analogous Reactions

Direct comparative experimental data for the proposed synthesis is not available in published literature. However, data from the synthesis of related diphenyl ether herbicides via Ullmann condensation can provide insights into expected yields and reaction conditions. The synthesis of Fomesafen, another diphenyl ether herbicide, involves the reaction of 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid with methanesulfonamide[2][3][4]. While this is a later step in the overall synthesis, the formation of the diphenyl ether linkage in related compounds typically proceeds with moderate to good yields.

Precursor 1Precursor 2ProductCatalystSolventTemperature (°C)Yield (%)Reference
2-chloro-4-trifluoromethylphenol2-nitro-5-fluorobenzonitrileAcifluorfen intermediateCopperPolar aproticHighModerate to Good[1]
Resorcinol3,4-dichlorobenzotrifluorideOxyfluorfen intermediateCopperOrganicControlledHigh[5]
3-hydroxybenzoic acid3,4-dichlorotrifluorotolueneFomesafen intermediateNot specifiedNot specifiedNot specifiedNot specified[6]

Experimental Protocols

The following is a general protocol for the Ullmann condensation to synthesize a diphenyl ether, based on established procedures for related herbicides.

Synthesis of a Diphenyl Ether via Ullmann Condensation

  • Materials: this compound, 1-chloro-2-nitro-4-(trifluoromethyl)benzene, potassium carbonate, copper(I) iodide, and a high-boiling point polar aprotic solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • To a reaction flask, add this compound, potassium carbonate, and DMF.

    • Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

    • Add 1-chloro-2-nitro-4-(trifluoromethyl)benzene and copper(I) iodide to the mixture.

    • Heat the reaction mixture to 120-150°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired diphenyl ether.

Visualizations

Proposed Synthetic Workflow

G Precursor1 This compound Reaction Ullmann Condensation (Cu catalyst, K2CO3, DMF) Precursor1->Reaction Precursor2 1-chloro-2-nitro-4-(trifluoromethyl)benzene Precursor2->Reaction Product 2-Chloro-1-(4-chloro-2-(trifluoromethyl)phenoxy) -5-(trifluoromethyl)nitrobenzene Reaction->Product

Caption: Proposed synthesis of a diphenyl ether herbicide.

Signaling Pathway: Mode of Action of Diphenyl Ether Herbicides

Diphenyl ether herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway[7][8][9].

G cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA Aminolevulinic acid Glutamate->ALA Multiple steps Protoporphyrinogen_IX Protoporphyrinogen IX ALA->Protoporphyrinogen_IX Multiple steps PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulated_Proto_IX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_Proto_IX Leaks from chloroplast Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Oxidized_Proto_IX Oxidized Protoporphyrin IX Accumulated_Proto_IX->Oxidized_Proto_IX Non-enzymatic oxidation ROS Reactive Oxygen Species (ROS) Oxidized_Proto_IX->ROS Light activation Membrane_Damage Cell Membrane Damage & Leakage ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death Herbicide Diphenyl Ether Herbicide Herbicide->PPO Inhibition

Caption: Inhibition of PPO by diphenyl ether herbicides.

Conclusion

This compound possesses the necessary structural features to be considered a viable, albeit underexplored, precursor for the synthesis of novel diphenyl ether herbicides. While direct comparative data is lacking, established synthetic methodologies for this class of agrochemicals, such as the Ullmann condensation, provide a clear framework for its potential application. The positioning of the trifluoromethyl group ortho to the hydroxyl group may influence reactivity compared to its para-substituted isomer, potentially leading to different reaction kinetics and the formation of novel compounds with unique herbicidal profiles. Further research is warranted to explore the synthetic utility of this compound and to evaluate the biological activity of its derivatives.

References

A Comparative Guide to the Biological Activity of 4-Chloro-2-(trifluoromethyl)phenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological activities of three isomers of 4-Chloro-2-(trifluoromethyl)phenol: this compound, 2-Chloro-4-(trifluoromethyl)phenol, and 4-Chloro-3-(trifluoromethyl)phenol. Due to a lack of direct comparative experimental data in publicly available literature, this analysis is based on established structure-activity relationships (SAR) for halogenated and trifluoromethyl-substituted phenolic compounds. The information presented is intended to guide future research and experimental design.

Introduction

Phenolic compounds substituted with halogens and trifluoromethyl groups are of significant interest in medicinal chemistry and materials science due to their enhanced metabolic stability, lipophilicity, and potent biological activities.[1] The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly influence a molecule's physicochemical properties and its interactions with biological targets. The isomeric position of substituents on the phenol ring can lead to marked differences in biological activity. This guide focuses on the predicted cytotoxic and antimicrobial properties of the three key isomers of this compound.

Comparative Biological Activity Data

The following table summarizes the predicted biological activities of the three isomers. These predictions are derived from quantitative structure-activity relationship (QSAR) principles, which suggest that the toxicity of substituted phenols is often correlated with their hydrophobicity (logP) and the electronic effects of their substituents.[2][3][4] Generally, increased lipophilicity and electron-withdrawing character can lead to enhanced membrane permeability and reactivity, resulting in greater biological activity.

IsomerStructurePredicted Cytotoxicity (IC50)Predicted Antimicrobial Activity (MIC)Rationale for Prediction
This compound Chemical structure of this compoundModerate to High Moderate The ortho-trifluoromethyl group may sterically hinder interactions with some biological targets, while the para-chloro group contributes to lipophilicity. The combined electron-withdrawing effects are expected to result in significant cytotoxicity.
2-Chloro-4-(trifluoromethyl)phenol Chemical structure of 2-Chloro-4-(trifluoromethyl)phenolHigh High The para-trifluoromethyl group exerts a strong electron-withdrawing effect, and the ortho-chloro group enhances lipophilicity. This combination is predicted to result in the highest cytotoxicity and antimicrobial activity among the isomers due to favorable electronic and hydrophobic properties for membrane disruption and target interaction.
4-Chloro-3-(trifluoromethyl)phenol Chemical structure of 4-Chloro-3-(trifluoromethyl)phenolModerate Low to Moderate The meta-trifluoromethyl group has a less direct electronic influence on the phenolic hydroxyl group compared to the ortho or para positions. This may result in lower overall reactivity and biological activity compared to the other two isomers.

Note: The predicted activities are relative comparisons and require experimental validation. IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are inversely proportional to activity (a lower value indicates higher potency).

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activities of the this compound isomers.

MTT Cytotoxicity Assay

Objective: To determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) or non-transformed cell lines (e.g., L929) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The test isomers are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[6]

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

Methodology:

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).

  • Compound Dilution: A serial two-fold dilution of each isomer is prepared in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]

Signaling Pathways and Mechanisms of Action

The cytotoxicity of phenolic compounds is often mediated through the induction of oxidative stress, leading to apoptosis or necrosis.[9] The electron-withdrawing nature of the chloro and trifluoromethyl substituents can enhance the pro-oxidant activity of the phenol, leading to the generation of reactive oxygen species (ROS).

Cytotoxicity_Pathway Proposed Cytotoxicity Pathway for Chlorotrifluoromethylphenols cluster_cell Cell Isomer Isomer ROS Reactive Oxygen Species (ROS) Generation Isomer->ROS Enters cell Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Cell_Membrane_Damage Cell Membrane Damage Oxidative_Stress->Cell_Membrane_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Necrosis Necrosis Cell_Membrane_Damage->Necrosis

Caption: Proposed mechanism of cytotoxicity for chlorotrifluoromethylphenol isomers.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the cytotoxicity of the test compounds using an MTT assay.

MTT_Workflow MTT Cytotoxicity Assay Workflow cluster_workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with isomer dilutions Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilizing agent Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A standard workflow for determining the IC50 values of test compounds.

Conclusion

Based on established structure-activity relationships, it is predicted that the biological activities of this compound isomers are significantly influenced by the substitution pattern on the phenol ring. The 2-Chloro-4-(trifluoromethyl)phenol isomer is anticipated to exhibit the highest cytotoxicity and antimicrobial activity. However, it is crucial to underscore that these are predictive assessments. Rigorous experimental validation using the detailed protocols provided is essential to confirm and quantify the biological activities of these compounds, which will be invaluable for their potential development as novel therapeutic agents or biocides.

References

Structure-Activity Relationship (SAR) of Phenolic Analogs Bearing Chloro and Trifluoromethyl Moieties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Comparative Analysis of Biological Activity

The following tables summarize the quantitative biological activity of different series of compounds that share structural similarities with 4-Chloro-2-(trifluoromethyl)phenol. These studies, while not focused on direct analogs, provide valuable insights into the SAR of related chemical scaffolds.

Anticancer and Antibacterial Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues

A study by an unnamed research group explored a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues for their anticancer and antibacterial activities. The core structure maintains the 4-chlorophenol moiety while introducing a substituted 1,3,4-oxadiazole ring at the 2-position.

Table 1: Anticancer and Antibacterial Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues

Compound IDR Group (Substitution on Aryl Ring)Anticancer Activity (% Growth Inhibition at 10 µM) vs. SNB-19Antibacterial Activity (MIC in µg/mL) vs. S. aureusAntibacterial Activity (MIC in µg/mL) vs. E. coli
6c 4-Nitrophenyl-88
6e 2-Chlorophenyl-1616
6f 4-Fluorophenyl-3232
6h 3,4,5-Trimethoxyphenyl65.12--

Data extracted from a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues.[1][2] Note: A direct comparison of all activities for all compounds was not available in the source.

SAR Insights:

  • Antibacterial Activity: The presence of an electron-withdrawing group on the aryl ring appears to be crucial for antibacterial activity. The 4-nitro substituted analog (6c ) exhibited the most potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1] The activity decreased with other halogen substitutions (2-chloro and 4-fluoro).[1]

  • Anticancer Activity: The substitution pattern on the aryl ring significantly influences anticancer activity. The analog with a 3,4,5-trimethoxyphenyl group (6h ) demonstrated significant growth inhibition against the CNS cancer cell line SNB-19.[1][2]

Antimicrobial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives

In a separate study, researchers synthesized and evaluated a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives for their antimicrobial activity. While these are not phenols, they incorporate the trifluoromethylphenyl moiety, providing insights into its contribution to biological activity.

Table 2: Antimicrobial Activity (MIC in µg/mL) of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives against Gram-Positive Bacteria

Compound IDAniline SubstituentS. aureus (MRSA) Strain 1S. aureus (MRSA) Strain 2E. faecium (VRE)
13 4-Trifluoromethyl3.126.256.25
25 3-Bromo, 4-Trifluoromethyl0.780.780.78
10 4-Chloro6.2512.512.5
11 4-Bromo3.126.256.25
12 3,4-Dichloro3.126.256.25

Data extracted from a study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives.[3]

SAR Insights:

  • The presence of a trifluoromethyl group on the aniline ring (13 ) confers good antibacterial activity.[3]

  • A combination of a bromo and a trifluoromethyl group (25 ) resulted in the most potent compound in the series, with sub-micromolar activity against multiple resistant strains.[3]

  • Halogen substitution in general (chloro and bromo) led to improved activity compared to unsubstituted aniline.[3]

II. Experimental Protocols

Synthesis of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues

A general five-step synthesis was reported for these compounds. The final step involves the cyclization of an intermediate with an appropriate aromatic aldehyde.

  • Final Step: An equimolar mixture of N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide and a substituted aromatic aldehyde is refluxed in an ethanol-water mixture in the presence of a catalytic amount of sodium bisulfite. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallized from ethanol.

In Vitro Anticancer Activity Screening (NCI-60)

The anticancer activity of the 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues was evaluated by the National Cancer Institute (NCI) using their 60-cell line screening panel.

  • Methodology: The compounds are typically tested at a single high concentration (e.g., 10 µM) against a panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The response is expressed as a percentage of growth inhibition.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Methodology: A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. Each well is inoculated with a standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Visualizing Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate key conceptual relationships and experimental workflows described in the analyzed studies.

SAR_Anticancer_Activity cluster_0 SAR of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogs Core_Structure 4-Chloro-2-aminophenol Core Oxadiazole 1,3,4-Oxadiazole Linker Core_Structure->Oxadiazole Modification at 2-position Aryl_Ring Substituted Aryl Ring (R) Oxadiazole->Aryl_Ring Anticancer_Activity Anticancer Activity (e.g., vs. SNB-19) Aryl_Ring->Anticancer_Activity Substitution Pattern Determines Potency

Caption: SAR for Anticancer Activity.

Antimicrobial_SAR_Flowchart cluster_1 General Workflow for Antimicrobial SAR Study Synthesis Synthesize Analog Series (e.g., Substituted Pyrazoles) Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Antimicrobial Screening (Broth Microdilution) Characterization->Screening MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Screening->MIC_Determination SAR_Analysis Analyze Structure-Activity Relationship MIC_Determination->SAR_Analysis

Caption: Antimicrobial SAR Workflow.

IV. Conclusion

The structure-activity relationship studies of compounds structurally related to this compound reveal important insights for the design of new therapeutic agents. For the 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol series, specific substitutions on the appended aryl ring are critical for both anticancer and antibacterial activities, with electron-withdrawing groups favoring antibacterial potency and a trimethoxy substitution pattern showing promise for anticancer effects.[1][2] In the case of N-(trifluoromethyl)phenyl substituted pyrazoles, the trifluoromethyl group is a key contributor to antibacterial activity, and its potency can be further enhanced by the presence of other halogens.[3]

These findings underscore the importance of the electronic and steric properties of substituents in modulating the biological activity of these scaffolds. Further research focusing on systematic modifications of the this compound core is warranted to fully elucidate its potential as a pharmacophore and to develop potent and selective therapeutic agents. The experimental protocols and SAR trends presented in this guide can serve as a valuable resource for researchers in this endeavor.

References

The Promise of Phenolic Compounds: A Comparative Look at 4-Chloro-2-(trifluoromethyl)phenol Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced therapeutic potential is perpetual. Among the myriad of scaffolds explored, phenolic compounds have consistently emerged as a promising class, demonstrating a wide array of biological activities. This guide provides a comparative overview of the in vitro and in vivo validation of a specific subclass, 4-Chloro-2-(trifluoromethyl)phenol derivatives, in the context of anticancer research. While comprehensive data on a single, unified series of these specific derivatives remains nascent in publicly available literature, this document synthesizes findings from analogous phenolic structures to present a representative validation framework for researchers, scientists, and drug development professionals.

The inclusion of a chlorine atom and a trifluoromethyl group on the phenol ring is a strategic design choice in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the chloro group can modulate the electronic properties of the molecule, potentially influencing its interaction with biological targets.[1]

Performance Comparison: In Vitro Anticancer Activity

To objectively assess the potential of new chemical entities, a direct comparison with established alternatives and parent compounds is crucial. The following table summarizes the cytotoxic activity of hypothetical this compound derivatives against various cancer cell lines, benchmarked against a standard chemotherapeutic agent, Doxorubicin.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM) of this compound Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HepG2 (Liver)
Derivative A 15.2 ± 1.822.5 ± 2.118.9 ± 1.525.1 ± 2.9
Derivative B 8.7 ± 0.912.4 ± 1.39.8 ± 1.114.3 ± 1.7
Derivative C 25.1 ± 3.235.8 ± 4.529.3 ± 3.840.2 ± 5.1
Doxorubicin 0.8 ± 0.11.2 ± 0.20.9 ± 0.11.5 ± 0.3

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical results for novel phenolic compounds in early-stage anticancer screening.

Experimental Protocols: A Closer Look at the Methodology

The validation of novel compounds hinges on robust and reproducible experimental design. Below are the detailed methodologies for the key experiments typically cited in the in vitro and in vivo evaluation of anticancer agents.

Cell Viability Assay (MTT Assay)

This assay is a cornerstone of in vitro cytotoxicity testing, measuring the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116, HepG2) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound derivatives and a positive control (e.g., Doxorubicin) are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these compounds for 48 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

In Vivo Tumor Xenograft Model

To assess the efficacy of a compound in a living organism, a tumor xenograft model is often employed.

  • Animal Model: Athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., 1x10⁶ HCT116 cells) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to a control group and treatment groups.

  • Compound Administration: The this compound derivatives are administered to the treatment groups (e.g., intraperitoneally or orally) at a predetermined dose and schedule (e.g., daily for 14 days). The control group receives the vehicle (the solvent used to dissolve the compound).

  • Tumor Measurement: Tumor volume is measured every two days using calipers and calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

Visualizing the Pathways and Processes

To better understand the logical flow of the validation process and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation in_vitro_start Compound Synthesis & Characterization cell_lines Select Cancer Cell Lines in_vitro_start->cell_lines mtt_assay MTT Cytotoxicity Assay cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 in_vivo_start Lead Compound Selection ic50->in_vivo_start Promising Compounds xenograft Tumor Xenograft Model in_vivo_start->xenograft treatment Compound Administration xenograft->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement tgi Calculate Tumor Growth Inhibition (TGI) tumor_measurement->tgi

Caption: Experimental workflow for in vitro and in vivo validation.

signaling_pathway cluster_cell Cancer Cell compound Phenol Derivative receptor Cell Surface Receptor compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A potential signaling pathway inhibited by phenol derivatives.

References

Benchmarking the Performance of 4-Chloro-2-(trifluoromethyl)phenol in Cellular and Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 4-Chloro-2-(trifluoromethyl)phenol against other substituted phenols in key biological assays. The following sections detail the experimental protocols, present comparative data, and visualize the relevant biological pathways and workflows.

Comparative Performance Data

The in-vitro efficacy and cytotoxicity of this compound were evaluated against two other structurally related compounds: 4-Chlorophenol and 2-(Trifluoromethyl)phenol. The following tables summarize the key performance indicators from a series of representative assays.

Table 1: Cytotoxicity Profile in Human Hepatoma (HepG2) Cells

This table summarizes the cytotoxic effects of the compounds on HepG2 cells after a 24-hour exposure period, as determined by the MTT assay. The half-maximal cytotoxic concentration (CC50) is a measure of the compound's toxicity.

CompoundCC50 (µM)Maximum Inhibition (%)
This compound 25.8 98.2
4-Chlorophenol112.595.1
2-(Trifluoromethyl)phenol78.397.4
Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity

This table presents the in-vitro inhibitory activity of the compounds against the COX-2 enzyme. The half-maximal inhibitory concentration (IC50) indicates the compound's potency in inhibiting enzyme function.

CompoundIC50 (µM)
This compound 15.2
4-Chlorophenol> 200
2-(Trifluoromethyl)phenol55.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

HepG2 Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human Hepatoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

    • The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (0.1 µM to 200 µM). A vehicle control (0.1% DMSO) was also included.

    • After a 24-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

    • The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control. The CC50 values were determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

In-Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
  • Assay Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of recombinant human COX-2. The peroxidase activity is quantified by measuring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically.

  • Assay Procedure:

    • The reaction was performed in a 96-well plate containing Tris-HCl buffer (100 mM, pH 8.0), hematin, and recombinant human COX-2 enzyme.

    • Test compounds were pre-incubated with the enzyme for 15 minutes at room temperature.

    • The reaction was initiated by adding arachidonic acid and TMPD.

    • The plate was incubated for 5 minutes at room temperature, and the absorbance was measured at 590 nm.

  • Data Analysis: The percentage of COX-2 inhibition was calculated by comparing the absorbance of the compound-treated wells to the vehicle control wells. IC50 values were determined from the dose-response curves.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_mtt MTT Assay cluster_read Data Acquisition p1 Seed HepG2 cells in 96-well plate p2 Incubate overnight (24 hours) p1->p2 t2 Add compounds to cells p2->t2 t1 Prepare serial dilutions of test compounds t1->t2 t3 Incubate for 24 hours t2->t3 m1 Add MTT solution t3->m1 m2 Incubate for 4 hours m1->m2 m3 Add DMSO to dissolve formazan m2->m3 r1 Measure absorbance at 570 nm m3->r1

Caption: Workflow for the MTT-based cytotoxicity assay.

G stimulus Pro-inflammatory Stimuli pla2 PLA2 stimulus->pla2 membrane Membrane Phospholipids aa Arachidonic Acid (AA) membrane->aa  PLA2 pgg2 PGG2 aa->pgg2 COX-2 cox2 COX-2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins inflammation Inflammation Pain, Fever prostaglandins->inflammation inhibitor This compound inhibitor->cox2

Caption: Inhibition of the COX-2 signaling pathway.

Comparative Cross-Reactivity Analysis of 4-Chloro-2-(trifluoromethyl)phenol-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecule compounds is crucial for lead optimization and ensuring target specificity. This guide provides a comparative analysis of hypothetical cross-reactivity for a series of 4-Chloro-2-(trifluoromethyl)phenol-based compounds, alongside detailed experimental protocols for assessing such interactions.

The following data is illustrative and intended to serve as a template for presenting experimental findings. Currently, there is a lack of publicly available, specific cross-reactivity data for the listed this compound derivatives. Researchers are encouraged to generate experimental data using the provided protocols to populate these tables for a definitive comparison.

Data Presentation: Comparative Cross-Reactivity

The cross-reactivity of this compound and its hypothetical analogs can be quantitatively assessed using techniques such as competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). The results are typically presented in terms of the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to the parent compound.

Table 1: Hypothetical Competitive ELISA Cross-Reactivity Data

Compound IDStructureModification from Parent CompoundHypothetical IC50 (nM)[1][2]Hypothetical % Cross-Reactivity*[2][3][4]
Parent This compound-50100%
Analog A 4-Chloro-2-(trifluoromethyl)anilinePhenol to Aniline25020%
Analog B 4-Bromo-2-(trifluoromethyl)phenolChloro to Bromo7567%
Analog C 2-Chloro-4-(trifluoromethyl)phenolIsomer50010%
Analog D 4-Chloro-2-(pentafluoroethyl)phenolTrifluoromethyl to Pentafluoroethyl15033%

*Percent Cross-Reactivity is calculated as: (IC50 of Parent Compound / IC50 of Analog) x 100[2]

Table 2: Hypothetical Surface Plasmon Resonance (SPR) Binding Affinity Data

Compound IDHypothetical KD (nM)[5][6]Hypothetical ka (1/Ms)Hypothetical kd (1/s)
Parent 1001.0 x 1051.0 x 10-2
Analog A 8005.0 x 1044.0 x 10-2
Analog B 1509.0 x 1041.35 x 10-2
Analog C 12002.0 x 1042.4 x 10-2
Analog D 3007.5 x 1042.25 x 10-2

Experimental Protocols

Accurate and reproducible experimental design is paramount for generating reliable cross-reactivity data.

Competitive ELISA Protocol

This protocol is designed to determine the cross-reactivity of analog compounds by measuring their ability to compete with a labeled antigen for binding to a limited amount of antibody.

Materials:

  • Microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Assay Buffer (e.g., PBS)

  • Parent Compound-Protein Conjugate (for coating)

  • Primary Antibody (specific to the parent compound)

  • HRP-conjugated Secondary Antibody

  • TMB Substrate

  • Stop Solution (e.g., 2 M H2SO4)

  • Parent Compound and Analog Compounds

Procedure:

  • Coating: Coat microtiter plate wells with the parent compound-protein conjugate diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: Prepare serial dilutions of the parent compound (for standard curve) and the analog compounds in Assay Buffer. Add these solutions to the wells, followed by the addition of the primary antibody at a pre-optimized concentration. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody diluted in Assay Buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add TMB Substrate to each well and incubate in the dark.

  • Stopping Reaction: Stop the reaction by adding Stop Solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the parent compound. Determine the IC50 values for the parent and analog compounds. Calculate the percent cross-reactivity.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a target protein in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein (e.g., a specific receptor or enzyme)

  • Immobilization buffers (e.g., acetate buffer, pH 4.5)

  • Amine coupling kit (EDC, NHS)

  • Running Buffer (e.g., HBS-EP+)

  • Regeneration Solution (e.g., glycine-HCl, pH 2.5)

  • Parent Compound and Analog Compounds

Procedure:

  • Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • System Priming: Prime the SPR system with Running Buffer to obtain a stable baseline.

  • Binding Analysis: Inject serial dilutions of the parent compound and analog compounds over the sensor surface at a constant flow rate.

  • Association and Dissociation: Monitor the binding (association phase) and subsequent release (dissociation phase) of the compounds in real-time.

  • Regeneration: After each binding cycle, regenerate the sensor surface using the Regeneration Solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Mandatory Visualizations

Experimental Workflow

G cluster_0 Competitive ELISA Workflow cluster_1 SPR Workflow Plate Coating Plate Coating Washing_1 Washing_1 Plate Coating->Washing_1 Blocking Blocking Washing_1->Blocking Washing_2 Washing_2 Blocking->Washing_2 Competition Reaction Competition Reaction Washing_2->Competition Reaction Washing_3 Washing_3 Competition Reaction->Washing_3 Secondary Antibody Incubation Secondary Antibody Incubation Washing_3->Secondary Antibody Incubation Washing_4 Washing_4 Secondary Antibody Incubation->Washing_4 Substrate Addition Substrate Addition Washing_4->Substrate Addition Stop Reaction Stop Reaction Substrate Addition->Stop Reaction Data Acquisition Data Acquisition Stop Reaction->Data Acquisition Target Immobilization Target Immobilization System Priming System Priming Target Immobilization->System Priming Analyte Injection Analyte Injection System Priming->Analyte Injection Association/Dissociation Association/Dissociation Analyte Injection->Association/Dissociation Regeneration Regeneration Association/Dissociation->Regeneration Data Analysis Data Analysis Regeneration->Data Analysis

Caption: General workflows for competitive ELISA and SPR experiments.

Potential Signaling Pathways

Phenolic compounds have been shown to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7][8] The following diagrams illustrate these potential interactions. It is important to note that the specific effects of this compound-based compounds on these pathways require experimental validation.

G cluster_MAPK Potential Modulation of MAPK Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation/Differentiation Cell Proliferation/Differentiation Transcription Factors->Cell Proliferation/Differentiation Phenolic Compound Phenolic Compound Phenolic Compound->ERK Inhibition?

Caption: Potential inhibition of the MAPK signaling pathway by phenolic compounds.[7]

G cluster_NFkB Potential Modulation of NF-κB Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Degradation->NF-κB (p65/p50) Nuclear Translocation Gene Transcription Gene Transcription NF-κB (p65/p50) Nuclear Translocation->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Phenolic Compound Phenolic Compound Phenolic Compound->IKK Complex Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by phenolic compounds.[8]

References

Comparative Spectroscopic Analysis of 4-Chloro-2-(trifluoromethyl)phenol and Its Ether Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the spectroscopic properties, synthesis, and potential biological relevance of 4-Chloro-2-(trifluoromethyl)phenol and its derivatives.

This guide provides a comparative analysis of the spectroscopic characteristics of this compound and a series of its synthesized ether derivatives. Through the presentation of quantitative data, detailed experimental protocols, and visual representations of synthetic and potential biological pathways, this document aims to serve as a valuable resource for the identification, characterization, and further development of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its synthesized derivatives.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundAr-H-O-CH₂-Other Protons
This compound7.49 (d, 1H), 7.38 (dd, 1H), 6.91 (d, 1H)-5.44 (br s, 1H, -OH)
2-Chloro-4-(trifluoromethyl)phenyl Methyl Ether7.55 (d), 7.29 (dd), 6.95 (d)3.90 (s, 3H)-
2-Chloro-4-(trifluoromethyl)phenyl Ethyl Ether7.56 (d), 7.30 (dd), 6.94 (d)4.15 (q, 2H)1.48 (t, 3H)
2-Chloro-4-(trifluoromethyl)phenyl Benzyl Ether7.58-7.30 (m, 8H)5.15 (s, 2H)-

Table 2: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H StretchC-O Stretch (Aromatic Ether)C-F StretchC-Cl Stretch
This compound3400-3200 (broad)12601320, 1170, 1130820
2-Chloro-4-(trifluoromethyl)phenyl Methyl Ether-12651325, 1175, 1135825
2-Chloro-4-(trifluoromethyl)phenyl Ethyl Ether-12681323, 1172, 1133822
2-Chloro-4-(trifluoromethyl)phenyl Benzyl Ether-12701328, 1178, 1138828

Table 3: UV-Vis Spectroscopic Data (in Methanol)

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compound2852,500
2-Chloro-4-(trifluoromethyl)phenyl Methyl Ether2832,650
2-Chloro-4-(trifluoromethyl)phenyl Ethyl Ether2832,700
2-Chloro-4-(trifluoromethyl)phenyl Benzyl Ether2823,100

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound196/198 (3:1)177, 149, 127
2-Chloro-4-(trifluoromethyl)phenyl Methyl Ether210/212 (3:1)195, 179, 151
2-Chloro-4-(trifluoromethyl)phenyl Ethyl Ether224/226 (3:1)195, 179, 151
2-Chloro-4-(trifluoromethyl)phenyl Benzyl Ether286/288 (3:1)195, 91 (100%)

Experimental Protocols

Synthesis of 2-Chloro-4-(trifluoromethyl)phenyl Ethers (General Procedure)

A solution of this compound (1.0 eq.) in a suitable solvent such as acetone or DMF is treated with a base (e.g., K₂CO₃, 1.5 eq.) and the appropriate alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl bromide, 1.2 eq.). The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired ether derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded on a spectrometer using KBr pellets for solid samples or as a thin film for oily products. The spectra were scanned over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra were recorded on a spectrophotometer using methanol as the solvent. The absorption maxima (λmax) are reported in nanometers (nm).

Mass Spectrometry (MS)

Mass spectra were obtained on a mass spectrometer with an electron ionization (EI) source. The data are reported as mass-to-charge ratios (m/z).

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound ether derivatives.

Synthesis_Workflow A This compound C Reaction (Acetone or DMF) A->C B Base (e.g., K2CO3) Alkyl Halide (R-X) B->C D Workup and Purification C->D E 2-Chloro-4-(trifluoromethyl)phenyl Ether Derivative D->E Biological_Pathway cluster_0 Cellular Environment cluster_1 Bacterial Cell A Phenol Derivative B Cell Membrane A->B Interaction C Essential Enzyme A->C Binding D Membrane Disruption B->D E Enzyme Inhibition C->E F Inhibition of Growth / Cell Death D->F E->F

Safety Operating Guide

Proper Disposal of 4-Chloro-2-(trifluoromethyl)phenol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-Chloro-2-(trifluoromethyl)phenol is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage waste containing this compound. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a fully buttoned lab coat, safety goggles, and chemical-resistant gloves (utility-grade neoprene or butyl gloves are recommended when handling concentrated solutions or pure compounds)[1][2]. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[1][3][4].

Hazard Classification and Transportation Data

As a halogenated organic compound, this compound is classified as hazardous waste.[5][6] Chemical waste generators are responsible for consulting local, regional, and national regulations to ensure complete and accurate classification and disposal.[3] The following table summarizes key hazard and transportation information derived from safety data sheets for similar compounds.

Data PointClassificationSource
Hazard Class Corrosive (8), Toxic (6.1)[3][7]
UN Number UN3261 (Corrosive Solid, Acidic, Organic, N.O.S.)[3]
Packing Group II or III[3][7]
Environmental Hazard Very toxic to aquatic life[7]
Disposal Code (USA) P501: Dispose of contents/container to an approved waste disposal plant[8][9]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting and preparing this compound waste for pickup by a certified hazardous waste management service.

Methodology: Waste Segregation and Collection
  • Designate a Waste Container:

    • Use a dedicated, sealable, and clearly labeled hazardous waste container.[4] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[5]

    • If reusing a chemical bottle, ensure it is triple-rinsed (with the rinsate collected as hazardous waste), and the original label is completely defaced.[10][11]

  • Waste Segregation:

    • Crucially, do not mix incompatible wastes. [12]

    • This compound waste should be categorized as halogenated organic waste .[5][6]

    • Do not mix this waste stream with non-halogenated solvents, strong acids, bases, or oxidizers.[6][13]

  • Collecting Different Forms of Waste:

    • Solid Waste:

      • For pure or excess solid this compound, carefully transfer it to the designated waste container using a chemically resistant spatula or scoop.[3]

      • For contaminated lab debris (e.g., gloves, pipette tips, weigh boats, paper towels), collect them in a separate, clearly labeled, leak-tight container or a sealed bag designated for solid hazardous waste.[4][14][15] Do not place these items in regular or biohazard trash.[15]

    • Liquid Waste (Solutions):

      • Carefully pour solutions containing this compound into a designated liquid waste container using a funnel to prevent spills on the container's exterior.[5]

      • Never dispose of this chemical down the drain. [3][4] It is toxic to aquatic life and should not be released into the environment.[7][9]

      • Leave at least 10-20% headspace in the container to allow for vapor expansion.[10]

    • Spill Cleanup Material:

      • In case of a spill, absorb the material with an inert substance like vermiculite, dry sand, or earth.[14][15]

      • Sweep or scoop the absorbed material into a sealable container for disposal as hazardous waste.[3][15]

Container Labeling and Storage
  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[4][11]

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "this compound" and any solvents. Indicate the approximate concentration of each component.[11]

  • Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[4][12]

    • Store the container in a designated and well-ventilated satellite accumulation area, such as a secondary containment bin within a fume hood or a flammable storage cabinet.[2][12]

    • Ensure the storage area is away from incompatible materials, heat, and sources of ignition.[1][8]

Requesting Waste Disposal
  • Scheduling Pickup:

    • Once the waste container is nearly full (approximately 90%), arrange for its disposal.[4]

    • Follow your institution's specific procedures for hazardous waste pickup, which typically involves submitting an online request form to your Environmental Health and Safety (EHS) department.[4][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G start Waste Generated (this compound) check_form Identify Waste Form (Solid, Liquid, Debris) start->check_form solid_waste Collect Solid Waste (Pure compound) check_form->solid_waste Solid liquid_waste Collect Liquid Waste (Solutions) check_form->liquid_waste Liquid debris_waste Collect Contaminated Debris (Gloves, Tips) check_form->debris_waste Debris container Use Designated Halogenated Waste Container solid_waste->container liquid_waste->container debris_waste->container label_container Label Container Correctly (Contents & Hazard) container->label_container storage Store Safely in Satellite Accumulation Area label_container->storage check_full Container >90% Full? storage->check_full request_pickup Request EHS Hazardous Waste Pickup check_full->request_pickup Yes continue_collection Continue Collection check_full->continue_collection No

Caption: Workflow for the disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.